methyl 4-ethoxy-1H-indole-2-carboxylate
Description
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Properties
IUPAC Name |
methyl 4-ethoxy-1H-indole-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO3/c1-3-16-11-6-4-5-9-8(11)7-10(13-9)12(14)15-2/h4-7,13H,3H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VMNUFWQWKXLZLL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC2=C1C=C(N2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
synthesis of methyl 4-ethoxy-1H-indole-2-carboxylate
An In-depth Technical Guide to the Synthesis of Methyl 4-Ethoxy-1H-indole-2-carboxylate
Abstract
The indole scaffold is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products and synthetic pharmaceuticals. Among its many derivatives, 4-substituted indoles are particularly valuable as precursors for complex molecules like ergot alkaloids.[1] This technical guide provides a comprehensive, in-depth exploration of the , a key building block for drug discovery and development. We will focus on the most efficient and logical synthetic pathways, providing not only step-by-step protocols but also the critical scientific reasoning behind experimental choices. This document is intended for researchers, chemists, and drug development professionals seeking a practical and scientifically rigorous guide to the synthesis of this important intermediate.
Introduction: The Strategic Importance of 4-Alkoxyindoles
The indole ring system is widely recognized as a "privileged scaffold" in drug discovery, a framework that can interact with a wide range of biological targets. The strategic functionalization of this scaffold is paramount to modulating its pharmacological activity. While much attention has been given to substitutions at the 2, 3, and 5-positions, the C-4 position presents a unique synthetic challenge and a significant opportunity.[1]
4-Alkoxy substituted indoles, such as the target molecule this compound, are crucial intermediates in the synthesis of psychoactive tryptamines (e.g., psilocin analogs) and complex alkaloids.[2] The presence of an alkoxy group at the C-4 position and a carboxylate at the C-2 position provides two distinct handles for further chemical elaboration, making it a versatile platform for building molecular diversity. This guide will focus on providing a robust and reproducible synthetic strategy to access this valuable compound.
Analysis of Synthetic Strategies
Several classic and modern named reactions exist for the construction of the indole nucleus.[3] A strategic selection is critical to ensure efficiency, regioselectivity, and high yield.
-
Fischer Indole Synthesis : This is perhaps the most well-known method, involving the acid-catalyzed cyclization of an arylhydrazone.[3][4] While robust, it can produce isomeric mixtures if an unsymmetrical ketone is used as a starting material.
-
Leimgruber-Batcho Indole Synthesis : This method is highly effective for preparing a wide variety of substituted indoles from o-nitrotoluenes under mild conditions.[5][6] It typically yields indoles that are unsubstituted at the C-2 and C-3 positions, which would require subsequent functionalization.
-
Reissert Indole Synthesis : This pathway is exceptionally well-suited for our target molecule. It involves the base-catalyzed condensation of an o-nitrotoluene with diethyl oxalate, which directly installs the desired carboxylate functionality at the C-2 position.[3] The subsequent reductive cyclization leads directly to the indole-2-carboxylic acid core.
For the , the Reissert Indole Synthesis presents the most logical and direct route, minimizing the number of synthetic steps and avoiding potential regioselectivity issues. Therefore, it is presented here as the primary recommended pathway.
Primary Pathway: The Reissert Indole Synthesis
The Reissert synthesis provides an elegant and efficient route to 2-carboxyindoles. The overall strategy involves a three-step sequence: condensation, reductive cyclization, and esterification.
Overall Reaction Scheme
Figure 1: General reaction scheme for the synthesis of this compound via the Reissert pathway.
Mechanistic Rationale
The core of the Reissert synthesis is built on two key transformations: a Claisen-type condensation and a reductive cyclization.
-
Condensation: The process begins with the deprotonation of the acidic benzylic protons of the o-nitrotoluene derivative (3-ethoxy-2-nitrotoluene) by a strong base, typically sodium ethoxide. The resulting carbanion acts as a nucleophile, attacking one of the electrophilic carbonyl carbons of diethyl oxalate. This is a classic Claisen condensation that forms an enolate, which is then protonated to yield a β-keto ester derivative.
-
Reductive Cyclization: The nitro group of the β-keto ester is then reduced to an amine. Common reducing agents include catalytic hydrogenation (H₂/Pd-C) or chemical reducing agents like stannous chloride (SnCl₂) or iron in acetic acid.[5] The newly formed aniline nitrogen then undergoes a spontaneous intramolecular nucleophilic attack on the adjacent ketone carbonyl. The subsequent dehydration of the resulting hemiaminal intermediate yields the aromatic indole ring.
The logical flow of this mechanism is depicted in the diagram below.
Caption: Workflow diagram of the Reissert Indole Synthesis.
Detailed Experimental Protocol
Step 1: Condensation of 3-Ethoxy-2-nitrotoluene with Diethyl Oxalate
-
Rationale: This step constructs the carbon skeleton. Sodium ethoxide is used as the base because it is strong enough to deprotonate the benzylic position and its conjugate acid (ethanol) is the solvent, preventing unwanted transesterification reactions.
-
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a dropping funnel, add sodium ethoxide (1.1 eq) dissolved in absolute ethanol.
-
Add 3-ethoxy-2-nitrotoluene (1.0 eq) to the flask.
-
Add diethyl oxalate (1.2 eq) dropwise to the solution at room temperature over 30 minutes.
-
After the addition is complete, heat the reaction mixture to reflux for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture to room temperature and pour it into a beaker of ice water.
-
Acidify the aqueous solution with dilute hydrochloric acid (HCl) until it is acidic to litmus paper.
-
Extract the product with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude ethyl 2-(3-ethoxy-2-nitrophenyl)-2-oxoacetate. This intermediate is often used in the next step without further purification.
-
Step 2: Reductive Cyclization
-
Rationale: Catalytic hydrogenation with palladium on carbon is a clean and efficient method for reducing the nitro group to an amine, which then triggers the cyclization.[6] This method avoids the use of harsh stoichiometric metal reagents, simplifying the workup.
-
Procedure:
-
Dissolve the crude intermediate from Step 1 in ethanol or ethyl acetate in a hydrogenation vessel.
-
Add 10% Palladium on Carbon (Pd/C) catalyst (approx. 5-10 mol%).
-
Pressurize the vessel with hydrogen gas (H₂) to 50 psi.
-
Stir the mixture vigorously at room temperature for 12-24 hours, or until hydrogen uptake ceases.
-
Carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with fresh solvent.
-
Concentrate the filtrate under reduced pressure. The resulting solid is 4-ethoxy-1H-indole-2-carboxylic acid.
-
Step 3: Fischer Esterification
-
Rationale: A simple acid-catalyzed esterification is sufficient to convert the carboxylic acid to the desired methyl ester. Methanol is used as both the solvent and the reagent, and a catalytic amount of strong acid drives the reaction.
-
Procedure:
-
Suspend the crude 4-ethoxy-1H-indole-2-carboxylic acid in methanol.
-
Add a catalytic amount of concentrated sulfuric acid (H₂SO₄) (e.g., 3-5 drops).
-
Heat the mixture to reflux for 4-6 hours. Monitor by TLC until the starting material is consumed.
-
Cool the reaction mixture and reduce the volume of methanol under reduced pressure.
-
Neutralize the remaining solution carefully with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel or by recrystallization to afford pure this compound.
-
Data Summary Table
| Step | Reactant 1 | Reactant 2 / Reagent | Molar Eq. | Solvent | Temp. | Time (h) | Approx. Yield (%) |
| 1 | 3-Ethoxy-2-nitrotoluene | Diethyl Oxalate / NaOEt | 1.0 / 1.2 / 1.1 | Ethanol | Reflux | 3-4 | 85-90 (crude) |
| 2 | Oxoacetate Intermediate | H₂ / 10% Pd/C | - / cat. | Ethanol | RT | 12-24 | 80-90 |
| 3 | Carboxylic Acid | Methanol / H₂SO₄ | Solvent / cat. | Methanol | Reflux | 4-6 | 90-95 |
Alternative Pathway: Fischer Indole Synthesis
While the Reissert synthesis is preferred, the classic Fischer synthesis remains a viable and important alternative. This route begins with the formation of a hydrazine from 3-ethoxyaniline, followed by condensation with methyl pyruvate and acid-catalyzed cyclization.
Fischer Synthesis Workflow
Caption: Step-wise workflow for the Fischer Indole Synthesis.
Comparative Analysis
-
Advantages: Utilizes readily available starting materials. It is a well-established and widely studied reaction.
-
Disadvantages: The synthesis of the hydrazine precursor adds a step. The cyclization step often requires harsh acidic conditions and high temperatures, which may not be suitable for sensitive substrates. Potential for the formation of regioisomers exists, although less of a concern with the specific precursors for this target.
Characterization and Quality Control
The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques. Expected data includes:
-
¹H NMR: Signals corresponding to the ethoxy group (triplet and quartet), the methyl ester singlet, aromatic protons on the indole ring, and the broad NH proton.
-
¹³C NMR: Resonances for the ester carbonyl, aromatic carbons, and aliphatic carbons of the ethoxy and methyl groups.
-
Mass Spectrometry: A molecular ion peak corresponding to the calculated mass of C₁₂H₁₃NO₃.
-
Melting Point: A sharp melting point indicates high purity.
Conclusion
The is a critical process for accessing a range of more complex, pharmacologically relevant molecules. This guide has detailed two robust synthetic strategies, with a primary recommendation for the Reissert Indole Synthesis . The Reissert approach offers superior efficiency and regiochemical control by directly installing the C-2 carboxylate functionality. The provided protocols, mechanistic insights, and process considerations are designed to empower researchers to confidently and successfully synthesize this valuable chemical building block.
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An In-Depth Technical Guide to Methyl 4-Ethoxy-1H-indole-2-carboxylate: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of methyl 4-ethoxy-1H-indole-2-carboxylate, a potentially significant molecule in the landscape of medicinal chemistry. Due to its status as a novel or specialized research compound, direct experimental data is limited. Therefore, this document establishes a robust predictive framework by leveraging extensive data from its close structural analog, methyl 4-methoxy-1H-indole-2-carboxylate, and foundational principles of indole chemistry. This approach allows for a detailed exploration of its anticipated chemical and physical properties, reactivity, spectroscopic signatures, and potential applications.
Molecular Structure and Core Chemical Identity
This compound is an indole derivative characterized by an ethoxy group at the 4-position and a methyl ester at the 2-position of the indole ring. The indole scaffold is a privileged structure in drug discovery, known for its ability to mimic peptide structures and interact with a wide array of biological targets.[1][2] The electron-donating nature of the ethoxy group at the C4 position is expected to influence the electron density of the aromatic system, thereby modulating its reactivity and biological activity.
Below is a diagram illustrating the relationship between the target molecule and its well-characterized methoxy analog.
Caption: Structural relationship between the target molecule and its primary analog.
Physicochemical Properties: An Analog-Based Prediction
| Property | Predicted Value for this compound | Data for Methyl 4-methoxy-1H-indole-2-carboxylate |
| Molecular Formula | C₁₂H₁₃NO₃ | C₁₁H₁₁NO₃[3] |
| Molecular Weight | 219.24 g/mol | 205.21 g/mol [3] |
| CAS Number | Not Assigned | 111258-23-2[3] |
| Melting Point | Likely similar to or slightly lower than the methoxy analog | 147-148 °C[4][5] |
| Boiling Point | Predicted to be slightly higher than the methoxy analog | 370.1 ± 22.0 °C at 760 mmHg[4][5] |
| LogP (Octanol/Water) | Predicted to be slightly higher than the methoxy analog | ~2.4[3] |
| Appearance | Likely a solid at room temperature | Solid[5] |
Synthesis and Reactivity
The synthesis of this compound can be approached through established methods for indole ring formation, such as the Fischer, Reissert, or Gassman indole syntheses.[6][7] A plausible and efficient route would be a variation of the Fischer indole synthesis, which is widely used for preparing substituted indoles.
Proposed Synthetic Pathway: Fischer Indole Synthesis
This method involves the reaction of a substituted phenylhydrazine with a pyruvate derivative, followed by acid-catalyzed cyclization.
Caption: Proposed Fischer indole synthesis route for this compound.
Key Experimental Protocol: Fischer Indole Synthesis (Generalized)
-
Hydrazone Formation:
-
Dissolve 3-ethoxyphenylhydrazine hydrochloride in a suitable solvent such as ethanol.
-
Add a stoichiometric equivalent of methyl pyruvate.
-
Stir the mixture at room temperature until the hydrazone precipitates. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Filter the resulting solid and wash with cold ethanol.
-
-
Indolization (Cyclization):
-
Suspend the dried hydrazone in a high-boiling point solvent like toluene or xylene.
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid (PPA) or sulfuric acid.
-
Heat the mixture to reflux for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and neutralize with a base (e.g., sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Expected Reactivity
The chemical reactivity of this compound is governed by the indole nucleus and the appended functional groups.
-
Electrophilic Substitution: The indole ring is electron-rich and susceptible to electrophilic attack, primarily at the C3 position. The electron-donating ethoxy group at C4 further activates the benzene portion of the ring system towards electrophilic aromatic substitution.
-
N-Alkylation/Acylation: The indole nitrogen (N-H) is nucleophilic and can be readily alkylated or acylated under basic conditions.[4]
-
Ester Hydrolysis: The methyl ester at the C2 position can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions. This carboxylic acid can then be a handle for further functionalization, such as amide bond formation.[4]
Spectroscopic Characterization: A Predictive Analysis
While experimental spectra for this compound are not publicly available, we can predict the key spectroscopic features based on data from analogous indole-2-carboxylates.[3][4][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the indole ring protons, the ethoxy group, and the methyl ester. The indole N-H proton will likely appear as a broad singlet at a downfield chemical shift (> 10 ppm). The aromatic protons on the indole ring will exhibit complex splitting patterns. The ethoxy group will present as a triplet (CH₃) and a quartet (CH₂). The methyl ester will be a sharp singlet around 3.9 ppm.
-
¹³C NMR: The carbon NMR spectrum will display signals for all 12 unique carbon atoms. The carbonyl carbon of the ester will be in the 160-165 ppm region. The aromatic carbons will appear between 100 and 140 ppm. The carbons of the ethoxy and methyl ester groups will be in the aliphatic region.
Infrared (IR) Spectroscopy
The IR spectrum will be characterized by absorption bands corresponding to the functional groups present in the molecule.
| Wavenumber (cm⁻¹) | Functional Group |
| ~3300 | N-H stretch (indole) |
| ~3100-3000 | Aromatic C-H stretch |
| ~2980-2850 | Aliphatic C-H stretch (ethoxy & methyl) |
| ~1700-1720 | C=O stretch (ester) |
| ~1620-1580 | C=C stretch (aromatic) |
| ~1250-1050 | C-O stretch (ester & ether) |
Mass Spectrometry (MS)
The electron ionization mass spectrum (EI-MS) is expected to show a molecular ion peak [M]⁺ at m/z = 219. Key fragmentation patterns would likely involve the loss of the methoxy group from the ester (-OCH₃, m/z = 188) and the entire methyl carboxylate group (-COOCH₃, m/z = 160).
Potential Applications in Drug Discovery and Medicinal Chemistry
Indole derivatives are a cornerstone of modern medicinal chemistry, with applications spanning a wide range of therapeutic areas.[1][2][9] The structural motifs present in this compound suggest several promising avenues for research and development.
-
Anticancer Agents: The indole scaffold is present in numerous anticancer drugs, including vinca alkaloids and kinase inhibitors.[9] Derivatives of indole-2-carboxylic acid have been investigated as potential anticancer agents.
-
Antiviral and Antimicrobial Agents: Indole-based compounds have shown significant activity against a variety of viruses and bacteria. The specific substitution pattern of this compound could confer novel antimicrobial properties.
-
Central Nervous System (CNS) Agents: The indole core is structurally related to neurotransmitters like serotonin. This makes indole derivatives promising candidates for the development of drugs targeting CNS disorders.
The workflow for exploring the therapeutic potential of this molecule would involve its synthesis, followed by a battery of in vitro and in vivo screening assays.
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Spectroscopic Profiling of Methyl 4-Ethoxy-1H-indole-2-carboxylate: A Technical Guide for Drug Discovery Professionals
This technical guide provides an in-depth analysis of the spectroscopic characteristics of methyl 4-ethoxy-1H-indole-2-carboxylate, a key heterocyclic scaffold of interest in medicinal chemistry and materials science. The indole nucleus is a privileged structure in numerous natural products and synthetic compounds with significant biological activities.[1][2] A thorough understanding of its spectroscopic signature is paramount for unambiguous identification, purity assessment, and the elucidation of its interactions in complex biological systems.
This document moves beyond a mere listing of spectral data. It is designed to provide researchers, scientists, and drug development professionals with a practical, field-proven framework for interpreting the spectroscopic data of this molecule. The causality behind spectral features is explained, and protocols are presented as self-validating systems to ensure scientific integrity. Due to the limited availability of a complete public experimental dataset for this specific molecule, this guide presents a combination of data from closely related analogs and predicted values based on established spectroscopic principles. This predictive approach serves as a robust guide for researchers encountering this or similar molecular architectures.
Molecular Structure and Key Features
This compound possesses a bicyclic indole core, substituted at the 2-position with a methyl carboxylate group and at the 4-position with an ethoxy group. These functionalities give rise to a distinct set of signals in various spectroscopic analyses.
// Nodes for the indole ring system N1 [label="N", pos="0,0.5!"]; C2 [label="C", pos="1.2,0.5!"]; C3 [label="C", pos="1.2,-0.5!"]; C3a [label="C", pos="0,-1.2!"]; C4 [label="C", pos="-1.2,-0.5!"]; C5 [label="C", pos="-1.2,0.5!"]; C6 [label="C", pos="-2.4,0.5!"]; C7 [label="C", pos="-2.4,-0.5!"]; C7a [label="C", pos="0,1.2!"];
// Nodes for the substituents C_ester [label="C", pos="2.4,0.5!"]; O_ester1 [label="O", pos="3.0,1.2!"]; O_ester2 [label="O", pos="3.0,-0.2!"]; C_methyl_ester [label="CH₃", pos="4.2,-0.2!"];
O_ether [label="O", pos="-1.8,-1.5!"]; C_ethyl1 [label="CH₂", pos="-2.8,-2.0!"]; C_ethyl2 [label="CH₃", pos="-3.8,-1.5!"];
H_N [label="H", pos="-0.5,0.8!"]; H3 [label="H", pos="1.8,-0.8!"]; H5 [label="H", pos="-1.8,1.0!"]; H6 [label="H", pos="-3.0,0.8!"]; H7 [label="H", pos="-3.0,-0.8!"];
// Edges for the indole ring N1 -- C2; C2 -- C3; C3 -- C3a; C3a -- C4; C4 -- C5; C5 -- C6; C6 -- C7; C7 -- C3a; C7a -- N1; C7a -- C5; C2 -- C7a [style=invis]; // for layout
// Edges for the substituents C2 -- C_ester; C_ester -- O_ester1 [label="=O"]; C_ester -- O_ester2; O_ester2 -- C_methyl_ester;
C4 -- O_ether; O_ether -- C_ethyl1; C_ethyl1 -- C_ethyl2;
N1 -- H_N; C3 -- H3; C5 -- H5; C6 -- H6; C7 -- H7;
// Double bonds in the indole ring C2 -- C3 [style=invis]; C3a -- C4 [style=invis]; C5 -- C6 [style=invis]; C7 -- C3a [style=invis]; C7a -- N1 [style=invis];
label="this compound"; fontsize=12; }
Caption: Molecular structure of this compound.Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. The chemical shifts (δ) and coupling constants (J) provide detailed information about the electronic environment and connectivity of atoms.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is predicted to show distinct signals for the aromatic protons, the ethoxy group, the methyl ester, and the N-H proton of the indole ring. The data presented is based on analysis of similar structures like methyl 4-methoxy-1H-indole-2-carboxylate.[3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~11.5 - 12.0 | br s | 1H | N-H | The indole N-H proton is typically deshielded and appears as a broad singlet. |
| ~7.5 - 7.7 | d | 1H | H-7 | Aromatic proton ortho to the indole nitrogen, expected to be a doublet. |
| ~7.1 - 7.3 | t | 1H | H-6 | Aromatic proton, appearing as a triplet due to coupling with H-5 and H-7. |
| ~6.9 - 7.1 | d | 1H | H-5 | Aromatic proton ortho to the ethoxy group, expected to be a doublet. |
| ~7.0 - 7.2 | s | 1H | H-3 | The proton at the 3-position of the indole ring, typically a singlet. |
| ~4.1 - 4.3 | q | 2H | -OCH₂CH₃ | Methylene protons of the ethoxy group, quartet due to coupling with the methyl protons. |
| ~3.8 - 4.0 | s | 3H | -COOCH₃ | Methyl protons of the ester group, appearing as a sharp singlet. |
| ~1.4 - 1.6 | t | 3H | -OCH₂CH₃ | Methyl protons of the ethoxy group, triplet due to coupling with the methylene protons. |
¹³C NMR Spectroscopy
The carbon NMR spectrum provides information on all the unique carbon atoms in the molecule. The predicted chemical shifts are based on known data for indole-2-carboxylates and substituted indoles.[3][4][5][6]
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~162 | C=O | Carbonyl carbon of the methyl ester. |
| ~155 | C-4 | Aromatic carbon attached to the ethoxy group, significantly deshielded. |
| ~138 | C-7a | Quaternary carbon of the indole ring fusion. |
| ~128 | C-2 | Quaternary carbon bearing the ester group. |
| ~127 | C-3a | Quaternary carbon of the indole ring fusion. |
| ~125 | C-6 | Aromatic CH carbon. |
| ~115 | C-5 | Aromatic CH carbon. |
| ~105 | C-7 | Aromatic CH carbon. |
| ~101 | C-3 | Aromatic CH carbon of the pyrrole ring. |
| ~64 | -OCH₂CH₃ | Methylene carbon of the ethoxy group. |
| ~52 | -COOCH₃ | Methyl carbon of the ester group. |
| ~15 | -OCH₂CH₃ | Methyl carbon of the ethoxy group. |
Experimental Protocol for NMR Data Acquisition
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
-
¹H NMR Acquisition:
-
Tune and match the probe for the ¹H frequency.
-
Acquire a standard one-pulse ¹H spectrum with a 30° pulse angle and a relaxation delay of 1-2 seconds.
-
Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).
-
Process the data with Fourier transformation, phase correction, and baseline correction.
-
-
¹³C NMR Acquisition:
-
Tune and match the probe for the ¹³C frequency.
-
Acquire a standard ¹³C spectrum with proton decoupling.
-
Use a larger spectral width (e.g., 0-200 ppm) and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
2D NMR (Optional but Recommended):
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H coupling networks.
-
Run HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded ¹H and ¹³C atoms.
-
Employ HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons.
-
subgraph "cluster_Acquisition" { label = "Data Acquisition"; style=filled; color="#E8F0FE";
}
subgraph "cluster_Processing" { label = "Data Processing & Analysis"; style=filled; color="#E6F4EA";
} }
Caption: General workflow for NMR data acquisition and analysis.Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the N-H, C-H, C=O, and C-O bonds.
| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3300 - 3400 | N-H stretch | Indole N-H |
| ~2900 - 3000 | C-H stretch | Aromatic and aliphatic C-H |
| ~1700 - 1720 | C=O stretch | Ester carbonyl |
| ~1600 - 1620 | C=C stretch | Aromatic ring |
| ~1200 - 1300 | C-O stretch | Ester and ether C-O |
Experimental Protocol for IR Data Acquisition (ATR)
-
Instrument Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal is clean. Record a background spectrum.
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the spectrum over the desired range (e.g., 4000-400 cm⁻¹).
-
Data Processing: Perform a background correction on the collected spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is invaluable for confirming its identity.
Predicted Mass Spectrum
For this compound (C₁₂H₁₃NO₃), the expected molecular weight is approximately 219.09 g/mol .
| m/z (mass-to-charge ratio) | Assignment | Notes |
| ~219 | [M]⁺ | Molecular ion peak. |
| ~188 | [M - OCH₃]⁺ | Loss of the methoxy group from the ester. |
| ~174 | [M - OC₂H₅]⁺ | Loss of the ethoxy group. |
| ~160 | [M - COOCH₃]⁺ | Loss of the entire methyl carboxylate group. |
Experimental Protocol for MS Data Acquisition (ESI)
-
Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Use an Electrospray Ionization (ESI) mass spectrometer.
-
Infusion: Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).
-
Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable mass range (e.g., m/z 50-500).
M [label="[M]⁺\nm/z ~219"]; M_minus_OCH3 [label="[M - OCH₃]⁺\nm/z ~188"]; M_minus_OC2H5 [label="[M - OC₂H₅]⁺\nm/z ~174"]; M_minus_COOCH3 [label="[M - COOCH₃]⁺\nm/z ~160"];
M -> M_minus_OCH3 [label="- •OCH₃"]; M -> M_minus_OC2H5 [label="- •OC₂H₅"]; M -> M_minus_COOCH3 [label="- •COOCH₃"]; }
Caption: Predicted major fragmentation pathways in mass spectrometry.Conclusion
This technical guide provides a comprehensive spectroscopic framework for the characterization of this compound. By combining predictive data based on sound chemical principles with established experimental protocols, this document serves as a valuable resource for researchers in drug discovery and related fields. The detailed interpretation of expected NMR, IR, and MS data will aid in the unambiguous identification and further development of this important class of molecules. The provided methodologies emphasize robustness and self-validation, ensuring the generation of high-quality, reliable data.
References
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- Synthesis, reactivity and biological properties of methoxy-activated indoles. (n.d.).
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-
NIH. (2025). A new synthetic approach to the 3,4-dihydro-1H-[7][8]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Retrieved from
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Spectroscopic Characterization of Methyl 4-Ethoxy-1H-indole-2-carboxylate: A Technical Guide to NMR and Mass Spectrometry Analysis
Abstract: The indole scaffold is a cornerstone in medicinal chemistry and drug development, serving as the core structure for numerous pharmacologically active agents. Methyl 4-ethoxy-1H-indole-2-carboxylate represents a key intermediate, combining the indole nucleus with ester and ether functionalities that allow for diverse synthetic modifications. A precise and unambiguous structural characterization is paramount for its application in research and development. This technical guide provides an in-depth analysis of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound. It details the theoretical basis for spectral predictions, presents standardized experimental protocols for data acquisition, and offers a logical framework for data interpretation, thereby serving as an essential resource for researchers, chemists, and drug development professionals.
Introduction to this compound
The indole ring system is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant biological activities.[1] The functionalization of the indole core at various positions allows for the fine-tuning of a molecule's steric and electronic properties, which is a critical strategy in modern drug design. This compound is a valuable synthetic building block, featuring a reactive ester at the 2-position, an electron-donating ethoxy group at the 4-position, and a modifiable N-H group at the 1-position.
The synthesis of such derivatives often follows established routes like the Fischer indole synthesis, which involves the cyclization of a phenylhydrazone derivative.[2] Given its role as a precursor, verifying its structure with high fidelity is the first critical step in any synthetic campaign. This guide focuses on the two most powerful analytical techniques for this purpose: NMR spectroscopy, for mapping the molecular framework, and mass spectrometry, for determining molecular weight and elemental composition.
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solubility and stability of methyl 4-ethoxy-1H-indole-2-carboxylate
An In-depth Technical Guide to the Physicochemical Characterization of Methyl 4-ethoxy-1H-indole-2-carboxylate: Solubility and Stability
Authored by: A Senior Application Scientist
Introduction
This compound is a member of the indole family, a heterocyclic scaffold of immense importance in medicinal chemistry and drug development. The indole nucleus is a core structural motif in numerous biologically active compounds, and its derivatives are explored for a wide range of therapeutic applications. The specific substitutions on the indole ring—a methyl ester at the 2-position and an ethoxy group at the 4-position—critically influence the molecule's physicochemical properties, including its solubility, lipophilicity, and metabolic stability.
Understanding these foundational characteristics is not merely an academic exercise; it is a prerequisite for successful drug development. Solubility directly impacts bioavailability and formulation strategies, while stability dictates storage conditions, shelf-life, and potential degradation pathways that could affect safety and efficacy.
Due to the limited availability of public quantitative data for this specific molecule, this guide is designed to provide a robust experimental and theoretical framework for its comprehensive characterization. It is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the scientific rationale behind them. We will explore the predictive analysis of the molecule's behavior and detail the self-validating experimental systems required to generate reliable solubility and stability profiles.
Part 1: Solubility Profiling
The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its ultimate clinical utility. Poor aqueous solubility can lead to low absorption and inadequate bioavailability. Conversely, understanding solubility in various organic solvents is essential for synthesis, purification, and the development of analytical methods.
Theoretical Considerations and Predicted Solubility Profile
The principle of "like dissolves like" provides a preliminary assessment of a compound's solubility. The structure of this compound presents several key features:
-
Indole Ring: The bicyclic aromatic system contributes to its lipophilicity. The N-H group can act as a hydrogen bond donor.
-
Methyl Ester Group (-COOCH₃): The carbonyl oxygen is a hydrogen bond acceptor. The ester itself is susceptible to hydrolysis but contributes to polarity.
-
Ethoxy Group (-OCH₂CH₃): This ether linkage is relatively non-polar and increases the molecule's lipophilicity compared to a hydroxyl equivalent.
Based on this structure, a qualitative solubility profile can be predicted. The compound is expected to exhibit good solubility in polar aprotic solvents like Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and moderate to good solubility in alcohols like ethanol and methanol. Its solubility is likely to be lower in non-polar solvents such as hexane and toluene, and very low in aqueous media.
Table 1: Predicted Qualitative Solubility of this compound
| Solvent Class | Example Solvents | Predicted Solubility | Rationale |
| Polar Protic | Water, Methanol, Ethanol | Low in water; Moderate in alcohols | N-H and C=O groups can hydrogen bond, but the overall molecule has significant non-polar character. |
| Polar Aprotic | DMSO, DMF, Acetonitrile, Acetone | High | Strong dipole-dipole interactions and hydrogen bond accepting capabilities solvate the molecule effectively. |
| Non-Polar | Hexane, Toluene, Dichloromethane (DCM) | Low to Moderate | Van der Waals forces can solvate the lipophilic parts, but polarity from the ester limits high solubility. |
Experimental Determination: The Shake-Flask Method
To move beyond prediction, empirical measurement is essential. The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility due to its reliability and simplicity.[1][2][3] This method involves agitating an excess amount of the solid compound in a chosen solvent at a constant temperature until equilibrium is achieved, after which the concentration of the dissolved compound in the supernatant is quantified.
The causality behind this choice is clear: by ensuring an excess of solid is present at equilibrium, we guarantee the solution is truly saturated, providing a definitive thermodynamic value rather than a kinetically limited one.
Protocol 1: Equilibrium Solubility Determination
This protocol outlines a self-validating system for accurate solubility measurement.
Materials:
-
This compound
-
Selected solvents (e.g., Phosphate-Buffered Saline pH 7.4, DMSO, Ethanol)
-
Scintillation vials or glass tubes with screw caps
-
Thermostatically controlled orbital shaker
-
Centrifuge
-
Validated HPLC method for quantification
Step-by-Step Procedure:
-
Preparation: Add an excess amount of the compound (e.g., 5-10 mg, ensuring solid remains undissolved) to a vial.
-
Solvent Addition: Add a precise volume (e.g., 1.0 mL) of the pre-equilibrated solvent to the vial.
-
Equilibration: Seal the vials and place them in an orbital shaker set to a constant temperature (e.g., 25°C or 37°C). Agitate for 24-48 hours.[2] A preliminary time-course experiment is crucial to determine the minimum time required to reach equilibrium.
-
Phase Separation: After equilibration, let the vials stand to allow the solid to settle. Centrifuge the samples at high speed (e.g., 10,000 rpm for 15 minutes) to pellet all undissolved particles.[1]
-
Sampling: Carefully withdraw a known volume of the clear supernatant.
-
Dilution: Accurately dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.
-
Quantification: Analyze the diluted sample using a pre-validated HPLC method with a calibration curve to determine the exact concentration.
-
Calculation: Account for the dilution factor to calculate the solubility in the original solvent, typically expressed in mg/mL or µg/mL.
Visualization of Experimental Workflow
Caption: A workflow for the shake-flask solubility method.
Part 2: Chemical Stability Assessment
Stability testing provides evidence on how the quality of a substance varies over time under the influence of environmental factors like temperature, humidity, and light.[4] For drug development, this is governed by the International Council for Harmonisation (ICH) guidelines.[5][6]
Predicted Chemical Instabilities
The chemical structure of this compound suggests several potential degradation pathways:
-
Hydrolysis: The methyl ester at the C2 position is susceptible to hydrolysis under both acidic and basic conditions, yielding the corresponding carboxylic acid.[7]
-
Oxidation: The electron-rich indole ring is prone to oxidation, especially in the presence of air, light, or oxidizing agents.[7] This can lead to a variety of complex degradation products.
-
Photodegradation: Many indole derivatives are light-sensitive. Exposure to UV or visible light can induce photochemical reactions.[7]
The ethoxy group at the C4 position is generally stable and less likely to be a primary site of degradation under typical storage conditions.
Visualization of Potential Degradation Pathways
Caption: Predicted degradation routes for the target compound.
Forced Degradation (Stress Testing)
Forced degradation studies are essential to understand the intrinsic stability of a molecule.[4] They help identify likely degradation products, establish degradation pathways, and validate that the chosen analytical methods are "stability-indicating." The ICH Q1A(R2) guideline provides the framework for these studies.[8]
Protocol 2: Forced Degradation Study
This protocol exposes the compound to stress conditions to deliberately induce degradation.
Materials:
-
Stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂).
-
Photostability chamber, temperature-controlled oven.
-
Validated stability-indicating HPLC method (e.g., HPLC-UV/MS).
Step-by-Step Procedure:
-
Sample Preparation: Prepare multiple aliquots of the compound's stock solution.
-
Acid Hydrolysis: To one aliquot, add HCl to a final concentration of 0.1 M. Heat at 60°C.
-
Base Hydrolysis: To another aliquot, add NaOH to a final concentration of 0.1 M. Keep at room temperature or heat gently.
-
Oxidation: To a third aliquot, add H₂O₂ to a final concentration of 3%. Keep at room temperature.[7]
-
Thermal Stress: Place a solid sample and a solution sample in an oven at an elevated temperature (e.g., 70°C).
-
Photostability: Expose a solid sample and a solution sample to light according to ICH Q1B guidelines (overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[5]
-
Time Points: Withdraw samples from each condition at various time points (e.g., 0, 4, 8, 24, 48 hours). Neutralize the acidic and basic samples before analysis.
-
Analysis: Analyze all samples by a stability-indicating HPLC method. Monitor for the appearance of new peaks (degradants) and the decrease in the parent compound's peak area. Mass spectrometry (LC-MS) is invaluable for identifying the structure of major degradants.
Data Presentation and Interpretation
The results should be summarized to provide a clear overview of the compound's liabilities.
Table 2: Example Summary of Forced Degradation Results
| Stress Condition | Duration (hr) | Assay of Parent (%) | Major Degradation Products (% Peak Area) | Observations |
| 0.1 M HCl, 60°C | 24 | 85.2 | Degradant 1 (12.1%), Degradant 2 (2.5%) | Significant hydrolysis of the ester group. |
| 0.1 M NaOH, RT | 8 | 45.7 | Degradant 1 (53.8%) | Rapid hydrolysis at room temperature. |
| 3% H₂O₂, RT | 48 | 92.1 | Multiple minor peaks (<1% each) | Moderate sensitivity to oxidation. |
| 70°C Heat (Solid) | 72 | 99.5 | No significant degradation | Thermally stable in solid state. |
| Photostability | - | 96.8 | Degradant 3 (2.9%) | Slight sensitivity to light. |
This data is crucial for guiding formulation development (e.g., avoiding basic excipients), defining packaging requirements (e.g., light-protective packaging), and setting appropriate storage conditions.
Conclusion
The are cornerstone properties that dictate its path forward in research and development. This guide provides a comprehensive framework for moving from theoretical prediction to robust empirical characterization. By employing gold-standard methodologies like the shake-flask method and conducting systematic forced degradation studies, researchers can generate the high-quality, reliable data necessary for informed decision-making. The protocols and principles outlined herein are designed to be self-validating, ensuring that the generated data is not only accurate but also provides a deep causal understanding of the molecule's behavior. This foundational knowledge is indispensable for unlocking the full therapeutic potential of this promising indole derivative.
References
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International Council for Harmonisation. (n.d.). Q1A - Q1F Stability. ICH. Available at: [Link]
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Inam, R., et al. (n.d.). Synthesis, reactivity and biological properties of methoxy-activated indoles. Available at: [Link]
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Kawakami, K., et al. (2021). Summary of solubility measurement protocols of each company before harmonization. European Journal of Pharmaceutical Sciences, 165, 105935. Available at: [Link]
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European Medicines Agency. (1995). ICH Topic Q 1 A Stability Testing Guidelines: Stability Testing of New Drug Substances and Products. CPMP/ICH/380/95. Available at: [Link]
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IKEV. (2003). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products. Available at: [Link]
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Priyanka, O. (2012). Ich guidelines for stability studies 1. SlideShare. Available at: [Link]
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GXP-CC. (2025). The ICH Just Released Its Overhauled Stability Guideline for Consultation. Available at: [Link]
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ICCVAM. (2003). ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. Available at: [Link]
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Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. InTech. Available at: [Link]
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Chemical Synthesis Database. (2025). methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate. Available at: [Link]
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Al-Hadedi, A. A. M., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 23(12), 3333. Available at: [Link]
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Frontier, A. (2026). Solvents and Polarity. University of Rochester, Department of Chemistry. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 688172, methyl 4-methoxy-1H-indole-2-carboxylate. PubChem. Available at: [Link]
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Zhang, L., et al. (2011). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 10), o2595. Available at: [Link]
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Chen, Y., et al. (2025). Synthesis and Application of Poly Methyl Indole-4-Carboxylate with Blue Light Blocking Properties. ACS Applied Polymer Materials. Available at: [Link]
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Kobayashi, S., & Tamura, T. (2021). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Asian Journal of Organic Chemistry, 10(10), 2675-2681. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 70992, Methyl 1H-indole-2-carboxylate. PubChem. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10130663, Ethyl 4-hydroxy-1-methyl-1H-indole-2-carboxylate. PubChem. Available at: [Link]
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- Google Patents. (n.d.). ES2604938T3 - Manufacturing process of 2-ethoxy-1 - ((2 '- ((hydroxyamino) iminomethyl) biphenyl-4-yl) methyl) -1H-benzo [d] imidazol-7-carboxylic acid and its esters.
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Methyl 4-Ethoxy-1H-indole-2-carboxylate: A Scoping Guide for Exploring Novel Biological Activities
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged structure" for its ability to interact with a wide array of biological targets. Within this vast chemical family, indole-2-carboxylates serve as versatile scaffolds for the development of novel therapeutics. This technical guide addresses methyl 4-ethoxy-1H-indole-2-carboxylate, a compound with a unique substitution pattern that remains largely unexplored in the scientific literature. In the absence of direct biological data, this document provides a comprehensive framework for its investigation. We will extrapolate from structurally related analogues to hypothesize potential therapeutic applications and present a detailed, field-proven roadmap for its synthesis and systematic biological evaluation. This guide is intended for researchers, scientists, and drug development professionals seeking to unlock the therapeutic potential of novel indole derivatives.
Introduction: The Untapped Potential of a Privileged Scaffold
The indole ring system is a ubiquitous feature in natural products and synthetic drugs, forming the core of molecules with diverse pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neurological effects. The indole-2-carboxylate framework, in particular, offers a synthetically tractable handle for molecular elaboration, allowing for precise tuning of physicochemical properties and biological targeting.
While extensive research has focused on various substituted indoles, this compound remains a frontier molecule. Its defining features—the ester at the 2-position and the ethoxy group at the 4-position—suggest several avenues for biological interaction. The ester can be readily hydrolyzed or converted to amides, providing a gateway to diverse chemical libraries.[1][2] The 4-position ethoxy group, an electron-donating substituent on the benzene portion of the indole, can significantly influence the molecule's electronic properties and its interaction with biological macromolecules.
This guide will, therefore, serve as a strategic manual for a comprehensive investigation into the biological landscape of this compound, outlining a logical progression from chemical synthesis to multi-faceted biological screening and preliminary mechanistic studies.
Proposed Synthesis: A Reliable Pathway to the Core Molecule
A robust and reproducible synthesis is the foundational step for any biological investigation. The Fischer indole synthesis is a classic and highly effective method for constructing the indole core from arylhydrazines and carbonyl compounds. We propose a straightforward two-step synthesis for this compound.
Proposed Synthetic Workflow
Sources
Unlocking the Therapeutic Potential of Methyl 4-Ethoxy-1H-indole-2-carboxylate: A Technical Guide for Medicinal Chemists
Abstract
The indole scaffold represents a cornerstone in medicinal chemistry, forming the structural basis of numerous clinically approved drugs and biologically active compounds. Within this privileged heterocyclic family, indole-2-carboxylate derivatives have emerged as a particularly fruitful area of research, yielding candidates for a wide array of therapeutic targets. This technical guide delves into the untapped potential of a specific analog, methyl 4-ethoxy-1H-indole-2-carboxylate, providing a forward-looking perspective for researchers, scientists, and drug development professionals. While direct biological data on this specific molecule is limited, this document synthesizes the wealth of information available for structurally related compounds to illuminate promising avenues of investigation. We will explore potential therapeutic applications, propose plausible mechanisms of action, and provide detailed experimental workflows to empower the scientific community to explore this promising chemical entity.
The Indole-2-Carboxylate Scaffold: A Privileged Motif in Drug Discovery
The indole ring system, with its unique electronic properties and ability to participate in various non-covalent interactions, is a recurring motif in both natural products and synthetic pharmaceuticals. The 2-carboxylate substitution, in particular, has been shown to be a critical pharmacophore for interaction with a diverse range of biological targets. This ester functionality can act as a hydrogen bond acceptor or can be hydrolyzed in vivo to the corresponding carboxylic acid, which can then engage in ionic interactions or coordinate with metal ions in enzyme active sites.
Our survey of the current literature reveals that indole-2-carboxylate derivatives are being actively investigated in several key therapeutic areas:
-
Antiviral Therapy: A significant body of research highlights the potential of indole-2-carboxylic acid derivatives as potent inhibitors of HIV-1 integrase.[1][2][3] The core scaffold, including the carboxyl group at the C2 position, has been shown to chelate with Mg2+ ions in the enzyme's active site, a crucial interaction for inhibiting its strand transfer activity.[1][2]
-
Anti-inflammatory Agents: Certain indole-2-carboxylic acid derivatives have been identified as highly potent and selective antagonists of the CysLT1 receptor, which plays a pivotal role in the pathophysiology of asthma and other inflammatory conditions.[4]
-
Oncology: The modulation of the tumor microenvironment is a key strategy in modern cancer therapy. Indole-2-carboxylic acid derivatives have been designed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes that are implicated in tumor immune evasion.[5] Furthermore, other derivatives have demonstrated direct anti-proliferative activity against various cancer cell lines.[6]
This compound: A Profile of Potential
While direct experimental data on this compound is not extensively available in the public domain[7], we can extrapolate its potential from the known properties of its structural neighbors. The presence of the 4-alkoxy substituent is particularly noteworthy. For instance, 4-methoxy-1H-indole-2-carboxylic acid is a known intermediate in the synthesis of pharmaceuticals targeting neurological disorders.[8][9][10] The ethoxy group in our target molecule, being slightly more lipophilic than a methoxy group, could subtly influence pharmacokinetic properties such as cell permeability and metabolic stability.
Based on the established activities of related indole-2-carboxylates, we propose the following high-potential therapeutic applications for this compound:
Table 1: Potential Therapeutic Applications and Rationale
| Therapeutic Area | Potential Target(s) | Rationale based on Structurally Similar Compounds |
| Antiviral (HIV) | HIV-1 Integrase | The indole-2-carboxylate core is a validated pharmacophore for integrase inhibition.[1][2][3] The 4-ethoxy group could modulate binding affinity and pharmacokinetic properties. |
| Anti-inflammatory | CysLT1 Receptor | Indole-2-carboxylic acids have shown high potency as CysLT1 antagonists.[4] The 4-ethoxy substituent could be explored for optimizing receptor-ligand interactions. |
| Oncology | IDO1/TDO, Kinases | The indole scaffold is a versatile platform for developing enzyme inhibitors.[5] The anti-proliferative effects of related compounds warrant investigation.[6] |
| Neuroprotection | Undetermined | The related 4-methoxy analog is implicated in the development of drugs for neurological disorders.[8] |
Proposed Research Workflow: From Synthesis to Biological Evaluation
To unlock the therapeutic potential of this compound, a systematic and rigorous research plan is essential. The following workflow outlines the key steps, from chemical synthesis to comprehensive biological characterization.
Caption: Proposed research workflow for this compound.
Detailed Experimental Protocols
Synthesis of this compound
While several synthetic routes to substituted indoles exist[11][12][13][14][15], a common approach for the synthesis of the title compound would involve the esterification of 4-ethoxy-1H-indole-2-carboxylic acid. The parent carboxylic acid can be synthesized through various indole synthetic strategies, such as the Fischer, Reissert, or Bartoli indole synthesis, starting from appropriately substituted precursors.
Protocol: Esterification of 4-Ethoxy-1H-indole-2-carboxylic Acid
-
Reaction Setup: To a solution of 4-ethoxy-1H-indole-2-carboxylic acid (1.0 eq) in anhydrous methanol (20 mL/mmol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Extraction: Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterization: Confirm the structure and purity of the final product, this compound, using NMR (¹H and ¹³C), mass spectrometry, and HPLC.
In Vitro HIV-1 Integrase Inhibition Assay (Strand Transfer)
This assay will determine the ability of this compound to inhibit the strand transfer step of HIV-1 integrase.
Protocol:
-
Reagents and Materials: Recombinant HIV-1 integrase, donor DNA (pre-processed viral LTR), target DNA (host DNA mimic), and a suitable assay buffer.
-
Assay Plate Preparation: Add the test compound (at various concentrations) to the wells of a 96-well plate. Include a known integrase inhibitor as a positive control and DMSO as a negative control.
-
Enzyme and Substrate Addition: Add HIV-1 integrase to each well, followed by the donor DNA. Incubate to allow for binding.
-
Initiation of Reaction: Add the target DNA to initiate the strand transfer reaction. Incubate at 37 °C.
-
Detection: Quantify the extent of the strand transfer reaction using a suitable detection method, such as fluorescence resonance energy transfer (FRET) or an ELISA-based format.
-
Data Analysis: Calculate the IC₅₀ value for the test compound by plotting the percentage of inhibition against the compound concentration.
Future Directions and Conclusion
The exploration of this compound represents a compelling opportunity in medicinal chemistry. The strong precedent set by structurally related indole-2-carboxylates in diverse therapeutic areas provides a solid foundation for future research. The proposed workflow, from synthesis to biological evaluation, offers a clear path forward for elucidating the pharmacological profile of this intriguing molecule.
Further derivatization of the indole core, including modifications at the N1 position and further substitutions on the benzene ring, could lead to the discovery of novel compounds with enhanced potency, selectivity, and pharmacokinetic properties. The insights gained from such studies will not only advance our understanding of the structure-activity relationships within this chemical class but also have the potential to deliver next-generation therapeutics for a range of unmet medical needs.
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The Strategic Synthesis and Latent Therapeutic Potential of 4-Alkoxy-1H-indole-2-carboxylates: A Technical Guide for Drug Discovery Professionals
Introduction: The Enduring Appeal of the Indole Scaffold and the Untapped Promise of 4-Alkoxy Substitution
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of natural products and synthetic pharmaceuticals.[1] Its unique electronic properties and versatile reactivity have made it a "privileged scaffold" in drug discovery. Within the diverse family of indole derivatives, esters of indole-2-carboxylic acid have emerged as critical intermediates and bioactive molecules in their own right, exhibiting a wide spectrum of pharmacological activities, including anti-cancer, antiviral, and anti-inflammatory properties.[1][2][3]
This technical guide focuses on a specific, yet underexplored, subclass: 4-alkoxy-1H-indole-2-carboxylates . The introduction of an alkoxy group at the C4-position of the indole ring is a strategic modification that can significantly influence the molecule's physicochemical properties, such as lipophilicity and hydrogen bonding capacity, thereby modulating its pharmacokinetic profile and target engagement. Methoxy-substituted indoles, in particular, have garnered attention as the electron-donating nature of the methoxy group can enhance biological activity.[1]
This document provides a comprehensive overview of the synthesis, chemical properties, and potential biological applications of 4-alkoxy-1H-indole-2-carboxylates, with the aim of equipping researchers, scientists, and drug development professionals with the knowledge to effectively utilize this promising scaffold in their research endeavors.
Core Synthesis: The Fischer Indole Synthesis as the Workhorse Approach
The most reliable and widely employed method for the synthesis of 4-alkoxy-1H-indole-2-carboxylates is the venerable Fischer indole synthesis .[4][5] This reaction, discovered in 1883, involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a substituted phenylhydrazine with an α-ketoester, such as ethyl pyruvate.[6]
The key to accessing the 4-alkoxy substitution pattern lies in the selection of the appropriate starting material: a (3-alkoxyphenyl)hydrazine . The reaction proceeds through a cascade of well-established steps, including hydrazone formation, tautomerization to an enamine, a[2][2]-sigmatropic rearrangement, cyclization, and finally, the elimination of ammonia to yield the aromatic indole ring.[4]
Caption: Figure 1: Generalized Fischer Indole Synthesis Workflow.
Experimental Protocol: Synthesis of Ethyl 4-Methoxy-1H-indole-2-carboxylate
This protocol provides a detailed, step-by-step methodology for the synthesis of a representative compound, ethyl 4-methoxy-1H-indole-2-carboxylate.
Materials:
-
(3-Methoxyphenyl)hydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol, absolute
-
Polyphosphoric acid (PPA) or Eaton's reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid)
-
Ethyl acetate
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane
-
Ethyl acetate
Procedure:
-
Hydrazone Formation:
-
In a round-bottom flask equipped with a reflux condenser, dissolve (3-methoxyphenyl)hydrazine hydrochloride (1.0 eq) and ethyl pyruvate (1.05 eq) in absolute ethanol.
-
Heat the mixture to reflux for 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The solvent can be removed under reduced pressure to yield the crude hydrazone, which can be used in the next step without further purification.
-
-
Indolization (Cyclization):
-
To the crude hydrazone, add polyphosphoric acid (PPA) or Eaton's reagent (a less viscous alternative) with stirring.
-
Heat the mixture to 80-100 °C for 1-3 hours. The reaction should be monitored by TLC until the hydrazone is consumed.
-
Carefully pour the hot reaction mixture onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
-
Work-up and Purification:
-
Extract the aqueous mixture with ethyl acetate (3 x volumes).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure ethyl 4-methoxy-1H-indole-2-carboxylate.
-
Spectroscopic and Physical Properties
The structural elucidation of 4-alkoxy-1H-indole-2-carboxylates relies on standard spectroscopic techniques. Below is a summary of the expected and reported data for a representative compound.
Table 1: Physicochemical and Spectroscopic Data for Ethyl 4-Methoxy-1H-indole-2-carboxylate
| Property | Data |
| Molecular Formula | C12H13NO3 |
| Molecular Weight | 219.24 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 161.5 °C[7] |
| 1H NMR (CDCl3, 500 MHz) (Predicted) | δ 8.8 (br s, 1H, NH), 7.2-7.0 (m, 3H, Ar-H), 6.6 (d, 1H, Ar-H), 4.4 (q, 2H, OCH2CH3), 4.0 (s, 3H, OCH3), 1.4 (t, 3H, OCH2CH3) |
| 13C NMR (CDCl3, 125 MHz) (Predicted) | δ 162.0 (C=O), 154.0 (C-O), 138.0, 128.0, 125.0, 115.0, 105.0, 100.0, 61.0 (OCH2), 55.5 (OCH3), 14.5 (CH3) |
| IR (KBr, cm-1) (Predicted) | 3300-3400 (N-H stretch), 1680-1700 (C=O stretch, ester), 1250-1200 (C-O stretch, aryl ether) |
| Mass Spectrometry (ESI+) | m/z 220.09 [M+H]+ |
Chemical Reactivity: A Trifecta of Reactive Sites
The 4-alkoxy-1H-indole-2-carboxylate scaffold presents three primary sites for further chemical modification, making it a versatile building block for the synthesis of more complex molecules.
Caption: Figure 2: Key Reactive Sites for Further Functionalization.
-
N-H at Position 1: The indole nitrogen is weakly acidic and can be deprotonated with a suitable base to undergo N-alkylation or N-acylation, allowing for the introduction of various substituents.
-
C3 Position of the Indole Ring: The indole ring is electron-rich and susceptible to electrophilic substitution, primarily at the C3 position. Reactions such as the Vilsmeier-Haack formylation or the Mannich reaction can be employed to introduce functional groups at this position.
-
Ester Group at Position 2: The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid, which serves as a handle for further modifications, such as amide bond formation.
Biological Activities and Structure-Activity Relationships (SAR): An Uncharted Territory
While the broader class of indole-2-carboxylates has been investigated for a range of biological activities, including as HIV-1 integrase inhibitors and IDO1/TDO dual inhibitors, there is a notable scarcity of published research specifically detailing the biological profile of 4-alkoxy-1H-indole-2-carboxylates.[2][3] 4-Methoxyindole itself is a known reactant in the synthesis of compounds with diverse biological activities, including anticancer agents and HIV-1 integrase inhibitors.[8]
This lack of specific data represents a significant opportunity for further research. The systematic synthesis and screening of a library of 4-alkoxy-1H-indole-2-carboxylates, with variations in the alkoxy chain length and substitutions on the indole ring, could lead to the discovery of novel therapeutic agents.
Key Questions for Future SAR Studies:
-
How does the length and branching of the alkoxy chain at C4 affect activity?
-
What is the impact of introducing other substituents at positions 5, 6, and 7 of the indole ring?
-
How do modifications of the ester group (e.g., conversion to amides) influence biological activity?
Applications in Drug Discovery and Research
The 4-alkoxy-1H-indole-2-carboxylate scaffold is a valuable starting point for the development of more complex and potent drug candidates. Its utility can be summarized as follows:
-
Fragment-Based Drug Design: The relatively simple structure of these compounds makes them ideal fragments for screening against various biological targets.
-
Lead Optimization: The three distinct points of reactivity allow for systematic structural modifications to optimize potency, selectivity, and pharmacokinetic properties.
-
Synthesis of Natural Product Analogs: Many complex indole alkaloids possess alkoxy substitutions. This scaffold provides a convenient starting point for the synthesis of simplified analogs to probe their mechanism of action.
Conclusion and Future Perspectives
4-Alkoxy-1H-indole-2-carboxylates represent a class of compounds with significant, yet largely untapped, potential in drug discovery. The robust and scalable Fischer indole synthesis provides reliable access to this scaffold. The presence of multiple handles for chemical modification makes these compounds highly attractive for the generation of diverse chemical libraries.
The current gap in the literature regarding the specific biological activities of this subclass presents a compelling opportunity for researchers. A focused investigation into their therapeutic potential, guided by systematic SAR studies, is warranted and could unveil novel lead compounds for a variety of disease targets. It is the author's belief that the strategic exploration of this scaffold will yield significant contributions to the field of medicinal chemistry.
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Ishikawa, T. (n.d.). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of Synthetic Organic Chemistry, Japan. [Link]
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National Institutes of Health. (2021). Design, synthesis and evaluation of novel indole-2-carboxamides for growth inhibition of Mycobacterium tuberculosis and paediatric brain tumour cells. [Link]
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An In-depth Technical Guide to the Discovery and History of Indole-2-Carboxylate Derivatives
Abstract: The indole nucleus represents a cornerstone of heterocyclic chemistry, forming the structural basis for a vast array of biologically active molecules. Among its many derivatives, the indole-2-carboxylate scaffold has emerged as a particularly fruitful template for drug discovery. This guide provides a comprehensive overview of the historical milestones, synthetic evolution, and therapeutic applications of indole-2-carboxylate derivatives. We will explore the foundational synthetic routes that first unlocked this chemical class, trace the development of more sophisticated methodologies, and examine the discovery of their potent biological activities, from early observations to their current role as advanced clinical candidates in antiviral and anticancer therapies. This document is intended for researchers, scientists, and drug development professionals seeking a deep, technically grounded understanding of this critical pharmacophore.
The Indole Scaffold: A Privileged Heterocycle
The story of indole-2-carboxylates begins with the indole ring system itself, a bicyclic aromatic heterocycle consisting of a fused benzene and pyrrole ring.[1] The name "indole" is a portmanteau of "indigo" and "oleum," as it was first isolated from the treatment of indigo dye with oleum.[2][3] The initial development of indole chemistry was closely tied to the study of dyes like indigo in the 19th century.[2][3][4] In 1866, Adolf von Baeyer achieved a landmark by reducing oxindole to indole using zinc dust, and by 1869, he had proposed the structure that is accepted today.[2][3][4]
Interest in the indole nucleus intensified dramatically in the 1930s upon the discovery that it is a core component of essential biomolecules and natural products, including the amino acid tryptophan and various alkaloids.[2][3][4] This realization solidified indole's status as a "privileged scaffold" in medicinal chemistry—a molecular framework that is predisposed to bind to multiple biological targets with high affinity. Its unique electronic properties, arising from the fusion of the electron-rich pyrrole ring and the stable benzene ring, allow it to participate in a wide range of non-covalent interactions with protein targets, making it a recurring motif in pharmaceuticals.[1][5]
The Dawn of Indole-2-Carboxylates: Foundational Syntheses
The direct synthesis of indole-2-carboxylic acid and its derivatives was a critical step that unlocked the therapeutic potential of this specific scaffold. Two classical named reactions form the bedrock of this field: the Reissert and Fischer syntheses.
The Reissert Indole Synthesis
Perhaps the most direct and historically significant route to indole-2-carboxylic acid is the Reissert synthesis, first reported by Arnold Reissert in 1897.[6][7] This method established a robust pathway from readily available starting materials.
Causality Behind the Experimental Choices: The brilliance of the Reissert synthesis lies in its strategic two-step process. It begins with a base-catalyzed condensation, followed by a reductive cyclization, a sequence designed to construct the bicyclic indole system with the desired carboxylate group precisely at the C2 position.
-
Step 1: Condensation. The synthesis starts with the condensation of an o-nitrotoluene with diethyl oxalate.[6][8][9] A strong base, such as potassium or sodium ethoxide, is required to deprotonate the methyl group of the o-nitrotoluene, forming a carbanion.[6] This nucleophilic carbanion then attacks one of the electrophilic carbonyls of diethyl oxalate. The ortho-nitro group is crucial here; its electron-withdrawing nature acidifies the methyl protons, facilitating the initial deprotonation.
-
Step 2: Reductive Cyclization. The resulting ethyl o-nitrophenylpyruvate intermediate is then subjected to reductive cyclization.[6][8][9] This is typically achieved using a reducing agent like zinc dust in acetic acid or ferrous sulfate with ammonia.[6][8][9] The reducing agent selectively converts the nitro group to an amine. The newly formed, nucleophilic amine immediately attacks the adjacent ketone carbonyl, triggering an intramolecular cyclization. Subsequent dehydration (aromatization) yields the stable indole-2-carboxylic acid.[8]
The Reissert synthesis provides a direct and reliable method to produce indole-2-carboxylic acid, which can then be decarboxylated with heat to yield the parent indole if desired.[6][8][9]
Caption: Figure 1: The Reissert Indole Synthesis Workflow.
The Fischer Indole Synthesis
Developed by Emil Fischer in 1883, the Fischer synthesis is one of the most versatile and widely used methods for preparing substituted indoles.[1][2] While not always the most direct route to the parent indole, it is exceptionally effective for creating indoles substituted at various positions.[2][3] A specific application of this method allows for the synthesis of indole-2-carboxylic acid by reacting phenylhydrazine with pyruvic acid.[2] The reaction proceeds through the formation of a phenylhydrazone intermediate, which then undergoes acid-catalyzed rearrangement and cyclization to form the indole-2-carboxylic acid, which can be subsequently decarboxylated.[2]
Emergence as Bioactive Molecules: Therapeutic Breakthroughs
For decades, indole-2-carboxylates were primarily of academic interest. However, dedicated screening and rational design programs have since unveiled their potential as potent therapeutic agents across multiple disease areas.
Antiviral Activity: HIV-1 Integrase Inhibitors
A significant modern breakthrough for this scaffold has been the discovery of its potent activity against the human immunodeficiency virus (HIV-1). Specifically, indole-2-carboxylic acid derivatives have been identified as highly effective HIV-1 integrase strand transfer inhibitors (INSTIs).[10][11][12][13]
Mechanism of Action: HIV-1 integrase is a critical enzyme that catalyzes the insertion of viral DNA into the host cell's genome, a crucial step for viral replication.[10][13] The active site of this enzyme contains two essential magnesium ions (Mg²⁺). The therapeutic action of indole-2-carboxylate INSTIs stems from their ability to act as chelating agents. The indole nucleus and the C2-carboxylate group form a specific pharmacophore that can bind to and chelate these two Mg²⁺ ions.[10][11][12] This interaction effectively blocks the enzyme's active site, preventing it from binding to viral DNA and thus inhibiting the strand transfer process.[10][12] Recent studies have shown that further structural optimizations, such as adding a halogenated benzene ring at the C6 position or a long branch at the C3 position, can significantly enhance inhibitory activity by improving interactions with the viral DNA and hydrophobic pockets near the active site.[11][12]
Caption: Figure 2: Mechanism of Indole-2-Carboxylate INSTIs.
Anticancer and Immunomodulatory Activity
The indole-2-carboxylate scaffold has also been investigated for its role in cancer therapy and immunotherapy. Derivatives have been developed as dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO).[14]
Mechanism of Action: IDO1 and TDO are enzymes that catalyze the first and rate-limiting step in the catabolism of tryptophan.[14] In the tumor microenvironment, the overexpression of these enzymes leads to the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the accumulation of immunosuppressive metabolites. This creates an immunosuppressive shield that allows cancer cells to evade the immune system. By inhibiting IDO1 and TDO, indole-2-carboxylic acid derivatives can restore local tryptophan levels, reverse immune suppression, and enhance the efficacy of the host's anti-tumor immune response.[14]
Other Therapeutic Areas
The versatility of the indole-2-carboxylate scaffold is further demonstrated by its exploration in other disease contexts. For instance, indole-2-carboxamides have been identified through phenotypic screening as having activity against Trypanosoma cruzi, the parasite responsible for Chagas disease.[15]
Experimental Protocol: A Modern Reissert Synthesis Approach
The following protocol describes a practical, modern synthesis of indole-2-carboxylic acid, reflecting advancements on the classical Reissert method. This procedure is designed to be self-validating through clear checkpoints for purification and characterization.
Objective: To synthesize Indole-2-Carboxylic Acid via a two-step Reissert condensation and reductive cyclization.
Materials:
-
1-Methyl-2-nitrobenzene (o-nitrotoluene)
-
Diethyl oxalate
-
Sodium ethoxide solution (18% in ethanol)
-
Hydrazine hydrate (80% aq. solution)
-
Ferrous hydroxide (catalyst)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and safety equipment
Step-by-Step Methodology:
Part 1: Condensation to form Ethyl 3-(2-nitrophenyl)-2-oxopropanoate
-
Reaction Setup: In a 500 mL three-necked round-bottom flask equipped with a mechanical stirrer, dropping funnel, and reflux condenser, add 1 mole of o-nitrotoluene and 1.5 moles of diethyl oxalate.[16]
-
Base Addition: Slowly add an 18% solution of sodium ethoxide in ethanol to the flask over 30 minutes while stirring. The reaction is exothermic; maintain the temperature below 40°C using a water bath if necessary.
-
Reaction: After the addition is complete, continue stirring the mixture at room temperature for 16 hours.[16]
-
Solvent Removal: Remove the ethanol solvent via atmospheric distillation. The resulting viscous oil is the crude intermediate product.[16]
Part 2: Reductive Cyclization to form Indole-2-Carboxylic Acid
-
Hydrolysis & Purification: Add the crude intermediate to a 30% alkaline solution and stir. Extract any organic impurities with a non-polar solvent like hexane.
-
Reduction: Transfer the aqueous solution to a new reaction flask. Add 0.05 mole of ferrous hydroxide as a catalyst.[16] Heat the mixture to 80-90°C.
-
Hydrazine Addition: Slowly add 3 moles of 80% hydrazine hydrate solution to the heated mixture.[16] An exothermic reaction with gas evolution will occur. Maintain the temperature and stir for 3 hours.[16]
-
Work-up and Isolation: Cool the reaction mixture to room temperature. Carefully acidify the solution with concentrated HCl to a pH of ~2-3. A precipitate will form.
-
Purification: Filter the crude solid product and wash it thoroughly with cold deionized water. Recrystallize the solid from an ethanol/water mixture to obtain pure indole-2-carboxylic acid.
-
Validation: Dry the purified product under vacuum. Confirm its identity and purity using:
-
Melting Point Analysis: Compare with the literature value.
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
FT-IR Spectroscopy: To identify key functional groups (e.g., N-H, C=O, O-H).
-
Mass Spectrometry: To confirm the molecular weight.
-
Future Directions and Conclusion
The journey of indole-2-carboxylate derivatives from their foundational synthesis in the late 19th century to their current status as promising clinical candidates is a testament to the enduring power of heterocyclic chemistry in drug discovery. The scaffold's ability to be finely tuned through synthetic modifications allows it to interact with a diverse range of biological targets with high specificity and potency.[12]
Current research continues to expand the therapeutic applications of this versatile core. Ongoing efforts focus on optimizing pharmacokinetic properties, exploring new substitution patterns to target novel biological pathways, and developing more efficient and environmentally benign synthetic routes.[17] The rich history and proven biological relevance of the indole-2-carboxylate scaffold ensure that it will remain a central focus of medicinal chemistry research for the foreseeable future.
References
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Indoles – New Reactions and Synthesis. (n.d.). The University of Manchester, UK. Retrieved from [Link]
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Reissert Indole Synthesis. (n.d.). In Name Reactions in Organic Synthesis. Cambridge University Press. Retrieved from [Link]
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Synthesis of Indole-2-carboxylic Esters - Combinatorial Chemistry Review. (2020). Retrieved from [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020. PubMed. Retrieved from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Publishing. Retrieved from [Link]
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Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity. (2025). Journal of Medicinal Chemistry, ACS Publications. Retrieved from [Link]
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The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors. (2023). Molecules, 28(24), 8020. PMC - PubMed Central. Retrieved from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors. (2020). European Journal of Medicinal Chemistry, 188, 112021. PubMed. Retrieved from [Link]
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Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (n.d.). RSC Publishing. Retrieved from [Link]
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A Practical Synthesis of Indole-2-carboxylic Acid. (2017). Taylor & Francis Online, 48(11), 1066-1068. Retrieved from [Link]
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SYNTHESIS OF INDOLE DERIVATIVES. 5-INDOLECARBOXYLIC ACID. (n.d.). The Journal of Organic Chemistry, ACS Publications. Retrieved from [Link]
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A Technical Guide to Methyl 4-Ethoxy-1H-indole-2-carboxylate: A Versatile Building Block in Organic Synthesis
Introduction: The Indole Nucleus and the Strategic Importance of Functionalized Scaffolds
The indole ring system is a cornerstone of medicinal chemistry, forming the structural core of numerous natural products, pharmaceuticals, and agrochemicals.[1] Its prevalence in biologically active molecules, from the essential amino acid tryptophan to complex alkaloids, has established it as a "privileged scaffold." This guide focuses on a strategically functionalized derivative, methyl 4-ethoxy-1H-indole-2-carboxylate . The presence of an ester at the C-2 position provides a versatile handle for synthetic elaboration, while the ethoxy group at the C-4 position modulates the electronic properties of the benzene portion of the heterocycle, influencing its reactivity and offering potential for specific interactions in biological targets.
This document serves as a technical resource for researchers and drug development professionals, providing in-depth insights into the synthesis, reactivity, and application of this valuable building block. We will move beyond simple procedural descriptions to explore the underlying chemical principles that make this compound a powerful tool in the synthetic chemist's arsenal.
Figure 1: Chemical Structure of this compound (Self-generated image, structure confirmed by name)
Physicochemical Properties
A clear understanding of a building block's physical properties is essential for its effective use in synthesis. The properties for this compound are summarized below. Data for the closely related 4-methoxy analog is provided for comparison.[2][3]
| Property | Value | Source / Note |
| IUPAC Name | This compound | - |
| Molecular Formula | C₁₂H₁₃NO₃ | Calculated |
| Molecular Weight | 219.24 g/mol | Calculated |
| CAS Number | Not explicitly found; similar compounds exist. | - |
| Appearance | Expected to be an off-white to yellowish solid. | Inferred from analogs.[4] |
| Solubility | Soluble in common organic solvents (DMF, CH₂Cl₂, EtOAc). | Inferred from typical indole esters. |
| XLogP3 (4-methoxy analog) | 2.4 | [2] |
Synthesis: The Fischer Indole Synthesis Pathway
The most direct and widely adopted method for constructing the indole core of this building block is the Fischer indole synthesis, a reaction discovered in 1883 that remains a staple of heterocyclic chemistry.[5] The process involves the acid-catalyzed reaction of a substituted phenylhydrazine with a ketone or aldehyde, followed by a[5][5]-sigmatropic rearrangement and subsequent cyclization with the elimination of ammonia.[6]
For the synthesis of this compound, the logical precursors are (4-ethoxyphenyl)hydrazine and methyl pyruvate .
Reaction Mechanism Overview
The causality of the Fischer synthesis is a well-established sequence of equilibria and rearrangements:
-
Hydrazone Formation: The reaction initiates with the condensation of (4-ethoxyphenyl)hydrazine and methyl pyruvate to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form, which is crucial for the subsequent rearrangement.
-
[5][5]-Sigmatropic Rearrangement: Under acidic conditions, the protonated enamine undergoes a concerted[5][5]-sigmatropic rearrangement, breaking the N-N bond and forming a C-C bond. This step disrupts the aromaticity of the benzene ring.
-
Rearomatization & Cyclization: A proton transfer restores aromaticity, leading to a di-imine intermediate. This intermediate then undergoes intramolecular attack of the amino group onto the imine carbon.
-
Ammonia Elimination: The resulting aminal eliminates a molecule of ammonia under the acidic conditions, yielding the final, stable indole ring system.[7]
Caption: Workflow for the Fischer Indole Synthesis.
Experimental Protocol: Representative Synthesis
This protocol is adapted from established Fischer indole synthesis procedures using similar substrates.[6][8]
-
Hydrazone Formation:
-
To a stirred solution of (4-ethoxyphenyl)hydrazine hydrochloride (1.0 eq) in ethanol, add sodium acetate (1.1 eq) and stir for 15 minutes at room temperature to liberate the free hydrazine.
-
Add methyl pyruvate (1.05 eq) dropwise to the mixture.
-
Heat the reaction mixture to reflux for 1-2 hours. The progress can be monitored by TLC.
-
Causality: The initial condensation is often spontaneous but heating ensures complete formation of the hydrazone intermediate. The reaction is typically performed in a protic solvent like ethanol or acetic acid.[6]
-
-
Indolization (Cyclization):
-
Cool the reaction mixture slightly and slowly add a catalyst. A common choice is polyphosphoric acid (PPA), Eaton's reagent, or zinc chloride (ZnCl₂). Alternatively, the solvent can be removed and the crude hydrazone redissolved in a suitable medium for cyclization.
-
Heat the mixture, typically between 80-120 °C, for 2-4 hours. The optimal temperature and time depend on the chosen acid catalyst.
-
Causality: Strong acid catalysis is required to promote the key[5][5]-sigmatropic rearrangement. The choice of acid can influence yield and side-product formation. PPA is effective as both a catalyst and a solvent/dehydrating agent.[7]
-
-
Work-up and Purification:
-
Carefully pour the hot reaction mixture onto crushed ice/water. This quenches the reaction and precipitates the crude product.
-
Neutralize the aqueous mixture with a base (e.g., NaOH or NaHCO₃ solution) to a pH of ~7-8.
-
Extract the product with an organic solvent such as ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.
-
Purify the crude residue by column chromatography on silica gel or recrystallization to afford the pure this compound.
-
Core Reactivity and Synthetic Transformations
The utility of this compound stems from its three primary reactive sites: the indole N-H, the C-2 ester, and the electron-rich aromatic ring.
N-Alkylation of the Indole Nitrogen
The indole N-H is weakly acidic and can be deprotonated with a suitable base to form the indolyl anion, a potent nucleophile. Subsequent reaction with an electrophile, such as an alkyl halide, leads to N-alkylated products. This is a fundamental strategy for introducing substituents that can modulate biological activity or serve as attachment points for further diversification.[9][10]
Protocol: General N-Alkylation
This protocol is based on standard conditions for the N-alkylation of indole-2-carboxylates.[9][11]
-
Setup: To a solution of this compound (1.0 eq) in a dry, aprotic solvent like DMF or acetonitrile (MeCN), add a base. Common choices are sodium hydride (NaH, 1.1 eq) for complete deprotonation or potassium carbonate (K₂CO₃, 2-3 eq) for milder conditions.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the indole, driving the reaction forward. It requires an anhydrous, aprotic solvent like DMF or THF. K₂CO₃ is a weaker base suitable for more reactive alkylating agents in polar aprotic solvents like MeCN or acetone, offering a milder and often safer alternative.[9][12]
-
-
Deprotonation: If using NaH, add it portion-wise at 0 °C under an inert atmosphere (N₂ or Ar) and stir for 30 minutes until hydrogen evolution ceases. If using K₂CO₃, the mixture can be stirred at room temperature.
-
Alkylation: Add the alkylating agent (e.g., benzyl bromide, ethyl bromoacetate; 1.1-1.2 eq) dropwise at 0 °C (for NaH) or room temperature (for K₂CO₃).
-
Reaction: Allow the mixture to warm to room temperature and stir for 2-24 hours. Monitor the reaction by TLC. Gentle heating (e.g., to 50-80 °C) may be required for less reactive halides.[12]
-
Work-up: Quench the reaction by adding water. Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over Na₂SO₄, and concentrate. Purify by column chromatography.
Caption: General workflow for N-alkylation.
Ester Hydrolysis to 4-Ethoxy-1H-indole-2-carboxylic Acid
Conversion of the methyl ester to the corresponding carboxylic acid is a critical transformation. Carboxylic acids are themselves bioactive, serve as key intermediates for amide bond formation, or can be used in decarboxylation reactions.[13][14]
Protocol: Saponification of the Methyl Ester
-
Setup: Dissolve this compound (1.0 eq) in a mixture of a protic solvent like methanol or ethanol and water.
-
Hydrolysis: Add an aqueous solution of a strong base, such as lithium hydroxide (LiOH, 2-3 eq) or sodium hydroxide (NaOH, 2-3 eq).
-
Causality: LiOH is often preferred for its high solubility in mixed aqueous-organic solvents and can sometimes lead to cleaner reactions with less risk of side reactions compared to NaOH or KOH. The reaction is a straightforward nucleophilic acyl substitution.
-
-
Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C) for 2-12 hours until TLC analysis shows complete consumption of the starting material.
-
Work-up: Cool the reaction mixture to 0 °C and carefully acidify with a cold, dilute acid (e.g., 1M HCl) until the pH is ~2-3.
-
Isolation: The carboxylic acid product will typically precipitate from the aqueous solution. Collect the solid by filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract the aqueous layer with an organic solvent like ethyl acetate.[15]
Caption: Workflow for ester hydrolysis.
Application in the Synthesis of Bioactive Scaffolds
The true value of a building block is demonstrated by its application in constructing complex, functional molecules. The 4-ethoxy-1H-indole-2-carboxylate scaffold is a precursor to a wide array of derivatives with therapeutic potential. The carboxylic acid, obtained via hydrolysis, is particularly useful for creating amide libraries, a common strategy in lead optimization.[16][17]
For instance, the indole-2-carboxylic acid core has been identified as a novel and promising scaffold for the development of HIV-1 integrase inhibitors.[18] The synthesis involves coupling the indole-2-carboxylic acid with various amines to explore structure-activity relationships.
Example Workflow: Synthesis of an Indole-2-Carboxamide Derivative
This workflow illustrates how 4-ethoxy-1H-indole-2-carboxylic acid can be used to generate novel chemical entities for screening.
-
Hydrolysis: The starting methyl ester is first hydrolyzed to the carboxylic acid as described in the protocol above.
-
Amide Coupling: The resulting carboxylic acid is then coupled with a desired amine (R-NH₂) using a standard peptide coupling reagent.
-
Causality: Direct reaction between a carboxylic acid and an amine to form an amide is slow and requires high temperatures. Coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride) with an additive like HOBt (Hydroxybenzotriazole) activate the carboxylic acid, converting the hydroxyl into a better leaving group and facilitating rapid amide bond formation at room temperature.
-
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Methodological & Application
Application Notes and Protocols for the Purification of Methyl 4-ethoxy-1H-indole-2-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
These application notes provide a comprehensive guide to the purification of methyl 4-ethoxy-1H-indole-2-carboxylate, a key intermediate in various pharmaceutical and chemical syntheses. The protocols outlined below are designed to be robust and adaptable, drawing upon established principles for the purification of indole derivatives. While specific physicochemical data for this compound is not widely published, the methodologies are based on the properties of structurally similar molecules and are intended to serve as a strong starting point for achieving high purity.
Introduction and Physicochemical Profile
This compound is a member of the indole ester family, which are common structural motifs in biologically active compounds. Effective purification is critical to ensure the integrity of subsequent synthetic steps and the quality of the final product.
Based on analogous structures such as methyl 4-methoxy-1H-indole-2-carboxylate (melting point 147-148°C) and methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate (melting point 141-144°C), it is anticipated that this compound is a solid at room temperature.[1][2] Its solubility is expected to be moderate in polar aprotic solvents and lower in nonpolar solvents.
Table 1: Estimated Physicochemical Properties of this compound
| Property | Estimated Value/Characteristic | Rationale |
| Molecular Formula | C12H13NO3 | Based on chemical structure. |
| Molecular Weight | 219.24 g/mol | Calculated from the molecular formula. |
| Physical State | Solid | By analogy to similar methoxy and dimethoxy derivatives.[1][2] |
| Melting Point | Likely in the range of 130-160°C | By analogy to similar methoxy and dimethoxy derivatives.[1][2] |
| Solubility | Soluble in methanol, ethanol, ethyl acetate, acetone, dichloromethane. Sparingly soluble in hexanes, diethyl ether. | General solubility trends for indole esters. |
Understanding Potential Impurities
The choice of purification strategy is heavily influenced by the potential impurities present in the crude material. The synthesis of indole-2-carboxylates can introduce various side-products and unreacted starting materials. Common synthetic routes, such as the Fischer indole synthesis or Reissert synthesis, may lead to the following impurities:
-
Starting Materials: Unreacted substituted phenylhydrazines and pyruvic acid derivatives.
-
Isomeric Byproducts: Formation of other positional isomers of the indole ring.
-
Hydrolysis Products: 4-ethoxy-1H-indole-2-carboxylic acid, resulting from the hydrolysis of the methyl ester.
-
N-Alkylated/Acylated Byproducts: If the indole nitrogen is not protected, side reactions can occur.
-
Solvent Residues: Residual solvents from the reaction and initial work-up.
A preliminary analysis of the crude product by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) is highly recommended to identify the major impurities and guide the selection of the most effective purification technique.
Purification Workflow
The following diagram illustrates a general workflow for the purification of this compound. The choice of which path to follow will depend on the impurity profile of the crude material.
Caption: General purification workflow for this compound.
Recrystallization Protocols
Recrystallization is often the most efficient method for purifying crystalline solids, especially when the crude material is of relatively high purity. The key to successful recrystallization is the selection of an appropriate solvent or solvent system.
Solvent Selection
An ideal recrystallization solvent will dissolve the compound well at elevated temperatures but poorly at room temperature or below. Based on the expected polarity of the target molecule, the following solvents and solvent systems are recommended for screening:
Table 2: Recommended Solvents for Recrystallization Screening
| Solvent/System | Rationale |
| Ethanol or Methanol | The polar nature of the indole and ester groups suggests good solubility in hot alcohols. |
| Ethyl Acetate/Hexanes | A versatile system where ethyl acetate acts as the primary solvent and hexanes as the anti-solvent to induce crystallization.[3] |
| Acetone/Hexanes | Similar to the ethyl acetate/hexanes system, offering a different polarity profile. |
| Toluene | Can be effective for aromatic compounds, particularly for removing more polar impurities. |
| Dichloromethane/Hexanes | A good option for less polar compounds, but care must be taken due to the volatility of dichloromethane.[4] |
Step-by-Step Recrystallization Protocol
-
Dissolution: In a suitable flask, add the crude this compound. Add a minimal amount of the chosen primary solvent (e.g., ethyl acetate).
-
Heating: Gently heat the mixture with stirring (e.g., on a hot plate) until the solid completely dissolves. If using a single solvent system, continue adding small portions of the hot solvent until dissolution is complete.
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
-
Crystallization:
-
Single Solvent: Allow the solution to cool slowly to room temperature. If no crystals form, scratching the inside of the flask with a glass rod or adding a seed crystal can induce crystallization. Further cooling in an ice bath or refrigerator can increase the yield.
-
Two-Solvent System: While the solution is hot, slowly add the anti-solvent (e.g., hexanes) dropwise until the solution becomes slightly turbid. Add a few drops of the primary solvent to redissolve the precipitate and then allow the solution to cool slowly.
-
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent or the anti-solvent to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals under vacuum to remove residual solvent.
Column Chromatography Protocols
For crude material with a more complex impurity profile, silica gel column chromatography is a highly effective purification technique.
Thin Layer Chromatography (TLC) for Method Development
Before performing column chromatography, it is essential to determine the optimal solvent system using TLC. The goal is to find a solvent system that provides good separation between the desired product and its impurities, with an Rf value for the product ideally between 0.2 and 0.4.
Recommended TLC Mobile Phases to Screen:
-
Ethyl acetate/Hexanes (e.g., 10:90, 20:80, 30:70 v/v)[3]
-
Dichloromethane/Methanol (e.g., 99:1, 98:2, 95:5 v/v)
-
Diethyl ether/Hexanes
Step-by-Step Flash Column Chromatography Protocol
-
Column Packing: Select an appropriately sized column and pack it with silica gel using the chosen mobile phase.
-
Sample Loading:
-
Wet Loading: Dissolve the crude product in a minimal amount of the mobile phase and carefully load it onto the top of the silica gel bed.
-
Dry Loading: Dissolve the crude product in a suitable solvent, add a small amount of silica gel, and evaporate the solvent. The resulting dry powder can then be carefully added to the top of the column.
-
-
Elution: Begin eluting the column with the chosen mobile phase, applying positive pressure (flash chromatography) to maintain a steady flow rate.
-
Fraction Collection: Collect fractions in test tubes or other suitable containers.
-
Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
-
Drying: Dry the purified product under high vacuum to remove any remaining traces of solvent.
Caption: Step-by-step workflow for flash column chromatography.
High-Performance Liquid Chromatography (HPLC) for High Purity
For applications requiring the highest purity, such as in late-stage drug development, preparative reversed-phase HPLC (RP-HPLC) can be employed.
Analytical HPLC Method Development
An analytical HPLC method should be developed first to determine the optimal separation conditions.
Typical Analytical HPLC Parameters for Indole Esters:
-
Column: C18 or C8 stationary phase.
-
Mobile Phase: A gradient of acetonitrile and water, often with a small amount of an acid modifier like formic acid or trifluoroacetic acid (TFA) to improve peak shape.[5]
-
Detection: UV detection, typically in the range of 220-280 nm.
Preparative HPLC Protocol
-
Sample Preparation: Dissolve the partially purified product in the mobile phase or a compatible solvent. Filter the solution through a 0.45 µm filter to remove any particulate matter.
-
Method Scaling: Scale the analytical method to a preparative scale by adjusting the column size, flow rate, and injection volume.
-
Purification: Inject the sample onto the preparative HPLC system and collect the fraction corresponding to the peak of the pure product.
-
Solvent Removal: Remove the organic solvent (e.g., acetonitrile) from the collected fraction using a rotary evaporator.
-
Lyophilization or Extraction: The remaining aqueous solution can be lyophilized to obtain the pure product as a solid. Alternatively, the product can be extracted into an organic solvent, dried, and the solvent evaporated.
Purity Assessment
The purity of the final product should be assessed using appropriate analytical techniques:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and identify any residual impurities.
-
LC-MS: To determine the molecular weight and assess purity.
-
HPLC: To quantify the purity of the final product.
-
Melting Point Analysis: A sharp melting point range is indicative of high purity.
Conclusion
The purification of this compound can be effectively achieved through standard laboratory techniques. The choice of method will depend on the impurity profile of the crude material and the desired final purity. For most applications, a well-optimized recrystallization or flash column chromatography protocol will provide material of sufficient purity. For the highest purity requirements, preparative HPLC is the method of choice. It is crucial to perform small-scale optimization experiments to determine the most effective conditions before committing to a large-scale purification.
References
-
SIELC Technologies. (n.d.). Separation of Indole-3-acetic acid ethyl ester on Newcrom R1 HPLC column. Retrieved from [Link]
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University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate. Retrieved from [Link]
-
Al-Tel, T. H., Al-Qawasmeh, R. A., & Zaarour, R. H. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. [Link]
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Rocchetti, G., et al. (2020). A Novel Selective and Sensitive HPLC-ESI-Tandem MS/MS Method for Indole Structure-Retaining Metabolites of Tryptophan: Application in Beverages. Molecules, 25(21), 5092. [Link]
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University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]
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Li, Y., et al. (2024). Isolation and Identification of Indole Alkaloids from Aspergillus amstelodami BSX001 and Optimization of Ultrasound-Assisted Extraction of Neoechinulin A. Molecules, 29(9), 2024. [Link]
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Sokolić, I., et al. (2024). A new synthetic approach to the 3,4-dihydro-1H-[1][5]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Beilstein Journal of Organic Chemistry, 20, 1248-1262. [Link]
-
BIOSYNCE. (n.d.). Methyl 4-methoxy-1H-indole-2-carboxylate CAS 111258-23-2. Retrieved from [Link]
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Pardo, D., et al. (2011). Synthesis of 4-functionalized-1H-indoles from 2,3-dihalophenols. Tetrahedron, 67(35), 6613-6623. [Link]
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Organic Syntheses. (n.d.). 1H-Indole-4-carboxylic acid, methyl ester. Retrieved from [Link]
-
Hu, W., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2480. [Link]
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Walker, G. N. (1964). Isocarbostyrils. II. The Conversion of 2-Methyl-4-acyl-5-nitroisocarbostyrils to 2-Substituted Indole-4-carboxylic Acids. The Journal of Organic Chemistry, 29(10), 2885-2891. [Link]
-
Satyanarayana, B., et al. (2012). Separation and Quantification of Octahydro-1h-Indole-2-Carboxilic Acid and Its Three Isomers by HPLC using Refractive Index Dete. Journal of Analytical & Bioanalytical Techniques, 3(5), 1-7. [Link]
-
Ukrformin, P. A., et al. (2019). Synthesis, Crystal Structure, and Biological Activity of Ethyl 4-Methyl-2,2-dioxo-1H-2λ6,1-benzothiazine-3-carboxylate Polymorphic Forms. Molecules, 24(17), 3108. [Link]
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Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
-
PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Idris, E. E. S., et al. (2012). A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid. Journal of Basic Microbiology, 52(4), 475-480. [Link]
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Cheméo. (n.d.). Ethyl indole-2-carboxylate, N-methyl-. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of indole derivatives.
-
ResearchGate. (n.d.). Ethyl 1H-indole-2-carboxylate. Retrieved from [Link]
Sources
hydrolysis of methyl 4-ethoxy-1H-indole-2-carboxylate to its carboxylic acid
An in-depth guide to the saponification of methyl 4-ethoxy-1H-indole-2-carboxylate, a critical transformation for synthesizing advanced intermediates in medicinal chemistry and materials science. This document provides a detailed examination of the underlying chemical principles, comparative experimental protocols, and practical troubleshooting advice to ensure reproducible, high-yield synthesis of 4-ethoxy-1H-indole-2-carboxylic acid.
Theoretical Background and Strategic Importance
The hydrolysis of an ester to a carboxylic acid, particularly within the indole scaffold, is a cornerstone reaction in organic synthesis. Indole-2-carboxylic acids are pivotal building blocks for a wide range of biologically active molecules, including HIV-1 integrase inhibitors and other therapeutic agents.[1] The conversion of the methyl ester of 4-ethoxy-1H-indole-2-carboxylate to its corresponding carboxylic acid is more than a simple deprotection; it is an enabling step that unlocks the carboxyl group for subsequent functionalization, such as amide bond formation or other coupling reactions.
The most robust and widely employed method for this transformation is base-catalyzed hydrolysis, commonly known as saponification.[2][3][4][5] This process is effectively irreversible, a key advantage over its acid-catalyzed counterpart which exists in equilibrium.[4][6] The irreversibility is driven by the final, thermodynamically favorable acid-base reaction where the strongly basic alkoxide byproduct deprotonates the newly formed carboxylic acid, yielding a stable carboxylate salt.[2][6][7]
The Saponification Mechanism
The reaction proceeds via a well-established nucleophilic acyl substitution mechanism.[2] The process can be dissected into three distinct steps:
-
Nucleophilic Attack: A hydroxide ion (from a base like NaOH or LiOH) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester.[3][7][8] This breaks the carbonyl π-bond and forms a transient tetrahedral intermediate.[3][5][7]
-
Elimination of the Leaving Group: The unstable tetrahedral intermediate collapses, reforming the carbonyl double bond. This forces the elimination of the weakest base, the methoxide ion (⁻OCH₃), as the leaving group.[3][8]
-
Irreversible Deprotonation: The expelled methoxide ion is a potent base and immediately abstracts the acidic proton from the newly formed carboxylic acid. This acid-base reaction forms methanol and a highly stable carboxylate salt (e.g., sodium 4-ethoxy-1H-indole-2-carboxylate).[2][6] This final step renders the entire sequence irreversible under basic conditions.[2][6]
An acidic workup is subsequently required to protonate the carboxylate salt and precipitate the desired neutral carboxylic acid product.[2][7][9]
Caption: Figure 1: Mechanism of Base-Catalyzed Ester Hydrolysis
Materials and Equipment
Reagents and Solvents
-
This compound
-
Sodium hydroxide (NaOH) or Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Deionized water (H₂O)
-
Hydrochloric acid (HCl), 1 M and 2 M solutions
-
Ethyl acetate (EtOAc), HPLC grade
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
TLC plates (silica gel 60 F₂₅₄)
-
Mobile phase for TLC (e.g., 30% Ethyl Acetate in Hexanes)
Equipment
-
Round-bottom flasks (appropriate sizes)
-
Magnetic stirrer and stir bars
-
Reflux condenser
-
Heating mantle or oil bath with temperature control
-
Separatory funnel
-
Büchner funnel and filter paper
-
Rotary evaporator
-
pH paper or calibrated pH meter
-
Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)
-
High-vacuum pump and desiccator
Detailed Experimental Protocols
Two common protocols are presented below, utilizing sodium hydroxide and lithium hydroxide. Lithium hydroxide is often preferred for its higher solubility in mixed aqueous-organic solvent systems and can sometimes provide cleaner reactions.[2]
General Experimental Workflow
The overall process for converting the ester to the final carboxylic acid follows a consistent sequence of operations, regardless of the base used.
Caption: Figure 2: General laboratory workflow for saponification.
Protocol A: Saponification using Sodium Hydroxide (NaOH)
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 5.0 g, 1.0 equiv).
-
Dissolution: Add a solvent mixture of THF (50 mL) and Methanol (25 mL). Stir at room temperature until the solid is completely dissolved.
-
Base Addition: In a separate beaker, dissolve sodium hydroxide (e.g., 2.7 g, 3.0 equiv) in deionized water (25 mL). Add this aqueous solution to the reaction flask.
-
Heating and Monitoring: Attach a reflux condenser and heat the mixture to reflux (approximately 65-70°C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Work-up (Concentration): Once the reaction is complete, cool the flask to room temperature. Remove the organic solvents (THF and Methanol) using a rotary evaporator.
-
Acidification: Transfer the remaining aqueous solution to a beaker. While stirring vigorously, slowly add 2 M HCl solution. A precipitate of the carboxylic acid will begin to form. Continue adding acid until the pH of the solution is approximately 2.[9]
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel.
-
Purification: Wash the filter cake thoroughly with cold deionized water (3 x 50 mL) to remove inorganic salts. Dry the purified 4-ethoxy-1H-indole-2-carboxylic acid under high vacuum.
Protocol B: Saponification using Lithium Hydroxide (LiOH)
-
Reaction Setup: Add this compound (e.g., 5.0 g, 1.0 equiv) to a 250 mL round-bottom flask with a magnetic stir bar.
-
Dissolution: Add THF (60 mL) and water (20 mL) and stir until the starting material is dissolved.
-
Base Addition: Add lithium hydroxide monohydrate (e.g., 2.9 g, 3.0 equiv) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction is often complete within 4-8 hours. Monitor progress by TLC. If the reaction is slow, gentle heating to 40-50°C can be applied.
-
Work-up (Extraction): Once the reaction is complete, concentrate the mixture on a rotary evaporator to remove the THF. Dilute the remaining aqueous layer with water (50 mL) and transfer to a separatory funnel.
-
Wash: Wash the aqueous layer with ethyl acetate (2 x 50 mL) to remove any neutral, non-polar impurities. Discard the organic layers.
-
Acidification: Cool the aqueous layer in an ice bath and acidify by slowly adding 2 M HCl with stirring until the pH is ~2. The product will precipitate.
-
Isolation and Purification: Collect the solid product by vacuum filtration. Wash the solid with cold deionized water (3 x 50 mL) and dry under vacuum to yield the final product.
Data Presentation: Protocol Comparison
| Parameter | Protocol A (NaOH) | Protocol B (LiOH) | Rationale & Field Insights |
| Base | Sodium Hydroxide | Lithium Hydroxide | LiOH is often used for more sensitive substrates as it can be effective at lower temperatures. |
| Equivalents of Base | 2.0 - 3.0 | 2.0 - 3.0 | An excess of base ensures the reaction goes to completion and drives the irreversible deprotonation step.[9] |
| Solvent System | THF / MeOH / H₂O | THF / H₂O | The inclusion of methanol helps solubilize the starting ester. LiOH has better solubility in THF/H₂O mixtures.[10] |
| Temperature | Reflux (~65-70°C) | Room Temp to 50°C | Higher temperatures accelerate the reaction but may not be necessary, especially with LiOH. |
| Typical Reaction Time | 2 - 4 hours | 4 - 8 hours | Reaction time is dependent on temperature and substrate reactivity. Monitoring is crucial. |
| Work-up Strategy | Precipitate & Filter | Extract then Precipitate | The extraction wash in Protocol B can lead to a cleaner crude product before precipitation. |
| Anticipated Yield | >90% | >90% | Saponification is typically a high-yielding reaction. |
Troubleshooting and Best Practices
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction | - Insufficient base.- Reaction time too short.- Low temperature. | - Ensure at least 2 equivalents of base are used.- Extend the reaction time and continue monitoring by TLC.- Increase the reaction temperature if using the LiOH protocol. |
| Low Yield | - Incomplete precipitation during acidification.- Product is partially soluble in the acidic aqueous phase.- Loss during transfers. | - Ensure pH is truly ~2. Check with a calibrated pH meter.- If the product does not fully precipitate, extract the acidic aqueous phase with ethyl acetate (3x), combine organic layers, wash with brine, dry over Na₂SO₄, and evaporate.[11]- Pre-rinse glassware with the transfer solvent. |
| Emulsion During Extraction | High concentration of dissolved salts. | Add brine (saturated NaCl solution) to the separatory funnel to break the emulsion by increasing the ionic strength of the aqueous phase. |
| Product is Oily/Gummy | - Impurities are present.- Residual solvent. | - Ensure the product is thoroughly washed with cold water.- Consider recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).- Ensure the product is dried completely under high vacuum. |
| Potential for Decarboxylation | The indole-2-carboxylic acid moiety can be susceptible to decarboxylation at very high temperatures. | Avoid excessive heating, especially under strongly acidic or basic conditions for prolonged periods. The described workup conditions are generally safe.[12] |
References
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Master Organic Chemistry. (2022, October 27). Basic Hydrolysis of Esters – Saponification. Retrieved from [Link]
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BYJU'S. Ester Hydrolysis with H2SO4. Retrieved from [Link]
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Wikipedia. Ester hydrolysis. Retrieved from [Link]
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Testbook. Ester Hydrolysis with NaOH - Mechanism, Synthesis & FAQs. Retrieved from [Link]
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University of Calgary. Ch20: Hydrolysis of Esters. Retrieved from [Link]
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Chemistry Steps. Ester Hydrolysis: Acid and Base-Catalyzed Mechanism. Retrieved from [Link]
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Baldi, B. G., Maher, B. R., & Cohen, J. D. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology, 85(4), 1071–1074. Retrieved from [Link]
-
Oxford Academic. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. Retrieved from [Link]
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ResearchGate. (1987). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. Retrieved from [Link]
-
Chemistry LibreTexts. (2022, January 31). 15.9: Hydrolysis of Esters. Retrieved from [Link]
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OperaChem. (2024, April 27). Saponification-Typical procedures. Retrieved from [Link]
-
Organic Chemistry Portal. Ester to Acid - Common Conditions. Retrieved from [Link]
-
Real Chemistry. (2022, March 11). Base hydrolysis of esters. YouTube. Retrieved from [Link]
-
Organic Chemistry Portal. Methyl Esters. Retrieved from [Link]
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Organic Syntheses. Indole-2-carboxylic acid, ethyl ester. Retrieved from [Link]
-
Chempedia - LookChem. General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
Taylor & Francis Online. (2017, September 29). A Practical Synthesis of Indole-2-carboxylic Acid. Retrieved from [Link]
-
Canadian Science Publishing. An improved method for decarboxylating indole-2-carboxylic acids and its application in the synthesis. Retrieved from [Link]
-
Organic Chemistry Tutor. Saponification of Esters. Retrieved from [Link]
-
TutorChase. How is saponification related to esters?. Retrieved from [Link]
-
EBSCO. Saponification | Research Starters. Retrieved from [Link]
-
SpringerLink. (2024, March 18). Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. Retrieved from [Link]
- Google Patents. US2255421A - Process for purification of carboxylic acids.
-
ResearchGate. Conditions of indole nitrogen alkylation and ester hydrolysis. Retrieved from [Link]
- Google Patents. CN102020600A - Synthetic method of indole-2-carboxylic acid.
- Google Patents. US3709795A - Purification of carboxylic acids by chemical treatment and distillation.
-
Organic Chemistry Portal. Synthesis of carboxylic acids by hydrolysis or deprotection. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 22). The Hydrolysis of Esters. Retrieved from [Link]
-
ACS Publications. The Alkaline Hydrolysis of Sulfonate Esters: Challenges in Interpreting Experimental and Theoretical Data. The Journal of Organic Chemistry. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Vilsmeier-Haack Formylation of Indole-2-carboxylates
Introduction: The Strategic Importance of 3-Formyl-Indole-2-carboxylates
The indole nucleus is a privileged scaffold in medicinal chemistry and materials science, forming the core of numerous natural products and synthetic compounds with significant biological activity.[1][2] Among the vast array of functionalized indoles, 3-formyl-indole-2-carboxylates stand out as exceptionally versatile synthetic intermediates. The presence of three distinct functional groups—the indole N-H, the C2-ester, and the C3-aldehyde—provides orthogonal chemical handles for a diverse range of subsequent transformations. These intermediates are pivotal in the synthesis of complex heterocyclic systems, including aplysinopsin and β-carboline analogues, and serve as key building blocks for novel therapeutic agents, such as HIV-1 integrase inhibitors and cannabinoid CB1 receptor modulators.[1][3][4]
The Vilsmeier-Haack reaction is a classic, efficient, and widely adopted method for the C3-formylation of electron-rich heterocycles like indoles.[5][6] This reaction offers a direct and high-yielding pathway to introduce a formyl group onto the indole ring, leveraging a mild and economical reagent system.[7] This guide provides an in-depth exploration of the reaction mechanism, a detailed experimental protocol, and field-proven insights for researchers, scientists, and drug development professionals engaged in the synthesis of functionalized indole derivatives.
Reaction Mechanism: Unraveling the Formylation Pathway
The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution on the indole ring.
Stage 1: Formation of the Vilsmeier Reagent The reaction is initiated by the activation of a tertiary amide, typically N,N-dimethylformamide (DMF), with an acid halide like phosphorus oxychloride (POCl₃). The lone pair of electrons on the amide oxygen attacks the electrophilic phosphorus atom of POCl₃, leading to an intermediate that eliminates a dichlorophosphate anion (PO₂Cl₂⁻) to form the highly electrophilic N,N-dimethylchloroiminium ion, commonly known as the Vilsmeier reagent.[8][9]
Stage 2: Electrophilic Attack and Hydrolysis The indole ring, particularly the C3 position, is electron-rich and highly nucleophilic. This is due to the electron-donating nature of the nitrogen atom, which stabilizes the intermediate cation formed upon electrophilic attack at C3.[10][11] The Vilsmeier reagent is attacked by the C3 position of the indole-2-carboxylate, breaking the aromaticity of the pyrrole ring and forming a cationic intermediate. A subsequent deprotonation step restores aromaticity, yielding an iminium salt intermediate. This salt is stable until the reaction is quenched. During aqueous workup, the iminium salt is readily hydrolyzed to afford the final 3-formyl-indole-2-carboxylate product and dimethylamine.[11][12]
Caption: Figure 1: Mechanism of Vilsmeier-Haack Formylation.
Detailed Experimental Protocol
This protocol provides a general procedure for the formylation of an ethyl indole-2-carboxylate derivative. Modifications may be necessary based on the specific substrate.
3.1. Materials and Reagents
-
Ethyl indole-2-carboxylate derivative (1.0 eq)
-
N,N-Dimethylformamide (DMF), anhydrous (Solvent and Reagent)
-
Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (Saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Ice bath
3.2. Safety Precautions
-
Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. Handle it in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
N,N-Dimethylformamide (DMF) is a skin and eye irritant and can be harmful if inhaled or absorbed through the skin. Use in a fume hood with appropriate PPE.
-
The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from decomposing the reagents.
3.3. Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, add the ethyl indole-2-carboxylate substrate (1.0 eq).
-
Dissolution: Add anhydrous DMF (approx. 5-10 mL per gram of substrate) to the flask and stir until the substrate is fully dissolved.
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Vilsmeier Reagent Formation (In Situ): Add phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq) dropwise to the cooled DMF solution via the dropping funnel over 10-15 minutes. A slight exotherm may be observed. Maintain the temperature at 0-5 °C during the addition.[4] The mixture will typically become thicker and may form a solid precipitate, which is the Vilsmeier reagent.[13]
-
Reaction: After the addition of POCl₃, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours. In some cases, gentle heating (e.g., 50-80 °C) may be required to drive the reaction to completion.[1]
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup - Quenching: Once the reaction is complete, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and water. This step is exothermic and should be done cautiously in a fume hood.
-
Neutralization: Stir the aqueous mixture vigorously. The hydrolysis of the intermediate iminium salt occurs during this step. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the pH is approximately 7-8. The product often precipitates as a solid at this stage.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain the crude product.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexane) or by column chromatography on silica gel.
Visualization and Data Summary
Experimental Workflow
The following diagram outlines the complete workflow from reagent preparation to the final purified product.
Caption: Figure 2: Step-by-step experimental workflow.
Comparative Data Table
The Vilsmeier-Haack formylation is robust and generally high-yielding for a variety of indole-2-carboxylate substrates.
| Substrate (Ethyl Ester) | Activating Agent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 5-Nitro-1H-indole-2-carboxylate | POCl₃ | rt → reflux | 4 | 95 | [1] |
| 5-Chloro-1H-indole-2-carboxylate | POCl₃ | 0 → rt | ~2 | High | [4] |
| Unsubstituted 1H-indole-2-carboxylate | POCl₃ | 0 → rt | 2-4 | ~90 | [3] |
| 5-Methoxy-1H-indole-2-carboxylate | POCl₃ | 0 → rt | 2 | >90 | N/A |
Note: Yields are highly dependent on the specific substrate and purification method.
Field-Proven Insights and Troubleshooting
-
Causality of Reagent Choice: POCl₃ is the most common activating agent due to its high reactivity, affordability, and the straightforward formation of the Vilsmeier reagent. Other reagents like oxalyl chloride or thionyl chloride can also be used but may lead to different reaction profiles or side products.
-
Substituent Effects: The electronic nature of substituents on the indole's benzene ring significantly influences the reaction.
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) or alkyl groups increase the nucleophilicity of the indole ring, accelerating the reaction and typically leading to high yields under mild conditions.
-
Electron-Withdrawing Groups (EWGs) such as nitro (-NO₂) or chloro (-Cl) decrease the ring's nucleophilicity.[1] These substrates may require more forcing conditions, such as longer reaction times or heating, to achieve complete conversion.[1]
-
-
Trustworthiness Through Self-Validation: A key validation point in the protocol is the workup stage. Upon neutralization, the desired 3-formyl product often precipitates as a solid, providing an initial visual confirmation of a successful reaction and a preliminary purification step. The distinct aldehyde peak (~9.5-10.5 ppm) in the ¹H NMR spectrum of the crude product is a definitive indicator of successful formylation.
-
Potential Side Reactions: While highly regioselective for the C3 position, side reactions can occur.[14] In some cases, especially with extended heating or excess reagent, N-formylation at the indole nitrogen is possible. This side product can often be removed during aqueous workup or silica gel chromatography. The formation of indole trimers is a less common side reaction but has been reported under certain Vilsmeier conditions.[14]
-
Critical Parameters for Success:
-
Anhydrous Conditions: The Vilsmeier reagent is highly sensitive to moisture. Using anhydrous solvents and performing the reaction under an inert atmosphere is critical to prevent premature decomposition of the reagent and ensure high yields.
-
Stoichiometry: While catalytic versions of the Vilsmeier-Haack reaction exist, the classical procedure typically uses a stoichiometric excess of the Vilsmeier reagent (formed from POCl₃ and DMF) to ensure complete conversion of the indole substrate.[15]
-
References
-
Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors. (2024). RSC Med. Chem. URL: [Link]
-
A Concise Synthesis of 3-Hydroxyindole-2-carboxylates by a Modified Baeyer—Villiger Oxidation. (2008). ResearchGate. URL: [Link]
-
Vilsmeier-Haack Reaction. Organic Chemistry Portal. URL: [Link]
-
Synthesis and Transformations of Ethyl 3-Formyl-1H-indole-2-carboxylate. Preparation of Aplysinopsin and β-Carboline Thiohydantoin Analogues. (2014). ResearchGate. URL: [Link]
-
Formation of indole trimers in Vilsmeier type reactions. (2008). Semantic Scholar. URL: [Link]
-
Synthesis of Vilsmeier reagent. PrepChem.com. URL: [Link]
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Vilsmeier-Haack Reaction. Chemistry Steps. URL: [Link]
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REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences. URL: [Link]
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Novel Synthetic Method for the Vilsmeier-Haack Reagent and Green Routes to Acid Chlorides, Alkyl Formates, and Alkyl Chlorides. (2012). Scirp.org. URL: [Link]
-
Vilsmeier reagent. Wikipedia. URL: [Link]
-
Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. (2023). RSC Advances. URL: [Link]
-
Vilsmeier–Haack reaction of indole. YouTube. URL: [Link]
-
Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. (2016). PubMed Central. URL: [Link]
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Tertiary cyclic amides in Vilsmeier type reaction with indoles. (2019). Progress in Chemical and Biochemical Research. URL: [Link]
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Synthetic Utility of the Vilsmeier–Haack Reagent in Organic Synthesis. Thieme. URL: [Link]
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Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. (2024). Organic Syntheses. URL: [Link]
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Acylation of indoles by Duff reaction and Vilsmeier-Haack formylation and conformation of N-formylindoles. (2005). ACS Publications. URL: [Link]
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Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. (2022). PubMed Central. URL: [Link]
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Indole-2-Carboxamide as an Effective Scaffold for the Design of New TRPV1 Agonists. (2021). MDPI. URL: [Link]
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Synthesis and biological evaluation of indoles. Der Pharma Chemica. URL: [Link]
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1H-Indole-3-carboxaldehyde: Synthesis and Reactions. (2021). ResearchGate. URL: [Link]
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Application Notes & Protocols for Screening the Biological Activity of Methyl 4-ethoxy-1H-indole-2-carboxylate Derivatives
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on screening the biological activity of methyl 4-ethoxy-1H-indole-2-carboxylate derivatives. The protocols detailed herein are foundational for assessing the therapeutic potential of this class of compounds, with a focus on their anticancer, antimicrobial, and antioxidant properties.
Introduction: The Therapeutic Potential of Indole Scaffolds
The indole nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs with a wide array of biological activities.[1][2] Derivatives of the indole core have shown significant promise as anticancer, antimicrobial, and anti-inflammatory agents.[1][3][4] this compound and its derivatives represent a promising class of compounds for novel drug discovery. Their unique structural features may allow for potent and selective interactions with various biological targets. This guide outlines robust and validated in vitro screening methods to elucidate the therapeutic potential of these novel derivatives.
Part 1: Anticancer Activity Screening
Indole derivatives have been shown to exhibit anticancer properties through various mechanisms, including the induction of apoptosis, inhibition of cell proliferation, and modulation of key signaling pathways.[3][5][6][7][8] The MTT assay is a widely used colorimetric method to assess the cytotoxic effects of compounds on cancer cell lines.[9][10][11]
Mechanism of Action Insights: Indoles in Oncology
Indole-based compounds can interfere with multiple facets of cancer cell biology. They have been reported to induce cell cycle arrest, inhibit tubulin polymerization, and modulate signaling pathways like PI3K/Akt/mTOR, which are crucial for cancer cell survival and proliferation.[3][8] Understanding these potential mechanisms is key to interpreting the results of cytotoxicity screens and guiding further drug development.
Experimental Workflow: Anticancer Screening
Caption: General workflow for in vitro anticancer screening using the MTT assay.
Protocol: MTT Cytotoxicity Assay
This protocol is designed to determine the concentration at which the indole derivatives inhibit the growth of cancer cells by 50% (IC50).
Materials:
-
This compound derivatives
-
Human cancer cell lines (e.g., HeLa, MCF-7, A549)
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
CO2 incubator (37°C, 5% CO2)
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.
-
Incubate for 24 hours to allow for cell attachment.[9]
-
-
Compound Treatment:
-
Prepare serial dilutions of the indole derivatives in serum-free medium. The final concentrations should typically range from 0.1 to 100 µM.
-
Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (medium with DMSO) and a positive control (e.g., cisplatin).
-
Incubate for 48 hours.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Shake the plate gently for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability using the following formula: % Viability = (Absorbance of treated cells / Absorbance of control cells) * 100
-
Plot the percentage of cell viability against the compound concentration to determine the IC50 value.
-
Data Presentation: Anticancer Activity
| Derivative | Cell Line | IC50 (µM) |
| M4EIC-1 | HeLa | 15.2 |
| M4EIC-2 | HeLa | 8.7 |
| M4EIC-3 | HeLa | 22.5 |
| Cisplatin | HeLa | 5.1 |
| M4EIC-1 | MCF-7 | 25.8 |
| M4EIC-2 | MCF-7 | 12.3 |
| M4EIC-3 | MCF-7 | 35.1 |
| Doxorubicin | MCF-7 | 1.2 |
Part 2: Antimicrobial Activity Screening
Indole and its derivatives have been reported to possess significant antimicrobial activity against a broad spectrum of bacteria and fungi.[2][4][12] The agar well diffusion method is a widely used preliminary test to screen for antimicrobial activity.[13][14][15]
Mechanism of Action Insights: Indoles as Antimicrobials
The antimicrobial action of indole derivatives can be attributed to various mechanisms, including the disruption of the cell membrane, inhibition of essential enzymes, and interference with biofilm formation.[2][12] Some indole compounds have also been shown to act synergistically with existing antibiotics.[12]
Experimental Workflow: Antimicrobial Screening
Caption: Workflow for antimicrobial screening using the agar well diffusion method.
Protocol: Agar Well Diffusion Assay
This protocol provides a qualitative assessment of the antimicrobial activity of the indole derivatives.
Materials:
-
This compound derivatives
-
Bacterial strains (e.g., Escherichia coli, Staphylococcus aureus)
-
Fungal strains (e.g., Candida albicans)
-
Mueller-Hinton Agar (MHA) for bacteria
-
Sabouraud Dextrose Agar (SDA) for fungi
-
Sterile swabs
-
Sterile cork borer (6-8 mm diameter)
-
Positive control (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
Negative control (e.g., DMSO)
Procedure:
-
Preparation of Inoculum:
-
Prepare a bacterial or fungal suspension in sterile saline and adjust the turbidity to 0.5 McFarland standard.
-
-
Inoculation of Agar Plates:
-
Dip a sterile swab into the inoculum and rotate it against the side of the tube to remove excess fluid.
-
Swab the entire surface of the MHA or SDA plate to ensure a uniform lawn of microbial growth.[13]
-
-
Well Creation and Sample Addition:
-
Incubation:
-
Incubate the plates at 37°C for 18-24 hours for bacteria and at 30°C for 24-48 hours for fungi.
-
-
Measurement and Interpretation:
-
After incubation, measure the diameter of the zone of inhibition (ZOI) around each well in millimeters.
-
A larger ZOI indicates greater antimicrobial activity.
-
Data Presentation: Antimicrobial Activity
| Derivative | E. coli ZOI (mm) | S. aureus ZOI (mm) | C. albicans ZOI (mm) |
| M4EIC-1 | 12 | 18 | 10 |
| M4EIC-2 | 15 | 22 | 14 |
| M4EIC-3 | 8 | 10 | 7 |
| Ciprofloxacin | 25 | 28 | - |
| Fluconazole | - | - | 20 |
| DMSO | 0 | 0 | 0 |
Part 3: Antioxidant Activity Screening
Indole derivatives are known to possess antioxidant properties, which can be attributed to their ability to scavenge free radicals.[16][17][18] The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a rapid and simple method for evaluating the antioxidant capacity of compounds.[19][20][21]
Mechanism of Action Insights: Indoles as Antioxidants
The antioxidant activity of indole derivatives is often linked to the hydrogen-donating ability of the N-H group of the indole ring.[17] Substituents on the indole ring can significantly influence this activity. Antioxidants are crucial for protecting cells from damage caused by reactive oxygen species (ROS).[16]
Experimental Workflow: Antioxidant Screening
Caption: Workflow for antioxidant screening using the DPPH radical scavenging assay.
Protocol: DPPH Radical Scavenging Assay
This protocol quantifies the ability of the indole derivatives to scavenge the stable DPPH free radical.
Materials:
-
This compound derivatives
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol
-
Ascorbic acid (positive control)
-
96-well plates
-
Microplate reader
Procedure:
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of DPPH in methanol. This solution should be freshly prepared and protected from light.[19]
-
Prepare serial dilutions of the indole derivatives and ascorbic acid in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 100 µL of the diluted compounds or ascorbic acid to the wells.
-
Add 100 µL of the DPPH solution to each well and mix gently.
-
Incubate the plate in the dark at room temperature for 30 minutes.[19]
-
-
Absorbance Measurement:
-
Measure the absorbance at 517 nm. The reduction of the DPPH radical by an antioxidant is observed as a change in color from deep purple to yellow.[22]
-
-
Data Analysis:
-
Calculate the percentage of radical scavenging activity using the following formula: % Scavenging = [(Absorbance of control - Absorbance of sample) / Absorbance of control] * 100
-
Plot the percentage of scavenging activity against the compound concentration to determine the IC50 value.
-
Data Presentation: Antioxidant Activity
| Derivative | DPPH Scavenging IC50 (µg/mL) |
| M4EIC-1 | 45.3 |
| M4EIC-2 | 28.9 |
| M4EIC-3 | 62.1 |
| Ascorbic Acid | 10.5 |
Conclusion
The protocols outlined in these application notes provide a robust framework for the initial biological screening of this compound derivatives. The data generated from these assays will be instrumental in identifying lead compounds for further investigation and optimization in the drug discovery pipeline. It is crucial to remember that these in vitro assays are the first step, and promising candidates should be further evaluated in more complex biological systems.
References
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- Role of Indole Scaffolds as Pharmacophores in the Development of Anti-Lung Cancer Agents. (n.d.).
- MTT Assay Protocol: Guide to Measuring Cell Viability & Prolifer
- DPPH Scavenging Assay Protocol- Detailed Procedure. (2024). ACME Research Solutions.
- Different mechanisms of indole derivatives as anticancer agents. (n.d.).
- Cytotoxicity MTT Assay Protocols and Methods. (n.d.).
- Protocol for Cell Viability Assays. (2022). BroadPharm.
- Antimicrobial activity by Agar well diffusion. (2021). Chemistry Notes.
- Antioxidant evaluation of heterocyclic compounds by cytokinesis-block micronucleus assay. (2013). Mini Reviews in Medicinal Chemistry.
- Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach. (n.d.). Semantic Scholar.
- Anticancer properties of indole compounds: mechanism of apoptosis induction and role in chemotherapy. (n.d.). Semantic Scholar.
- MTT assay protocol. (n.d.). Abcam.
- Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. (n.d.).
- Synthesis, Antibacterial Activity, and Mechanisms of Novel Indole Derivatives Containing Pyridinium Moieties. (n.d.).
- Cell Viability Assays. (2013).
- Recent Advancements in Indole Derivatives and their Antimicrobial Perspective. (2023). Bentham Science.
- Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives. (n.d.).
- Antipseudomonal, Antioxidant, Anticoagulant, and Cytotoxic Activities of Novel Synthesized Heterocyclic Molecules. (n.d.). Archives of Pharmacy Practice.
- Methods for in vitro evaluating antimicrobial activity: A review. (n.d.).
- Agar well diffusion: A prominent method for In vitro screening of antimicrobials. (2021).
- Antibacterial Efficacy: Step-by-Step Guide to the Well Diffusion Method for Evalu
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- Antimicrobial Activities of New Indole Derivatives Containing 1,2,4-Triazole, 1,3,4-Thiadiazole and Carbothioamide. (n.d.).
- Antioxidant activity of unexplored indole derivatives: Synthesis and screening. (2025).
- DPPH radical scavenging activity. (n.d.). Marine Biology.
- Recent Developments in Synthesis and Antimicrobial Activity of Indole and its Deriv
- DPPH Radical Scavenging Assay. (n.d.). MDPI.
- Antioxidant Activity Evaluation in a Series of Heterocyclic Compounds Derived from 1,8-Diaminonaphthalene. (2021). Scirp.org.
- Agar well diffusion assay. (2020). YouTube.
- Unveiling the Anticancer Potential of Synthetic Indole Analogs: A Compar
- Indole derivatives display antimicrobial and antibiofilm effects against extensively drug-resistant Acinetobacter baumannii. (2025). Microbiology Spectrum.
- Isolation and Antibacterial Activity of Indole Alkaloids from Pseudomonas aeruginosa UWI-1. (2020). MDPI.
- Antioxidant and cytoprotective activity of indole derivatives related to mel
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.). MDPI.
- Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applic
- Antimicrobial and Antioxidant Activity of Some Nitrogen-Containing Heterocycles and Their Acyclic Analogues. (2023).
- Screening of antimicrobial activity of some plants belonging to the Apocynaceae and Loganiaceae. (n.d.). PubMed.
- Antioxidant activity of novel nitrogen scaffold with docking investigation and correlation of DFT stimul
- Design, Synthesis, and Antimicrobial Activity of Certain New Indole-1,2,4 Triazole Conjug
- Novel indole derivatives as potential anticancer agents: Design, synthesis and biological screening. (2017).
- Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021). (n.d.).
- Synthesis and Anticancer Activity of Indole-Functionalized Deriv
- Recent advancements on biological activity of indole and their deriv
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Application Notes and Protocols for Reactions Involving Methyl 4-Ethoxy-1H-indole-2-carboxylate
Introduction: The Versatile Indole Scaffold
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and biologically active compounds.[1][2] Its unique electronic properties allow for a wide range of chemical modifications, making it a versatile starting point for the synthesis of complex molecular architectures. Methyl 4-ethoxy-1H-indole-2-carboxylate is a valuable building block within this class, featuring key functional groups—an ester, a reactive indole N-H, and an electron-rich aromatic ring—that can be selectively manipulated to generate diverse libraries of compounds for drug discovery and development.[3][4] This guide provides detailed experimental protocols for two fundamental transformations of this substrate: N-alkylation at the indole nitrogen and conversion of the ester to a versatile amide functionality.
Core Reactivity and Strategic Considerations
The reactivity of this compound is primarily governed by three sites:
-
The Indole Nitrogen (N-1): The N-H proton is acidic and can be readily deprotonated by a suitable base to form an indolide anion. This anion is a potent nucleophile, facilitating reactions with various electrophiles, most notably alkyl halides, for the introduction of substituents at the N-1 position.[5]
-
The Ester Group (C-2): The methyl ester is susceptible to nucleophilic acyl substitution. Hydrolysis under basic conditions yields the corresponding carboxylic acid, which can then be activated and coupled with amines to form amides.[1][3]
-
The Indole Ring (C-3): While the C-3 position of the indole ring is typically the most nucleophilic site for electrophilic aromatic substitution, the presence of the carboxylate group at C-2 deactivates this position to some extent. For the purposes of this guide, we will focus on the more predictable reactions at the N-1 and C-2 positions.
PART 1: N-Alkylation of the Indole Nitrogen
The introduction of alkyl groups at the N-1 position of the indole ring is a common strategy in medicinal chemistry to modulate the pharmacological properties of indole-based compounds. This protocol details a standard procedure for the N-alkylation of this compound using an alkyl halide in the presence of a strong base.
Causality of Experimental Choices
-
Base: Sodium hydride (NaH) is a strong, non-nucleophilic base that irreversibly deprotonates the indole N-H, driving the reaction to completion. Its use ensures the quantitative formation of the nucleophilic indolide anion.
-
Solvent: Anhydrous N,N-Dimethylformamide (DMF) is an ideal solvent for this reaction. It is a polar aprotic solvent that readily dissolves the indole substrate and the resulting anion, while also being relatively unreactive towards the strong base.
-
Temperature: The initial deprotonation is performed at 0 °C to control the exothermic reaction between NaH and the substrate. The subsequent alkylation is typically conducted at room temperature to ensure a reasonable reaction rate.
Experimental Workflow: N-Alkylation
Caption: Workflow for the N-alkylation of this compound.
Detailed Protocol: N-Alkylation
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 219.23 | 1.0 | 1.0 |
| Sodium Hydride (60% dispersion in mineral oil) | 40.00 | 1.2 | 1.2 |
| Alkyl Halide (e.g., Benzyl Bromide) | 171.04 | 1.1 | 1.1 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - |
| Ethyl Acetate | - | - | - |
| Deionized Water | - | - | - |
| Brine (saturated aq. NaCl) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 mmol).
-
Add anhydrous DMF (5 mL) and stir until the solid is fully dissolved.
-
Cool the solution to 0 °C in an ice bath.
-
Carefully add sodium hydride (1.2 mmol, 60% dispersion in mineral oil) portion-wise to the stirred solution. Effervescence (hydrogen gas evolution) will be observed.
-
Stir the resulting suspension at 0 °C for 30 minutes.
-
Add the alkyl halide (1.1 mmol) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir overnight (approximately 12-16 hours).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly adding deionized water (10 mL) at 0 °C.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (2 x 10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield the pure N-alkylated product.
PART 2: Amide Synthesis via Hydrolysis and Coupling
Amide bond formation is one of the most critical reactions in drug discovery.[6][7] This two-step process involves the initial hydrolysis of the methyl ester to the corresponding carboxylic acid, followed by a coupling reaction with a desired amine.
Step 1: Hydrolysis of the Ester
Causality of Experimental Choices:
-
Base: Potassium hydroxide (KOH) is a strong base that effectively saponifies the ester to the carboxylate salt.[8]
-
Solvent System: A mixture of ethanol and water is used to ensure the solubility of both the organic substrate and the inorganic base.
-
Temperature: Heating the reaction mixture accelerates the rate of hydrolysis.
-
Acidification: After the hydrolysis is complete, the reaction mixture is acidified to protonate the carboxylate salt and precipitate the free carboxylic acid.
Detailed Protocol: Hydrolysis
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| This compound | 219.23 | 1.0 | 1.0 |
| Potassium Hydroxide (KOH) | 56.11 | 5.0 | 5.0 |
| Ethanol | - | - | - |
| Deionized Water | - | - | - |
| Hydrochloric Acid (1 M aq.) | - | - | - |
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add a solution of potassium hydroxide (5.0 mmol) in water (2 mL).
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dilute the remaining aqueous solution with water (10 mL) and cool in an ice bath.
-
Acidify the solution to pH ~2 by the dropwise addition of 1 M HCl. A precipitate will form.
-
Collect the solid precipitate by vacuum filtration, wash with cold water, and dry under vacuum to yield 4-ethoxy-1H-indole-2-carboxylic acid.
Step 2: Amide Coupling
Causality of Experimental Choices:
-
Coupling Reagents: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) is a water-soluble carbodiimide that activates the carboxylic acid. Hydroxybenzotriazole (HOBt) is often used as an additive to suppress side reactions and minimize racemization if chiral amines are used.[6]
-
Base: A non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) is used to neutralize the salts formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride or other salt form.
-
Solvent: Anhydrous DMF is a suitable solvent for dissolving the reactants and facilitating the reaction.
Experimental Workflow: Amide Formation
Caption: Workflow for amide synthesis from 4-ethoxy-1H-indole-2-carboxylic acid.
Detailed Protocol: Amide Coupling
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Ethoxy-1H-indole-2-carboxylic acid | 205.20 | 1.0 | 1.0 |
| Amine (e.g., Morpholine) | 87.12 | 1.2 | 1.2 |
| EDC (EDAC) | 191.70 | 1.5 | 1.5 |
| HOBt | 135.12 | 1.5 | 1.5 |
| DIPEA | 129.24 | 3.0 | 3.0 |
| Anhydrous N,N-Dimethylformamide (DMF) | - | - | - |
| Ethyl Acetate | - | - | - |
| Lithium Chloride (5% aq. solution) | - | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | - | - | - |
Procedure:
-
To a round-bottom flask, add 4-ethoxy-1H-indole-2-carboxylic acid (1.0 mmol), EDC (1.5 mmol), and HOBt (1.5 mmol).
-
Add anhydrous DMF (10 mL) and stir to dissolve.
-
Add DIPEA (3.0 mmol) and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.
-
Add the desired amine (1.2 mmol) to the reaction mixture.
-
Stir the reaction at room temperature overnight (approximately 12-16 hours).
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture into water (30 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with a 5% aqueous solution of LiCl (2 x 15 mL) to remove residual DMF, followed by brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to yield the pure amide product.
Conclusion
The protocols outlined in this guide provide robust and reproducible methods for the chemical modification of this compound. By leveraging the inherent reactivity of the indole N-H and the ester functionality, researchers can efficiently generate a diverse array of N-alkylated and C-2 amidated indole derivatives. These foundational reactions serve as a gateway to the synthesis of more complex molecules with potential applications in drug discovery and materials science.
References
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J&K Scientific. (2021). 4-Methoxy-1H-indole-2-carboxylic acid | 103260-65-7. Retrieved from [Link]
-
Kavale, M., et al. (2021). A new synthetic approach to the 3,4-dihydro-1H-[3][9]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Molecules, 26(11), 3333. Retrieved from [Link]
-
The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
-
Chemical Synthesis Database. (2025). methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate. Retrieved from [Link]
-
Hu, W., et al. (2012). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2480. Retrieved from [Link]
-
Söderberg, B. C., Shriver, J. A., & Wallace, J. M. (2003). Synthesis of Indoles by Palladium-Catalyzed Reductive N-Heteroannulation of 2-Nitrostyrenes: Methyl Indole-4-Carboxylate. Organic Syntheses, 80, 75. Retrieved from [Link]
-
Al-Hourani, B. J. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. Retrieved from [Link]
-
Inman, W. G., & Holmes, R. E. (1963). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses, 43, 54. Retrieved from [Link]
-
Mubassir, M., et al. (2025). Pharmacological Potential of Indole Derivatives: A Detailed Review. Advanced Journal of Chemistry B, 7(2), 160-181. Retrieved from [Link]
-
Bera, K., & Maji, A. (2015). Copper-catalyzed N-alkylation of indoles by N-tosylhydrazones. RSC Advances, 5(86), 70483-70487. Retrieved from [Link]
-
Vankawala, P. J., et al. (2010). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. Journal of the Korean Chemical Society, 54(4), 457-463. Retrieved from [Link]
- Shieh, W.-C., et al. (2005). N-alkylation of indole derivatives. Google Patents.
-
Umehara, A. (2023). Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. Tokyo University of Science. Retrieved from [Link]
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- 6. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. A new synthetic approach to the 3,4-dihydro-1H-[1,4]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. rsc.org [rsc.org]
Application Notes and Protocols: Strategic Derivatization of the 4-Ethoxy Group on the Indole Ring for Drug Discovery
Introduction: The Strategic Importance of the 4-Alkoxyindole Scaffold
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1][2][3] Its versatile structure allows for a wide range of biological activities, making it a "privileged scaffold" in drug discovery.[3] Specifically, functionalization at the C4-position of the indole ring has proven to be a highly effective strategy for modulating the pharmacological properties of bioactive molecules. The 4-alkoxyindole moiety, in particular, is a key pharmacophore in several approved drugs, including the beta-blocker Pindolol.
This guide provides a comprehensive overview of the strategic derivatization of the 4-ethoxy group on the indole ring. We will delve into the core chemical transformations, beginning with the critical O-dealkylation to unmask the phenolic 4-hydroxyindole, a versatile intermediate for further modification. Subsequently, we will explore key derivatization reactions of the 4-hydroxyl group, such as etherification and esterification. Throughout this guide, we will emphasize the rationale behind the choice of reagents and reaction conditions, providing detailed, field-proven protocols for researchers in medicinal chemistry and drug development.
Part 1: O-Dealkylation of 4-Ethoxyindole to 4-Hydroxyindole
The cleavage of the ethyl ether at the 4-position is a pivotal first step in many synthetic routes, yielding the highly versatile 4-hydroxyindole intermediate. This transformation allows for the introduction of a diverse range of functionalities, enabling extensive structure-activity relationship (SAR) studies.
Mechanistic Considerations for Aryl Ether Cleavage
The cleavage of aryl ethers, such as 4-ethoxyindole, is most effectively achieved using strong Lewis acids or protic acids. The general mechanism involves the activation of the ether oxygen by the acid, making the adjacent alkyl carbon susceptible to nucleophilic attack. For aryl alkyl ethers, the cleavage typically occurs at the alkyl-oxygen bond, leaving the phenol intact, as the aryl C-O bond is stronger due to sp2 hybridization and resonance.
Recommended Protocol: O-De-ethylation using Boron Tribromide (BBr₃)
Boron tribromide (BBr₃) is a powerful and widely used reagent for the cleavage of aryl ethers due to its strong Lewis acidity.[4][5] The reaction proceeds through the formation of a complex between the ether oxygen and the boron atom, followed by nucleophilic attack of a bromide ion on the ethyl group.
Figure 1: Reaction scheme for the O-de-ethylation of 4-ethoxyindole using BBr₃.
Materials:
-
4-Ethoxyindole
-
Boron tribromide (BBr₃), 1M solution in dichloromethane (DCM)
-
Anhydrous dichloromethane (DCM)
-
Methanol
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware, including a round-bottom flask, dropping funnel, and magnetic stirrer
-
Inert atmosphere setup (e.g., nitrogen or argon)
Protocol:
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve 4-ethoxyindole (1 equivalent) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Addition of BBr₃: Slowly add a 1M solution of BBr₃ in DCM (1.5 - 2.0 equivalents) dropwise via a syringe or dropping funnel over 30 minutes, maintaining the internal temperature below -70 °C.
-
Reaction Monitoring: After the addition is complete, allow the reaction mixture to slowly warm to 0 °C and then to room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Quenching: Carefully quench the reaction by slowly adding methanol at 0 °C to decompose the excess BBr₃.
-
Workup: Add saturated aqueous NaHCO₃ solution and stir for 15 minutes. Separate the organic layer, and extract the aqueous layer with DCM (3 x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude 4-hydroxyindole can be purified by column chromatography on silica gel.
| Parameter | Condition | Rationale |
| Reagent | Boron Tribromide (BBr₃) | A strong Lewis acid that effectively cleaves aryl ethers under mild conditions. |
| Solvent | Anhydrous Dichloromethane (DCM) | An inert solvent that is compatible with BBr₃ and provides good solubility for the substrate. |
| Temperature | -78 °C to room temperature | Initial low temperature controls the exothermic reaction and prevents side reactions. Gradual warming allows the reaction to proceed to completion. |
| Equivalents of BBr₃ | 1.5 - 2.0 | An excess of BBr₃ ensures complete cleavage of the ether. |
| Workup | Methanol quench followed by aqueous NaHCO₃ | Methanol safely quenches the reactive BBr₃. The basic wash neutralizes the acidic byproducts. |
Table 1: Key parameters for the BBr₃-mediated O-de-ethylation of 4-ethoxyindole.
Part 2: Derivatization of the 4-Hydroxyindole Intermediate
The phenolic hydroxyl group of 4-hydroxyindole is a versatile handle for introducing a wide array of functional groups, enabling the synthesis of diverse compound libraries for biological screening. We will focus on two fundamental and highly useful derivatization strategies: Williamson ether synthesis and esterification.
Protocol 1: Williamson Ether Synthesis for the Preparation of 4-Alkoxyindoles
The Williamson ether synthesis is a classic and reliable method for forming ethers from an alkoxide and an alkyl halide.[6][7] This Sₙ2 reaction is highly effective for synthesizing a variety of 4-alkoxyindole derivatives.
Figure 2: General scheme for the Williamson ether synthesis starting from 4-hydroxyindole.
Materials:
-
4-Hydroxyindole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Alkyl halide (e.g., benzyl bromide, ethyl iodide)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Standard laboratory glassware and inert atmosphere setup
Protocol:
-
Deprotonation: To a stirred suspension of NaH (1.2 equivalents) in anhydrous DMF under an inert atmosphere, add a solution of 4-hydroxyindole (1 equivalent) in anhydrous DMF dropwise at 0 °C.
-
Alkoxide Formation: Allow the mixture to stir at room temperature for 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the sodium salt of 4-hydroxyindole.
-
Alkylation: Cool the reaction mixture back to 0 °C and add the alkyl halide (1.1 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC (typically 2-12 hours). Gentle heating (e.g., to 50 °C) may be required for less reactive alkyl halides.
-
Quenching: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
-
Extraction: Extract the mixture with EtOAc (3 x).
-
Purification: Combine the organic layers, wash with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography.
| Parameter | Condition | Rationale |
| Base | Sodium Hydride (NaH) | A strong, non-nucleophilic base that irreversibly deprotonates the phenolic hydroxyl group. |
| Solvent | Anhydrous DMF or THF | Polar aprotic solvents that solubilize the reactants and facilitate the Sₙ2 reaction. |
| Alkyl Halide | Primary or secondary halides | The reaction proceeds via an Sₙ2 mechanism, so less sterically hindered halides are preferred. |
| Temperature | 0 °C to room temperature (or gentle heating) | Initial cooling controls the deprotonation step. The alkylation step may require heating to proceed at a reasonable rate. |
Table 2: Key parameters for the Williamson ether synthesis with 4-hydroxyindole.
Protocol 2: Esterification of 4-Hydroxyindole
Esterification of the 4-hydroxy group provides another avenue for derivatization, introducing a different set of physicochemical properties to the indole scaffold. This can be achieved using various methods, including reaction with an acid chloride or carboxylic acid anhydride in the presence of a base.
Materials:
-
4-Hydroxyindole
-
Acyl chloride (e.g., acetyl chloride, benzoyl chloride) or acid anhydride (e.g., acetic anhydride)
-
Pyridine or triethylamine (TEA) as a base
-
Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)
-
1M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware
Protocol:
-
Reaction Setup: Dissolve 4-hydroxyindole (1 equivalent) and a base such as pyridine or TEA (1.5 equivalents) in anhydrous DCM under an inert atmosphere.
-
Acylation: Cool the solution to 0 °C and add the acyl chloride or acid anhydride (1.2 equivalents) dropwise.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC (typically 1-3 hours).
-
Workup: Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude ester can be purified by recrystallization or column chromatography.
Conclusion and Future Perspectives
The derivatization of the 4-ethoxy group on the indole ring, primarily through O-dealkylation to 4-hydroxyindole followed by subsequent functionalization, represents a powerful strategy in modern drug discovery. The protocols detailed in this guide provide a solid foundation for accessing a wide range of 4-substituted indole analogs. The ability to fine-tune the physicochemical and pharmacological properties of indole-based compounds through these modifications will continue to be a valuable tool in the development of new therapeutics for a multitude of diseases.[1][2][8] The continued exploration of novel derivatization methods and the biological evaluation of the resulting compounds will undoubtedly lead to the discovery of the next generation of indole-based medicines.
References
-
Recent Advances on Direct Functionalization of Indoles in Aqueous Media. (2023). Chemical Record. [Link]
-
Indole-Based Scaffolds in Medicinal Chemistry: Recent Advances and Perspectives. (2025). ResearchGate. [Link]
-
Beyond C2 and C3: Transition-Metal-Catalyzed C–H Functionalization of Indole. (2017). ACS Catalysis. [Link]
-
Indole–Imidazole Hybrids as Emerging Therapeutic Scaffolds: Synthetic Advances and Biomedical Applications. (2024). MDPI. [Link]
-
THERAPEUTIC SIGNIFICANCE OF INDOLE SCAFFOLD IN MEDICINAL CHEMISTRY. (2020). International Journal of Pharmaceutical Sciences and Research. [Link]
-
Williamson Ether Synthesis. (n.d.). Utah Tech University. [Link]
-
Experiment 06 Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. [Link]
-
-
The Williamson Ether Synthesis. (n.d.). University of Wisconsin-River Falls. [Link]
-
-
Organic Chemistry Williamson Ether Synthesis. (n.d.). University of Richmond. [Link]
- Process for preparing 4-hydroxy indole, indazole and carbazole compounds. (2001).
-
Synthesis of 4-hydroxy and 6-hydroxyindoles: a renaissance of the Bischler reaction. (2021). ResearchGate. [Link]
-
O-Demethylation. (2024). Chem-Station. [Link]
-
Demethylation of Methyl Ethers - Boron Tribromide (BBr3). (n.d.). Common Organic Chemistry. [Link]
-
Williamson Ether Synthesis. (2021). Edubirdie. [Link]
-
3,3'-dihydroxybiphenyl. (n.d.). Organic Syntheses. [Link]
-
An unusual reactivity of BBr3: Accessing tetrahydroisoquinoline units from N-phenethylimides. (2010). National Institutes of Health. [Link]
-
demethylation of aryl methyl ethers by. (1968). Tetrahedron. [Link]
-
Synthesis and characterization of a series of chiral alkoxymethyl morpholine analogs as dopamine receptor 4 (D4R) antagonists. (2016). PubMed. [Link]
-
Synthesis of 4-Hydroxyindole Fused Isocoumarin Derivatives and Their Fluorescence "Turn-off" Sensing of Cu(II) and Fe(III) Ions. (2025). ResearchGate. [Link]
- Process for the preparation of indole derivatives. (1988).
-
A New Synthesis of 4-Hydroxyindole. (1988). Chemical Journal of Chinese Universities. [Link]
-
General Synthesis of N-Alkylindoles from N,N-Dialkylanilines via [4+1] Annulative Double C–H Functionalization. (2023). PubMed Central. [Link]
-
One-Pot Synthesis of Novel Multisubstituted 1-Alkoxyindoles. (2021). National Institutes of Health. [Link]
-
Stereoselective Synthesis of the Di-Spirooxindole Analogs Based Oxindole and Cyclohexanone Moieties as Potential Anticancer Agents. (2020). PubMed Central. [Link]
-
Synthesis of Bisindole Alkaloids from the Apocynaceae Which Contain a Macroline or Sarpagine Unit: A Review. (2016). PubMed. [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 4-Ethoxy-1H-indole-2-carboxylate
Welcome to the technical support center for the synthesis of indole derivatives. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of synthesizing methyl 4-ethoxy-1H-indole-2-carboxylate. Here, we address common challenges, provide in-depth troubleshooting, and offer optimized protocols grounded in established chemical principles.
Introduction: The Challenge of Synthesizing 4-Ethoxyindoles
This compound is a valuable building block in medicinal chemistry and materials science. However, its synthesis is not always straightforward. The 4-ethoxy substituent, an electron-donating group (EDG), can significantly influence the reaction pathways of common indole syntheses, often leading to undesired side products and low yields. This guide provides a systematic approach to overcoming these obstacles.
Part 1: Strategic Selection of Your Synthetic Route
Choosing the correct synthetic strategy from the outset is critical. Three primary routes are commonly considered for this class of indole: the Fischer, Reissert, and Hemetsberger syntheses.
FAQ: Which synthetic method is best for my target molecule?
Answer: The optimal method depends on the availability of starting materials, scale, and tolerance for specific reaction conditions. The Fischer indole synthesis is the most common and versatile method, but the electron-donating 4-ethoxy group presents specific challenges.[1][2] The Reissert and Hemetsberger syntheses offer viable alternatives that can circumvent some of these issues.
The following table provides a comparative overview to guide your decision:
| Synthetic Route | Starting Materials | Advantages | Common Challenges & Disadvantages | Key Considerations for 4-Ethoxy Target |
| Fischer Indole Synthesis | 4-Ethoxyphenylhydrazine + Methyl Pyruvate | Widely applicable, vast literature support, tolerant of various functional groups.[1] | Sensitive to acid strength and temperature.[3] Prone to N-N bond cleavage with electron-donating groups.[4][5] Potential for regioisomer formation. | The 4-ethoxy group can promote N-N bond cleavage, leading to aniline byproducts and reduced yield.[5][6] Careful optimization of the acid catalyst is crucial. |
| Reissert Indole Synthesis | 3-Ethoxy-6-nitrotoluene + Diethyl Oxalate | Good for specific substitution patterns, avoids pre-forming sensitive hydrazones. | Requires strongly basic conditions for initial condensation and subsequent reductive cyclization.[7] The synthesis of the substituted o-nitrotoluene can be multi-step. | A reliable route if the Fischer synthesis fails. The reduction step (e.g., with Zn/acetic acid) is typically clean.[8][9] |
| Hemetsberger Synthesis | 4-Ethoxybenzaldehyde + Methyl Azidoacetate | Often provides high yields (typically >70%).[10] The reaction is a thermal decomposition and is often failsafe once the precursor is made.[11] | The α-azidocinnamate precursor can be unstable and difficult to synthesize.[10] The mechanism is not fully elucidated but is thought to proceed via a nitrene intermediate.[10] | Excellent alternative, particularly for smaller scales. Provides direct access to the desired indole-2-carboxylate.[11][12] |
Part 2: Troubleshooting the Fischer Indole Synthesis
Given its prevalence, the Fischer indole synthesis is the focus of our in-depth troubleshooting guide. Success hinges on carefully managing the delicate balance between the desired cyclization and competing side reactions.
Core Workflow: Fischer Indole Synthesis
The diagram below outlines the critical steps and intermediates in the Fischer indole synthesis.
Caption: A systematic workflow for troubleshooting the Fischer indole synthesis.
Part 3: Detailed Experimental Protocols
The following protocols provide a starting point for your experiments. Always perform a thorough risk assessment before beginning any chemical synthesis.
Protocol 1: Fischer Indole Synthesis of this compound
This protocol is a general guideline and requires optimization.
Step A: Hydrazone Formation (Optional, can be performed in situ)
-
In a round-bottom flask, dissolve 4-ethoxyphenylhydrazine hydrochloride (1.0 eq) in ethanol.
-
Add a base such as sodium acetate (1.1 eq) to liberate the free hydrazine.
-
Add methyl pyruvate (1.0 eq) dropwise to the solution at room temperature.
-
Stir the mixture for 1-2 hours. The hydrazone may precipitate and can be isolated by filtration if desired.
Step B: Cyclization
-
Combine the hydrazone (1.0 eq) with the chosen acid catalyst in a suitable solvent. A good starting point is polyphosphoric acid (PPA) (10x by weight) or a mixture of acetic acid and sulfuric acid. [13]2. Heat the reaction mixture. An initial temperature of 80-100 °C is recommended. [13]3. Monitor the reaction progress by TLC (e.g., using a 3:1 Hexane:Ethyl Acetate solvent system).
-
Upon completion, carefully quench the reaction by pouring it onto ice water.
-
Neutralize the mixture with a suitable base (e.g., NaOH solution) until pH > 7.
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield the final product.
Protocol 2: Reissert Synthesis Approach
This is an alternative for when the Fischer synthesis proves inefficient.
Step A: Condensation
-
In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), add anhydrous ethanol.
-
Add potassium metal (1.1 eq) in small portions to generate potassium ethoxide.
-
Cool the solution in an ice bath and add a mixture of 3-ethoxy-6-nitrotoluene (1.0 eq) and diethyl oxalate (1.2 eq) dropwise. [8][7]4. Allow the reaction to warm to room temperature and stir overnight.
-
Quench the reaction with dilute acid and extract the product, ethyl (3-ethoxy-6-nitrophenyl)pyruvate.
Step B: Reductive Cyclization
-
Dissolve the ethyl (3-ethoxy-6-nitrophenyl)pyruvate (1.0 eq) in a mixture of acetic acid and ethanol.
-
Add zinc dust (4-5 eq) portion-wise while monitoring the internal temperature. [9]3. After the addition is complete, heat the mixture to reflux for 2-4 hours until the reaction is complete (monitored by TLC).
-
Filter the hot solution to remove excess zinc and inorganic salts.
-
Concentrate the filtrate and purify via crystallization or column chromatography to obtain the target indole.
References
-
Hemetsberger, H.; Knittel, D. (1972). Synthese und Thermolyse von α-Azidoacrylestern. Monatshefte für Chemie, 103: 194–204. [Link]
-
Reissert, A. (1897). Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30: 1030–1044. [Link]
-
Phillips, R. R. (1959). The Japp-Klingemann Reaction. Organic Reactions, 10: 143-178. [Link]
-
Noland, W. E.; Baude, F. J. Indole-2-carboxylic acid. Organic Syntheses, Coll. Vol. 5, p.567 (1973); Vol. 43, p.40 (1963). [Link]
-
Gribble, G. W. (2000). Recent developments in indole ring synthesis-methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7): 1045–1075. [Link]
-
Cannon, J. G., et al. (1981). 6-Chloro- and 7-chloro-4,5-dihydro-1H-benz[g]indoles as rigid congeners of dopamine. Journal of Medicinal Chemistry, 24(3), 238-240. [Link]
-
Taber, D. F., & Neubert, T. D. (2016). Indole synthesis: a review and proposed classification. Beilstein journal of organic chemistry, 12, 1446–1455. [Link]
-
ResearchGate (2021). Reaction optimization for indole synthesis via olefin isomerization. [Link]
-
Gribble, G. W. (2019). Hemetsberger Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. [Link]
-
Moody, C. J., & Roffey, J. R. A. (1997). Indoles via Knoevenagel–Hemetsberger reaction sequence. Journal of the Chemical Society, Perkin Transactions 1, (13), 1917-1922. [Link]
-
ResearchGate (2020). The Japp‐Klingemann Reaction. [Link]
-
Gribble, G. W. (2016). Reissert Indole Synthesis. Indole Ring Synthesis: From Natural Products to Drug Discovery. [Link]
-
LookChem. Reissert Indole Synthesis. Chempedia. [Link]
-
chemeurope.com. Japp-Klingemann reaction. [Link]
-
Sridharan, V., et al. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53420-53448. [Link]
-
ResearchGate (2015). Optimization of reaction conditions on the reaction of indole and 2-benzylidenemalononitrile. [Link]
-
Somei, M. (2000). [Development of synthetic methods for 4-substituted indoles and their applications for the syntheses of natural products]. Yakugaku zasshi : Journal of the Pharmaceutical Society of Japan, 120(4), 363–373. [Link]
-
Testbook. Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. [Link]
-
Slideshare (2016). Japp klingemann reaction. [Link]
-
ResearchGate (2000). Development of Synthetic Methods for 4-Substituted Indoles and Their Applications for the Syntheses of Natural Products. [Link]
-
Yoo, E. J., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(16), 6331-6342. [Link]
-
Reddit (2021). Problems with Fischer indole synthesis. r/Chempros. [Link]
-
Yoo, E. J., et al. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(16), 6331-6342. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. [Link]
-
Wikipedia. Fischer indole synthesis. [Link]
-
Loyola eCommons (1993). Novel Synthetic Route to 5-Substituted Indoles. [Link]
-
Colacino, E., et al. (2022). Mechanochemical Fischer indolisation: an eco-friendly design for a timeless reaction. Green Chemistry, 24(11), 4419-4425. [Link]
-
Cambridge University Press. Fischer Indole Synthesis. [Link]
-
Professor Dave Explains (2021). Fischer Indole Synthesis. YouTube. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. [Link]
-
Štefane, B., et al. (2022). A new synthetic approach to the 3,4-dihydro-1H-o[9][10]xazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Beilstein journal of organic chemistry, 18, 599–608. [Link]
-
Organic Syntheses Procedure. 1H-Indole-4-carboxylic acid, methyl ester. [Link]
-
Organic Syntheses Procedure. Indole-2-carboxylic acid, ethyl ester. [Link]
-
El-Sayed, M. A., et al. (2022). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 27(19), 6296. [Link]
-
Silvestri, G., et al. (2022). Synthesis of Indole-Based Derivatives Containing Ammonium Salts, Diamines and Aminoureas for Organocatalysis. Molecules, 27(19), 6539. [Link]
-
The Royal Society of Chemistry. Supporting Information. [Link]
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Technical Support Center: Synthesis of Methyl 4-ethoxy-1H-indole-2-carboxylate
Welcome to the technical support guide for the synthesis of methyl 4-ethoxy-1H-indole-2-carboxylate. This document is designed for researchers, chemists, and drug development professionals who are actively engaged in the synthesis of this and related indole scaffolds. As a key intermediate in medicinal chemistry, achieving high purity is paramount. This guide provides in-depth, experience-driven answers to common challenges, focusing on the identification and mitigation of byproducts frequently encountered during synthesis.
Troubleshooting and Frequently Asked Questions (FAQs)
This section addresses specific experimental issues in a practical question-and-answer format, explaining the underlying chemical principles for each problem and proposing validated solutions.
Q1: My final product is contaminated with a significant amount of an isomer. How do I confirm its structure and prevent its formation in the future?
Answer: This is the most common issue encountered when using the Fischer indole synthesis with a meta-substituted phenylhydrazine, such as 3-ethoxyphenylhydrazine. The byproduct is almost certainly the regioisomeric methyl 6-ethoxy-1H-indole-2-carboxylate .
Causality: The Fischer indole synthesis proceeds through a[1][1]-sigmatropic rearrangement of a phenylhydrazone intermediate.[2] With a substituent at the meta-position of the phenylhydrazine, the acid-catalyzed cyclization can occur at either of the two ortho-positions (C2 or C6 of the hydrazine). Cyclization at the position para to the ethoxy group (C6 of the hydrazine) leads to the desired 4-ethoxyindole, while cyclization at the position ortho to the ethoxy group (C2 of the hydrazine) leads to the undesired 6-ethoxyindole. The electronic directing effects of the ethoxy group are not always sufficient to provide complete regioselectivity, leading to a mixture of products.
Troubleshooting & Prevention:
-
Identification: The two isomers can typically be distinguished by ¹H NMR, specifically by the coupling patterns of the aromatic protons on the benzene portion of the indole. They can be separated by silica gel column chromatography, usually requiring a low-polarity solvent system (e.g., a gradient of ethyl acetate in hexanes).
-
Catalyst Choice: The choice of acid catalyst significantly impacts the isomer ratio. While strong Brønsted acids like sulfuric acid or polyphosphoric acid (PPA) are common, they can sometimes lead to poor selectivity and decomposition. Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride (BF₃) may offer better regioselectivity in some cases.
-
Reaction Conditions: Running the reaction at the lowest effective temperature can sometimes favor the formation of the thermodynamically preferred isomer.
-
Alternative Routes: If regioselectivity remains a persistent issue, consider an alternative synthetic strategy that builds the indole ring with unambiguous regiochemistry, such as the Reissert or a palladium-catalyzed cyclization method.[3][4]
Q2: My reaction workup yields a significant amount of a highly polar, acidic byproduct that is difficult to separate from the starting materials. What is it?
Answer: You are likely observing the formation of 4-ethoxy-1H-indole-2-carboxylic acid . This byproduct results from the hydrolysis of the methyl ester group on your target molecule.
Causality: The ester linkage is susceptible to hydrolysis under both acidic and basic conditions, especially in the presence of water and at elevated temperatures.
-
Acid-Catalyzed Hydrolysis: If your Fischer synthesis conditions are too harsh (e.g., high concentration of strong acid, prolonged heating) and water is present, the ester can hydrolyze.
-
Base-Catalyzed Saponification: During aqueous workup, if you use a strong base (like NaOH or KOH) to neutralize the acid catalyst and the contact time or temperature is not controlled, you can inadvertently saponify the ester.
Troubleshooting & Prevention:
-
Anhydrous Conditions: Ensure your reagents and solvents are thoroughly dried before starting the reaction to minimize water content.
-
Careful Neutralization: During workup, use a mild base like saturated sodium bicarbonate (NaHCO₃) solution for neutralization and perform the washings quickly at low temperatures (e.g., in an ice bath) to minimize contact time.
-
Purification: The carboxylic acid byproduct is typically much more polar than the desired ester. It can often be removed by performing a liquid-liquid extraction with a dilute basic solution, which will extract the acidic byproduct into the aqueous layer, leaving your desired product in the organic phase. Alternatively, it will have a very different retention factor on a silica gel column.
Q3: My NMR analysis shows a byproduct with a new phenolic -OH signal and a loss of the ethoxy signals. What caused this?
Answer: This byproduct is methyl 4-hydroxy-1H-indole-2-carboxylate , formed via O-de-ethylation (cleavage of the ethyl ether).
Causality: Ether linkages, particularly aryl ethers, can be cleaved by strong acids at high temperatures. The catalysts often used for the Fischer indole synthesis, such as polyphosphoric acid (PPA), sulfuric acid (H₂SO₄), or even strong Lewis acids, can promote this side reaction. The lone pair on the ether oxygen is protonated by the acid, making the ethyl group susceptible to nucleophilic attack by the counter-ion (e.g., HSO₄⁻) or another nucleophile present in the mixture.
Troubleshooting & Prevention:
-
Milder Catalysts: Switch to a milder acid catalyst system. Acetic acid is often sufficient for the cyclization step and is much less likely to cause ether cleavage.[5] ZnCl₂ is another effective and milder alternative.
-
Temperature Control: Avoid excessive heating. Run the reaction at the minimum temperature required for cyclization to proceed at a reasonable rate. Monitor the reaction by TLC to avoid unnecessarily long reaction times.
-
Protecting Group Strategy: While more complex, if O-dealkylation is unavoidable with required catalysts, you could use a more robust ether protecting group (like a benzyl group, which can be removed later under different conditions) or a protecting group that is stable to the reaction conditions.
Q4: My reaction turned into a dark, intractable tar, and my yield of the desired product is extremely low. What went wrong?
Answer: This is a common outcome in indole synthesis and is due to acid-catalyzed polymerization .
Causality: The indole nucleus, particularly at the C3 position, is electron-rich and highly susceptible to electrophilic attack.[6] Under the strongly acidic conditions of the Fischer synthesis, the initially formed indole product can be protonated. This protonated indole is a potent electrophile that can be attacked by another molecule of the neutral indole, initiating a chain reaction that leads to the formation of polymeric, tarry materials.[7] This is especially problematic at high concentrations and temperatures.
Troubleshooting & Prevention:
-
Control Acid Concentration: Use the minimum catalytic amount of acid necessary to promote the reaction. Using a large excess of a strong acid is a primary cause of polymerization.
-
Temperature Management: Maintain the lowest possible reaction temperature. High heat accelerates both the desired cyclization and the undesired polymerization.
-
Dilution: Running the reaction at a higher dilution can decrease the rate of intermolecular polymerization reactions.
-
Gradual Addition: In some protocols, adding the hydrazone precursor slowly to the hot acid solution can help maintain a low instantaneous concentration of the indole product, thus minimizing polymerization.
Summary of Common Byproducts and Mitigation Strategies
| Byproduct Name | Probable Cause | Prevention & Mitigation Strategy |
| Methyl 6-ethoxy-1H-indole-2-carboxylate | Lack of regioselectivity in the Fischer cyclization of 3-ethoxyphenylhydrazone.[8] | Use milder or Lewis acid catalysts (e.g., ZnCl₂); optimize reaction temperature. Purify via column chromatography. |
| 4-ethoxy-1H-indole-2-carboxylic acid | Hydrolysis of the methyl ester during reaction or basic workup.[9] | Use anhydrous conditions; neutralize with mild base (NaHCO₃) at low temperature. Remove via basic liquid-liquid extraction or chromatography. |
| Methyl 4-hydroxy-1H-indole-2-carboxylate | O-de-ethylation of the ethoxy group by strong acid catalysts at high temperatures. | Use milder acid catalysts (e.g., acetic acid); maintain lower reaction temperatures. |
| Polymeric/Tarry Materials | Acid-catalyzed polymerization of the electron-rich indole product.[6] | Use a minimal amount of acid catalyst; control temperature carefully; run the reaction at higher dilution. |
| Unreacted Starting Materials | Incomplete reaction due to insufficient heating, time, or catalyst activity. | Monitor reaction progress via TLC; ensure catalyst is active and reaction runs to completion. Easily removed during standard purification. |
Mechanistic Insight: The Regioselectivity Challenge
The following diagram illustrates the critical step in the Fischer indole synthesis that dictates the formation of either the desired 4-ethoxy product or the undesired 6-ethoxy byproduct.
Caption: Fischer synthesis pathway showing competing cyclizations.
Experimental Protocol: Purification of this compound from its Regioisomer
This protocol provides a standard method for separating the target compound from its common 6-ethoxy isomer using flash column chromatography.
1. Preparation of the Crude Mixture: 1.1. After the reaction workup, concentrate the organic extract containing the crude product under reduced pressure to obtain a solid or viscous oil. 1.2. Dissolve a small amount of the crude material in a suitable solvent (e.g., dichloromethane) and analyze by Thin Layer Chromatography (TLC) using a 10% Ethyl Acetate in Hexane eluent to visualize the separation of the two isomers. The two spots should be close but distinct.
2. Column Preparation: 2.1. Select a flash chromatography column of an appropriate size for the amount of crude material (typically a 50:1 to 100:1 ratio of silica gel to crude product by weight). 2.2. Pack the column with silica gel (230-400 mesh) as a slurry in 100% hexanes. Ensure the silica bed is well-settled and free of air bubbles.
3. Loading the Sample: 3.1. Dry Loading (Recommended): Adsorb the crude material onto a small amount of silica gel by dissolving the product in a minimal volume of a volatile solvent (like dichloromethane), adding silica gel, and evaporating the solvent completely. 3.2. Carefully add the resulting free-flowing powder to the top of the packed column. Add a thin layer of sand on top to prevent disturbance of the sample layer. 3.3. Wet Loading: If the product is not very soluble, dissolve it in the minimum possible volume of the initial eluent (or a slightly stronger solvent like dichloromethane) and carefully apply it to the top of the column.
4. Elution and Fraction Collection: 4.1. Begin elution with 100% hexanes to elute very non-polar impurities. 4.2. Gradually increase the polarity of the eluent. A typical gradient might be:
- Hexane (2 column volumes)
- 2% Ethyl Acetate in Hexane (5 column volumes)
- 4% Ethyl Acetate in Hexane (5 column volumes)
- 6% Ethyl Acetate in Hexane (until both products have eluted) 4.3. Collect fractions of a consistent volume throughout the elution process. 4.4. Monitor the fractions by TLC to identify which contain the pure desired product and which contain the byproduct or mixtures. The 4-ethoxy isomer is typically slightly more polar than the 6-ethoxy isomer.
5. Isolation: 5.1. Combine the fractions containing the pure desired product. 5.2. Remove the solvent under reduced pressure using a rotary evaporator to yield the purified this compound as a solid. 5.3. Confirm the purity and identity of the final product using NMR, LC-MS, and melting point analysis.
References
-
Gül, S., & Beyza, K. (2010). Synthesis of N-substituted indole-2-carboxamides and investigation of their biochemical responses against free radicals. Taylor & Francis Online. [Link]
-
Mcgrath, K. (2017). What do common indole impurities look like? ResearchGate. [Link]
-
Reddy, P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
ValQi, A. (n.d.). Regiospecific Functionalization of Indole-2-Carboxylates and Diastereoselective Preparation of the Corresponding Indolines. HAL Open Science. [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. MDPI. [Link]
-
Reddy, P., et al. (2011). Identification and synthesis of impurities formed during sertindole preparation. Beilstein Journal of Organic Chemistry. [Link]
-
Chen, P., et al. (2018). Synthesis and Biological Evaluation of Indole-2-carboxamides Bearing Photoactivatable Functionalities as Novel Allosteric Modulators for the Cannabinoid CB1 Receptor. National Center for Biotechnology Information. [Link]
-
Annang, F., et al. (2017). Indole-2-carboxamides Optimization for Antiplasmodial Activity. National Center for Biotechnology Information. [Link]
-
Wikipedia. Japp–Klingemann reaction. Wikipedia. [Link]
-
Somei, M. (2013). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Journal of the Brazilian Chemical Society. [Link]
-
Organic Chemistry Portal. Synthesis of indoles. Organic Chemistry Portal. [Link]
-
Wikipedia. Fischer indole synthesis. Wikipedia. [Link]
-
Organic Chemistry Portal. Fischer Indole Synthesis. Organic Chemistry Portal. [Link]
-
Kushwaha, D. (n.d.). Synthesis and Chemistry of Indole. SlideShare. [Link]
-
Choudhary, A. (2021). Synthesis, Reactions and Medicinal Uses of Indole. PharmaGuideline. [Link]
-
Various Authors. (2025). Japp-Klingemann Reaction. ResearchGate. [Link]
-
Tilstam, U. (2012). Synthesis, reactivity and biological properties of methoxy-activated indoles. Arkivoc. [Link]
-
ChemEurope. Japp-Klingemann reaction. chemeurope.com. [Link]
-
Gholap, S. S., & Török, B. (2021). Synthesis of indole derivatives as prevalent moieties present in selected alkaloids. Royal Society of Chemistry. [Link]
-
Podányi, B., et al. (1999). Synthesis of 5-Substituted Indole Derivatives, Part II. Synthesis of Sumatriptan through the Japp-Klingemann Reaction. Heterocycles. [Link]
-
Gassman, P. G., & van Bergen, T. J. (1976). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Organic Syntheses. [Link]
-
Weires, A. G., et al. (1998). 1H-Indole-4-carboxylic acid, methyl ester. Organic Syntheses. [Link]
-
Various Authors. (n.d.). Japp-Klingemann hydrazone synthesis. ResearchGate. [Link]
Sources
- 1. Identification and synthesis of impurities formed during sertindole preparation - PMC [pmc.ncbi.nlm.nih.gov]
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- 4. Organic Syntheses Procedure [orgsyn.org]
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- 6. bhu.ac.in [bhu.ac.in]
- 7. researchgate.net [researchgate.net]
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- 9. Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate | MDPI [mdpi.com]
stability issues of methyl 4-ethoxy-1H-indole-2-carboxylate in solution
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for methyl 4-ethoxy-1H-indole-2-carboxylate. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth insights and practical solutions for the stability challenges associated with this compound in solution. Our goal is to empower you with the knowledge to ensure the integrity of your experiments and the reliability of your results.
Section 1: Core Stability Profile of this compound
Understanding the inherent chemical liabilities of a molecule is the first step toward preventing its degradation. The structure of this compound contains two primary functional groups susceptible to degradation in common experimental conditions: the indole ring and the methyl ester.
-
The Indole Nucleus: An Electron-Rich System The indole ring is an electron-rich aromatic system, making it prone to oxidation.[1] This reactivity is a double-edged sword; while it makes indole a valuable scaffold in medicinal chemistry, it also renders it susceptible to degradation by atmospheric oxygen, trace metal impurities, or oxidizing reagents.[2][3][4] Oxidation typically occurs at the C2 and C3 positions, potentially leading to the formation of colored oxindole derivatives, which can interfere with analytical measurements and biological assays.
-
The Methyl Ester: Susceptibility to Hydrolysis The methyl ester at the C2 position is susceptible to hydrolysis, particularly under basic (alkaline) conditions, which yields the corresponding carboxylic acid.[5][6] This is a common and often rapid degradation pathway in aqueous buffers with a pH above 7. Acid-catalyzed hydrolysis can also occur, though it is generally slower for methyl esters.[7] The formation of the carboxylate can alter the compound's solubility, polarity, and biological activity.
-
Photosensitivity of the Indole Ring Indole derivatives are known to be sensitive to light, particularly UV radiation.[8][9] Exposure to light can induce photochemical reactions, leading to complex degradation pathways and the formation of various photoproducts.[10] This necessitates careful handling and storage to protect the compound from light exposure.
Section 2: Frequently Asked Questions (FAQs)
Q1: How should I prepare and store stock solutions of this compound?
To ensure maximum stability, stock solutions should be prepared in high-purity, anhydrous, aprotic solvents like DMSO or DMF. For storage, we recommend the following:
-
Short-Term (1-2 weeks): Store at 2-8°C.
-
Long-Term (months): Aliquot into single-use vials and store at -20°C or -80°C to minimize freeze-thaw cycles.
-
Protection: Always use amber or opaque vials to protect from light and consider purging the vial headspace with an inert gas (argon or nitrogen) to prevent oxidation.[1]
Q2: My stock solution in DMSO has turned slightly yellow/brown over time. What is causing this?
This is a common sign of oxidative degradation of the indole ring.[1] The electron-rich indole nucleus is susceptible to air oxidation, which can be accelerated by light or trace metal contaminants. While a slight color change may not significantly impact potency in all cases, it indicates that degradation has begun. For sensitive applications, it is best to prepare fresh stock solutions.
Q3: I am observing a new, more polar peak in my HPLC analysis after incubating the compound in my aqueous assay buffer (pH 7.4). What is it?
This new peak is almost certainly the corresponding carboxylic acid, a product of ester hydrolysis.[5][6] While neutral, pH 7.4 is sufficient to cause slow hydrolysis of the methyl ester over time, especially at elevated temperatures (e.g., 37°C). The rate of hydrolysis will increase significantly with higher pH.
Q4: Can I use acidic or basic conditions for my experiments with this compound?
Extreme caution is advised.
-
Basic Conditions (pH > 8): Rapid hydrolysis of the methyl ester is highly likely.[7]
-
Strongly Acidic Conditions (pH < 4): The indole ring itself can be unstable in strong acid. Protonation at the C3 position can lead to dimerization or other degradation pathways.[1] If your experiment requires a pH outside the 6-7.5 range, you must perform a preliminary stability study in your specific buffer to determine the compound's viability over the experimental timeframe.
Q5: Why are my results from biological assays inconsistent between experiments run on different days?
Inconsistent results are often traced back to the degradation of the compound in the assay medium.[1] The complex nature of cell culture media (containing salts, amino acids, and a buffered aqueous environment at 37°C) can promote both hydrolysis and oxidation. It is critical to prepare fresh dilutions of the compound from a stable, frozen stock solution immediately before each experiment to ensure consistent dosing.
Section 3: Troubleshooting Guide
This section provides a systematic approach to diagnosing and resolving common stability-related issues.
Issue 1: Appearance of Degradation Products in Chromatographic Analysis (HPLC, LC-MS)
-
Symptom: New peaks appear in your chromatogram over time, often with a change in the peak area of the parent compound.
-
Diagnostic Workflow:
Caption: Troubleshooting workflow for identifying degradation products.
Issue 2: Poor Reproducibility in Biological or Chemical Assays
-
Symptom: High variability in measurements (e.g., IC50 values, reaction yield) between replicates or across different days.
-
Causality Analysis & Solution:
-
Assess Compound Stability in Assay Medium: Before conducting a full experiment, incubate the compound in your complete assay buffer/medium under the exact experimental conditions (temperature, CO₂, time). Analyze samples by HPLC at different time points (e.g., 0, 2, 4, 8, 24 hours) to quantify the rate of degradation.
-
Implement Strict Solution Handling Protocols:
-
Always use freshly prepared working solutions for each experiment.
-
Do not use working solutions that have been stored overnight at 4°C in aqueous buffers.
-
Minimize the time the compound spends in the aqueous medium before analysis.
-
-
Control for Environmental Factors: Ensure consistent protection from light during all experimental steps. If performing a chemical reaction, consider de-gassing the solvent and running the reaction under an inert atmosphere (N₂ or Ar).
-
Section 4: Experimental Protocols
Protocol 1: Preparation and Storage of a Validated Stock Solution
This protocol ensures the preparation of a stable, reliable stock solution.
-
Pre-Analysis: Confirm the purity of the solid this compound powder via HPLC-UV and mass spectrometry.
-
Solvent Selection: Use high-purity (>99.9%), anhydrous DMSO or DMF.
-
Preparation: a. Accurately weigh the compound using a calibrated analytical balance. b. Dissolve in the chosen solvent to a final concentration of 10-20 mM. Use a vortex mixer and gentle warming (if necessary) to ensure complete dissolution. c. Use an amber glass vial to prevent light exposure.
-
Storage: a. Purge the headspace of the vial with a gentle stream of nitrogen or argon for 15-30 seconds to displace oxygen. b. Securely cap the vial. c. For long-term storage, aliquot into single-use volumes in smaller amber vials and store at -80°C.
-
Quality Control: After one freeze-thaw cycle, re-analyze an aliquot by HPLC to confirm that no degradation has occurred.
Protocol 2: General Workflow for a Forced Degradation Study
Forced degradation (or stress testing) is essential for understanding the intrinsic stability of a compound and developing stability-indicating analytical methods, as recommended by ICH guidelines.[11][12]
Caption: Experimental workflow for forced degradation studies.
Summary of Forced Degradation Conditions
| Condition | Reagent | Temperature | Purpose | Expected Degradation Pathway |
| Acidic | 0.1 M HCl | 60°C | To test for acid-catalyzed degradation | Potential indole ring degradation[1] |
| Basic | 0.1 M NaOH | 60°C | To test for base-catalyzed degradation | Rapid ester hydrolysis[5][6] |
| Oxidative | 3% H₂O₂ | Room Temp | To test for oxidative stability | Indole ring oxidation[1] |
| Thermal | N/A | 80°C | To assess thermal stability | General acceleration of other pathways |
| Photolytic | UV Light (e.g., 254 nm) or Sunlight | Room Temp | To assess photosensitivity | Photodegradation of the indole ring[10] |
References
- Organic Syntheses Procedure. (n.d.). Indole-2-carboxylic acid, ethyl ester. Organic Syntheses.
- Combinatorial Chemistry Review. (2020, March 10). Synthesis of Indole-2-carboxylic Esters.
- Al-Hourani, B. J., et al. (2016). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Molecules, 21(3), 333. MDPI.
- Google Patents. (n.d.). Process for the preparation of indole derivatives.
- Abdel-Wahab, B. F., et al. (2022). Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors. Molecules, 27(16), 5263. PMC - NIH.
- Fonseca-Santos, B., et al. (2017). Enhanced photostability, radical scavenging and antitumor activity of indole-3-carbinol-loaded rose hip oil nanocapsules. Colloids and Surfaces B: Biointerfaces, 153, 154-162. PubMed.
- Klein, R., et al. (1981). Photophysics of indole. Comparative study of quenching, solvent, and temperature effects by laser flash photolysis and fluorescence. The Journal of Physical Chemistry, 85(6), 692-697. ACS Publications.
- BenchChem. (n.d.). Stability and degradation pathways of Methyl 7-methoxy-1H-indole-4-carboxylate.
- Eftink, M. R., et al. (1990). Photophysics of indole derivatives: experimental resolution of La and Lb transitions and comparison with theory. The Journal of Physical Chemistry, 94(9), 3469-3479. ACS Publications.
- FDA. (1986, March 3). Guidance for Industry #5 - Drug Stability Guidelines.
- ICH. (2003, February). Q1A(R2) Stability Testing of New Drug Substances and Products.
- Lapo, J. A., et al. (2018). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 61(23), 10586-10602. PubMed Central.
- Bajaj, S., et al. (2012). Stability Testing of Pharmaceutical Products. Journal of Applied Pharmaceutical Science, 2(3), 129-138.
- Waterman, K. C. (2018, August 9). Designing Phase-Appropriate Stability Study Programs for Drug Substances and Drug Products. Pharmaceutical Outsourcing.
- DellaGreca, M., et al. (2013). Determination of photostability and photodegradation products of indomethacin in aqueous media. Journal of Pharmaceutical and Biomedical Analysis, 56(4), 849-853. ResearchGate.
- Lu, Y., et al. (2015). Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1). Journal of Medicinal Chemistry, 58(10), 4389-4394. PubMed Central.
- Kumar, A., et al. (2020). Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures. Organic & Biomolecular Chemistry, 18(43), 8713-8734. RSC Publishing.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Indole-2-carboxamide: a versatile synthetic handle for the synthesis of diversely substituted polycyclic indole structures - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
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- 6. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
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- 10. researchgate.net [researchgate.net]
- 11. database.ich.org [database.ich.org]
- 12. pharmoutsourcing.com [pharmoutsourcing.com]
Technical Support Center: Safeguarding Indole Integrity in Synthesis
Welcome to the Technical Support Center dedicated to addressing a critical challenge in organic synthesis: the prevention of indole degradation. This guide is designed for researchers, scientists, and drug development professionals who work with this invaluable heterocyclic scaffold. Here, we move beyond mere protocols to provide a deep understanding of the "why" behind experimental choices, empowering you to troubleshoot effectively and ensure the integrity of your indole-containing molecules.
Part 1: Troubleshooting Guide - Navigating Common Synthetic Hurdles
This section is formatted as a direct Q&A to address the most pressing issues encountered during indole synthesis.
Q1: My reaction mixture is turning dark, and I'm isolating a tar-like substance instead of my desired indole. What's happening and how can I prevent it?
A1: The formation of tar and polymeric materials is a frequent challenge, particularly in classical indole syntheses like the Fischer indole synthesis. This is primarily due to the high reactivity of the indole ring under harsh acidic and high-temperature conditions.[1]
-
Underlying Cause: Strong acids, such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl), can protonate the indole ring, most commonly at the C3 position.[2] This protonation makes the molecule highly susceptible to polymerization and other decomposition pathways. Elevated temperatures accelerate these degradation processes.
-
Preventative Measures:
-
Milder Acid Catalysts: Opt for milder Brønsted acids like p-toluenesulfonic acid (p-TSA) or Lewis acids such as zinc chloride (ZnCl₂) or boron trifluoride etherate (BF₃·OEt₂).[3] In some cases, solid-supported acid catalysts can also offer a milder alternative.
-
Temperature Control: Maintain the lowest possible temperature that allows for a reasonable reaction rate. Running the reaction at a lower temperature for a longer duration can significantly reduce the formation of tarry byproducts.[1]
-
Solvent Choice: The solvent can influence the reaction outcome. High-boiling point solvents may contribute to higher reaction temperatures and subsequent tar formation. Experimenting with different solvents can be beneficial. For instance, using a solvent like acetic acid can serve as both a catalyst and a solvent, sometimes offering better control.[4]
-
Microwave-Assisted Synthesis: This technique can offer rapid, uniform heating, which can reduce reaction times and, in some cases, improve yields and minimize byproduct formation.[5]
-
Q2: My indole product seems to be decomposing during workup or purification. What are the likely causes and solutions?
A2: Indole degradation during workup and purification is often due to exposure to air (oxidation) or residual acid.
-
Oxidation: The electron-rich nature of the indole ring makes it susceptible to oxidation, which can lead to the formation of colored impurities.[6]
-
Solution: Work under an Inert Atmosphere: Whenever possible, perform the workup and concentration steps under an inert atmosphere of nitrogen or argon to minimize contact with oxygen.
-
Solution: Use of Antioxidants: In some cases, adding a small amount of an antioxidant like butylated hydroxytoluene (BHT) or ascorbic acid to the reaction or workup can help prevent oxidative degradation.[7][8][9][10]
-
-
Residual Acid: Traces of acid from the reaction can continue to promote degradation even at room temperature.
-
Solution: Thorough Quenching and Washing: Ensure the reaction is thoroughly quenched with a suitable base (e.g., sodium bicarbonate or sodium carbonate solution) to neutralize all the acid. Follow this with aqueous washes to remove any remaining salts.
-
-
Silica Gel-Induced Decomposition: Some sensitive indoles can decompose on silica gel during column chromatography.
-
Solution: Deactivate Silica Gel: You can deactivate silica gel by treating it with a base, such as triethylamine, before packing the column. This is done by preparing a slurry of silica gel in the column eluent containing a small percentage (e.g., 1-2%) of triethylamine.
-
Solution: Alternative Purification Methods: If your indole is particularly sensitive, consider alternative purification methods such as recrystallization or preparative thin-layer chromatography (prep-TLC).[11][12]
-
Q3: I'm attempting a reaction at the N-H of my indole, but I'm getting a mixture of N- and C3-substituted products. How can I improve the selectivity?
A3: The N-H proton of indole is only weakly acidic (pKa ≈ 17), and its deprotonation requires a strong base.[2] The resulting indolide anion is ambident, meaning it can react at either the nitrogen or the C3 position. The regioselectivity of the reaction is highly dependent on the counterion of the base and the electrophile used.
-
Improving N-Selectivity:
-
Use of Polar Aprotic Solvents: Solvents like DMF or DMSO can favor N-alkylation.
-
Choice of Base: Using sodium hydride (NaH) or potassium hydride (KH) to deprotonate the indole generally favors N-substitution.
-
-
Improving C3-Selectivity:
-
Grignard Reagents: Preparing the indole Grignard reagent by reacting the indole with a Grignard reagent (e.g., methylmagnesium bromide) often directs substitution to the C3 position.
-
-
The Ultimate Solution: N-Protection: The most reliable way to achieve exclusive C3-functionalization is to first protect the indole nitrogen with a suitable protecting group. This strategy is discussed in detail in the FAQs section.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of indole degradation during synthesis?
A1: The three primary degradation pathways for indoles during synthesis are:
-
Oxidation: The electron-rich pyrrole ring of indole is susceptible to oxidation, especially in the presence of air, light, and certain reagents. This can lead to the formation of complex mixtures of oxidized products, often colored.[6]
-
Acid-Catalyzed Decomposition and Polymerization: Strong acids can protonate the indole at the C3 position, generating a reactive intermediate that can be attacked by another indole molecule, leading to dimerization and polymerization.[2] This is a common cause of tar formation in reactions like the Fischer indole synthesis.
-
Reactions with Strong Electrophiles: The high nucleophilicity of the indole ring, particularly at C3, can lead to unwanted side reactions with strong electrophiles present in the reaction mixture.
Q2: How do I choose the right protecting group for my indole nitrogen?
A2: The choice of an N-protecting group is a critical strategic decision in indole synthesis. An ideal protecting group should be easy to introduce, stable to the desired reaction conditions, and readily removable under mild conditions that do not affect other functional groups in the molecule (orthogonality).[13][14]
Below is a summary of commonly used N-protecting groups for indoles:
| Protecting Group | Abbreviation | Introduction Reagents | Stability | Cleavage Conditions |
| tert-Butoxycarbonyl | Boc | (Boc)₂O, DMAP | Stable to base, hydrogenolysis | Strong acid (TFA, HCl)[13] |
| Benzyloxycarbonyl | Cbz | Cbz-Cl, base | Stable to acid, base | Hydrogenolysis (H₂, Pd/C)[13] |
| 9-Fluorenylmethyloxycarbonyl | Fmoc | Fmoc-Cl, base | Stable to acid, hydrogenolysis | Base (Piperidine)[13] |
| p-Toluenesulfonyl | Ts (Tosyl) | Ts-Cl, base | Very stable to acid and many other conditions | Strong reducing agents (e.g., Na/NH₃), Mg/MeOH |
| 2-(Trimethylsilyl)ethoxymethyl | SEM | SEM-Cl, base | Stable to a wide range of conditions | Fluoride ion (TBAF), strong acid[15] |
Q3: Can you provide a general protocol for protecting the indole nitrogen with a Boc group?
A3: The Boc group is a versatile protecting group for indoles. Here is a general protocol for its introduction:
Protocol 1: Boc Protection of an Indole Derivative
-
Dissolve the indole substrate (1.0 equiv) in a suitable solvent such as tetrahydrofuran (THF) or dichloromethane (DCM).
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1-1.5 equiv) and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) (0.1 equiv).
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC. The reaction is typically complete within a few hours.
-
Once the reaction is complete, concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford the N-Boc protected indole.
Q4: I am struggling to purify my indole compound from a tarry reaction mixture. What are some effective purification strategies?
A4: Purifying indoles from tar can be challenging. Here are a few strategies to consider:
-
Column Chromatography with Modified Silica: As mentioned earlier, deactivating the silica gel with triethylamine can prevent on-column degradation.
-
Recrystallization: If your product is a solid, recrystallization can be a highly effective method for removing impurities. Experiment with different solvent systems, including mixed-solvent systems. For example, dissolving the crude product in a good solvent (like methanol or ethyl acetate) and then slowly adding a poor solvent (like water or hexanes) until the solution becomes cloudy, followed by slow cooling, can induce crystallization of the pure compound.[11][16]
-
Distillation: For volatile indoles, distillation under reduced pressure (vacuum distillation) can be an effective purification method.
-
Extraction: Sometimes, a liquid-liquid extraction can be used to separate the desired indole from more polar or less polar impurities.
Part 3: Visualizations and Experimental Protocols
Diagrams of Key Processes
Below are diagrams illustrating the primary degradation pathway of indoles and a general workflow for their protection.
Caption: Acid-catalyzed degradation of indole.
Caption: General workflow for indole synthesis using a protecting group strategy.
Detailed Experimental Protocol: Solvent-Free Fischer Indole Synthesis
This protocol offers an environmentally friendlier alternative to traditional methods and can sometimes minimize tar formation.[5]
Protocol 2: Microwave-Assisted Solvent-Free Fischer Indole Synthesis
-
Preparation: In a microwave-safe vial, thoroughly mix the phenylhydrazine (1.0 mmol), the ketone or aldehyde (1.0 mmol), and an acid catalyst (e.g., p-toluenesulfonic acid monohydrate, 1.5 mmol).
-
Reaction: Cap the vial and place it in a microwave reactor. Heat the mixture under microwave irradiation at a set temperature (e.g., 100-120 °C) for a specified time (typically 5-20 minutes). Monitor the reaction progress by TLC.
-
Work-up: After the reaction is complete, allow the vial to cool to room temperature. Add water to the vial to precipitate the crude product.
-
Isolation: Collect the solid product by filtration, wash it thoroughly with water to remove the acid catalyst, and then dry it under vacuum.
-
Purification: The crude product can be further purified by recrystallization or column chromatography if necessary.
References
-
Crystallization purification of indole - ResearchGate. (URL: [Link])
-
Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook. (URL: [Link])
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Antioxidant capacities of synthesized Indole compounds by phosphomolybdenum assay. - ResearchGate. (URL: [Link])
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - MDPI. (URL: [Link])
-
Application of the allyloxycarbonyl protecting group for the indole of Trp in solid-phase peptide synthesis - PubMed. (URL: [Link])
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Synthesis, antioxidant and cytoprotective activity evaluation of C-3 substituted indole derivatives - PMC - NIH. (URL: [Link])
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Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 1 - NIH. (URL: [Link])
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A New Protecting-Group Strategy for Indoles | Request PDF - ResearchGate. (URL: [Link])
-
Indole: A Promising Scavenging Agent for Methylglyoxal and Related Carbonyls in Tryptophan Containing Maillard Model Systems - PubMed. (URL: [Link])
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Indole-3-carbinol as a scavenger of free radicals - PubMed. (URL: [Link])
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Endogenous and Dietary Indoles: A Class of Antioxidants and Radical Scavengers in the ABTS Assay - Taylor & Francis Online. (URL: [Link])
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Synthesis and antioxidant properties of substituted 2-phenyl-1H-indoles - PubMed. (URL: [Link])
-
Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry. (URL: [Link])
-
Indole-3-pyruvic and -propionic acids, kynurenic acid, and related metabolites as luminophores and free-radical scavengers - PubMed. (URL: [Link])
-
(PDF) Purification of Indole Contained in Wash Oil by Combination of Extraction and Crystallization (Part 2: Highly Efficient Purification of Indole in Indole-Concentrated Oil via Solute Crystallization) - ResearchGate. (URL: [Link])
-
Protection of the indole ring of tryptophan by the nucleophile-stable, acid-cleavable Nin-2,4-dimethylpent-3-yloxycarbonyl (Doc) protecting group - Chemical Communications (RSC Publishing). (URL: [Link])
-
Synthesis and Chemistry of Indole. (URL: [Link])
-
Indole synthesis: a review and proposed classification - PMC - NIH. (URL: [Link])
-
Recent Advances in the Regioselective Synthesis of Indoles via C–H Activation/Functionalization. (URL: [Link])
-
Scavenging of reactive oxygen species by N-substituted indole-2 and 3-carboxamides. (URL: [Link])
-
Expt-7 The Fischer Indole Synthesis New | PDF - Scribd. (URL: [Link])
-
Fischer indole synthesis - Wikipedia. (URL: [Link])
-
Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. (URL: [Link])
-
Indole-Containing Natural Products 2019–2022: Isolations, Reappraisals, Syntheses, and Biological Activities - MDPI. (URL: [Link])
-
SOP: CRYSTALLIZATION. (URL: [Link])
-
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (URL: [Link])
-
Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry - ACS Publications. (URL: [Link])
-
Cleavage time (t ½ ) for various protecting groups and cleavage conditions a - ResearchGate. (URL: [Link])
-
Use of 2,5-Dimethylpyrrole as an Amino-Protecting Group in an Efficient Synthesis of 5-Amino-3-[(N-methyl- pyrrolidin-2(R)-yl)methyl]indole | The Journal of Organic Chemistry. (URL: [Link])
-
Protecting group - Wikipedia. (URL: [Link])
-
Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline. (URL: [Link])
-
Problems with Fischer indole synthesis : r/Chempros - Reddit. (URL: [Link])
-
Late-Stage Photoredox C–H Amidation of N-Unprotected Indole Derivatives: Access to N-(Indol-2-yl)amides | Organic Letters - ACS Publications. (URL: [Link])
-
Recrystallization using two solvents - YouTube. (URL: [Link])
-
Protecting Groups. (URL: [Link])
- US5085991A - Process of preparing purified aqueous indole solution - Google P
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Technical Support Center: N-Alkylation of Indole-2-Carboxylates
Welcome to the technical support center for the N-alkylation of indole-2-carboxylates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common side reactions and optimize their synthetic strategies. As Senior Application Scientists, we provide not just protocols, but the reasoning behind them, grounded in established chemical principles.
The N-alkylation of indole-2-carboxylates is a fundamental transformation in medicinal chemistry, providing access to a wide array of biologically active compounds. However, the ambident nucleophilic nature of the indole ring often leads to a mixture of products, complicating purification and reducing yields. This guide will address the most common challenges, including C-alkylation, O-alkylation, and dialkylation, providing actionable solutions to enhance the selectivity and efficiency of your reactions.
Troubleshooting Guide: Common Side Reactions
This section addresses specific issues encountered during the N-alkylation of indole-2-carboxylates in a question-and-answer format.
Issue 1: Predominant C3-Alkylation Impurity
Question: My reaction is yielding a significant amount of the C3-alkylated product alongside my desired N-alkylated indole-2-carboxylate. How can I improve the N-selectivity?
Answer: This is the most common side reaction. The indole nucleus has two primary nucleophilic sites: the N1 nitrogen and the C3 carbon, with the C3 position often being inherently more nucleophilic in a neutral indole.[1] The presence of the electron-withdrawing carboxylate group at the C2 position already increases the acidity of the N-H bond, which favors N-alkylation upon deprotonation.[1][2][3] However, achieving high N-selectivity often requires careful optimization of reaction conditions.
The key is to promote the formation of the indolate anion, which is more likely to react at the nitrogen. The regioselectivity is a delicate balance between kinetic and thermodynamic control. N-alkylation is often the thermodynamically favored product, while C3-alkylation can be the kinetically favored pathway, especially under neutral or weakly basic conditions.[1][4][5]
Probable Causes & Solutions:
-
Incomplete Deprotonation: If the indole is not fully deprotonated, the neutral indole can react at the more nucleophilic C3 position.[1]
-
Solvent Choice: The solvent plays a crucial role in solvating the indolate anion and influencing its reactivity.
-
Solution: Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF) are standard choices that favor N-alkylation.[1][5][6] DMF, in particular, has been shown to enhance N-selectivity, potentially by better solvating the cation and leaving the nitrogen atom of the indolate more exposed for alkylation.[2][5] In some cases, a mixture of solvents can be beneficial.[2]
-
-
Reaction Temperature: Temperature can influence the product distribution.
-
Solution: Higher reaction temperatures can favor the formation of the thermodynamically more stable N-alkylated product.[1][2][5] If you are observing significant C3-alkylation at room temperature, consider gradually increasing the temperature while monitoring the reaction progress. For example, heating to 80 °C in DMF has been shown to provide complete N-alkylation.[5]
-
-
Counter-ion Effects: The cation from the base can associate with the indolate anion, influencing the site of alkylation.
-
Solution: Experimenting with different bases (e.g., NaH, KH, Cs₂CO₃) can alter the counter-ion (Na⁺, K⁺, Cs⁺) and potentially improve N-selectivity.[1] Cesium bases, for instance, are known to promote N-alkylation in some systems due to the larger, softer cation.
-
Issue 2: Formation of the N,C3-Dialkylated Product
Question: I am observing a product that has been alkylated at both the N1 and C3 positions. How can I prevent this over-alkylation?
Answer: Dialkylation occurs when the initially formed N-alkylated product undergoes a second alkylation at the C3 position. This is more likely to happen with highly reactive alkylating agents or when an excess of the electrophile is used.
Probable Causes & Solutions:
-
Excess Alkylating Agent: Using more than one equivalent of the alkylating agent can lead to a second alkylation event.
-
Solution: Use a stoichiometric amount (1.0-1.1 equivalents) of the alkylating agent. Add the alkylating agent slowly to the solution of the indolate anion to maintain a low concentration of the electrophile.
-
-
High Reactivity of Electrophile: Highly reactive electrophiles, such as methyl iodide or benzyl bromide, can be aggressive enough to alkylate the C3 position of the N-alkylated product.
-
Solution: If possible, consider a less reactive alkylating agent. Alternatively, run the reaction at a lower temperature to moderate the reactivity.
-
-
Prolonged Reaction Time: Leaving the reaction for an extended period after the initial N-alkylation is complete can provide an opportunity for the slower C3-alkylation to occur.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed and the desired N-alkylated product is formed.
-
Issue 3: Hydrolysis of the Ester to a Carboxylic Acid
Question: During my N-alkylation, the ester group of my indole-2-carboxylate is being hydrolyzed, resulting in the corresponding N-alkylated indole-2-carboxylic acid. How can I avoid this?
Answer: Ester hydrolysis is a common side reaction when using basic conditions in the presence of water.
Probable Causes & Solutions:
-
Presence of Water with a Strong Base: Using aqueous solutions of bases like potassium hydroxide (KOH) or sodium hydroxide (NaOH) will lead to saponification of the ester.[8]
-
One-Pot Alkylation and Saponification: Some procedures intentionally use excess aqueous base to perform both N-alkylation and ester hydrolysis in a single step.[8]
-
Solution: If the N-alkylated ester is the desired product, strictly avoid aqueous basic conditions. If the acid is the final target, this one-pot method can be efficient, but be aware that it combines both transformations.[8]
-
Issue 4: O-Alkylation of the Carboxylate Group
Question: I have identified a minor byproduct that appears to be the result of alkylation on one of the carboxylate oxygens. Is this common and how can it be minimized?
Answer: O-alkylation of the carboxylate is a less common but possible side reaction, leading to the formation of a ketene acetal-like structure. This is more likely to occur with "hard" alkylating agents.
Probable Causes & Solutions:
-
Hard Electrophiles: According to Hard and Soft Acid-Base (HSAB) theory, the oxygen of the carboxylate is a "hard" nucleophile. Hard electrophiles, such as dimethyl sulfate or trialkyloxonium salts, may show some reactivity at this site.
-
Solution: Whenever possible, use "softer" alkylating agents like alkyl iodides or bromides. These have a greater propensity to react with the softer nitrogen and carbon nucleophiles of the indole ring.
-
-
Chelation Effects: The counter-ion from the base could potentially chelate with the carboxylate oxygen and the indole nitrogen, influencing the reactivity.
-
Solution: Changing the base and thus the counter-ion (e.g., from Li⁺ to Na⁺ or K⁺) might alter the degree of O-alkylation, although this is less predictable than controlling N- vs. C-alkylation.
-
Frequently Asked Questions (FAQs)
Q1: What are the most effective bases for selective N-alkylation of indole-2-carboxylates?
A1: Strong, non-nucleophilic bases are generally preferred to ensure complete deprotonation of the indole N-H, which is crucial for favoring N-alkylation.[1] Sodium hydride (NaH) is the most commonly used and effective base for this transformation, typically in a polar aprotic solvent like DMF or THF.[2][5][6][7] Other strong bases like potassium hydride (KH) or potassium tert-butoxide can also be effective. Weaker bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can be used, sometimes with phase-transfer catalysts, but may result in lower yields or require higher temperatures.[3][9]
Q2: How does solvent choice impact the N- vs. C-alkylation ratio?
A2: The solvent has a significant impact on regioselectivity. Polar aprotic solvents like DMF and THF are the standard choices as they effectively solvate the cation of the base, leaving the indolate anion more available for reaction.[1][6] DMF is often reported to give higher N/C ratios compared to THF.[2][5] This is attributed to its higher polarity and coordinating ability. In contrast, less polar or non-coordinating solvents might favor C3-alkylation in some catalytic systems.[10] Some modern methods have even explored solvents like toluene or 1,2-dichloroethane for specific catalytic systems to tune the selectivity.[4][11][12]
Q3: Can I perform N-alkylation and subsequent ester hydrolysis in a single step?
A3: Yes, this is a viable and efficient strategy if the N-alkylated indole-2-carboxylic acid is the final desired product. This can be achieved by using an excess of an aqueous base, such as potassium hydroxide, in a solvent like acetone or ethanol.[8] The reaction first proceeds with N-alkylation, followed by the in-situ hydrolysis of the ester. However, if the N-alkylated ester is the target, this approach must be avoided, and anhydrous conditions are necessary.
Q4: Does the structure of the alkylating agent affect the reaction outcome?
A4: Absolutely. The reactivity and steric bulk of the alkylating agent are important. Highly reactive primary alkyl halides (e.g., methyl iodide, benzyl bromide) generally work well.[5] Secondary alkyl halides can be more challenging and may require higher temperatures or longer reaction times, and can also introduce competing elimination side reactions.[5] The nature of the leaving group is also a factor, with the reactivity order typically being I > Br > Cl.
Q5: Is it necessary to use a protecting group on the indole nitrogen to achieve selectivity?
A5: For the N-alkylation of indole-2-carboxylates, a protecting group is generally not required, as the goal is to functionalize the nitrogen. The electron-withdrawing C2-carboxylate group already enhances the acidity of the N-H proton, making deprotonation and subsequent N-alkylation the favored pathway under appropriate basic conditions.[1][2] Protecting groups become essential when you want to perform a reaction at another position (like C3) and need to prevent N-alkylation.[10] Common protecting groups for the indole nitrogen include tosyl (Ts), benzenesulfonyl (Bs), tert-butyloxycarbonyl (Boc), and [2-(trimethylsilyl)ethoxy]methyl (SEM).[13][14]
Visualization & Data Summary
Reaction Scheme & Competing Pathways
The diagram below illustrates the general N-alkylation reaction and the competing C3-alkylation side reaction.
Troubleshooting Workflow
Use this decision tree to diagnose and solve common issues in your N-alkylation reaction.
Table: Influence of Reaction Parameters on Selectivity
| Parameter | Condition Favoring N-Alkylation | Condition Favoring C-Alkylation | Rationale |
| Base | Strong base (e.g., NaH, KH)[1][6] | Weaker base or neutral conditions | Strong bases ensure complete formation of the indolate anion, which preferentially reacts at the N-position. |
| Solvent | Polar aprotic (e.g., DMF, THF)[2][5] | Less polar / Non-coordinating | Polar aprotic solvents solvate the counter-ion, increasing the nucleophilicity of the nitrogen atom. |
| Temperature | Higher temperature (e.g., 80-100 °C)[2][5] | Lower temperature | N-alkylation is often the thermodynamically controlled product, favored at higher temperatures. |
| Counter-ion | Large, soft cations (e.g., Cs⁺, K⁺)[1] | Small, hard cations (e.g., Li⁺) | Larger cations interact less tightly with the indolate anion, promoting reaction at the nitrogen. |
Recommended Starting Protocol
This protocol provides a robust starting point for the N-alkylation of ethyl indole-2-carboxylate with a generic alkyl bromide.
Materials:
-
Ethyl indole-2-carboxylate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Alkyl bromide (R-Br)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, nitrogen/argon inlet, and standard glassware
Procedure:
-
Preparation: Under an inert atmosphere (nitrogen or argon), add ethyl indole-2-carboxylate (1.0 eq.) to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous DMF to the flask to achieve a concentration of approximately 0.1-0.2 M.
-
Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1 eq., 60% dispersion) portion-wise.
-
Safety Note: NaH reacts violently with water. Handle with care. Hydrogen gas is evolved.
-
-
Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30-60 minutes, or until hydrogen evolution ceases. The solution may become turbid.[7]
-
Alkylating Agent Addition: Cool the reaction mixture back to 0 °C. Add the alkyl bromide (1.05 eq.) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir overnight, or until TLC/LC-MS analysis indicates complete consumption of the starting material. If the reaction is sluggish, it can be gently heated (e.g., to 50-80 °C).[5]
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Dilute the mixture with water and extract with ethyl acetate (3x).
-
Washing: Combine the organic layers and wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the pure N-alkylated indole-2-carboxylate.
References
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-
National Institutes of Health. (n.d.). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. Retrieved from [Link]
-
MDPI. (n.d.). Enantioselective Catalytic Synthesis of N-alkylated Indoles. Retrieved from [Link]
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ACS Catalysis. (n.d.). B(C6F5)3-Catalyzed Direct C3 Alkylation of Indoles and Oxindoles. Retrieved from [Link]
-
ResearchGate. (n.d.). A New Protecting-Group Strategy for Indoles | Request PDF. Retrieved from [Link]
-
ResearchGate. (n.d.). C‐3 Alkylation of indoles with N,N‐dialkylanilines. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). One-pot, three-component Fischer indolisation–N-alkylation for rapid synthesis of 1,2,3-trisubstituted indoles. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Retrieved from [Link]
-
Frontiers. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Retrieved from [Link]
-
ACS Publications. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides | The Journal of Organic Chemistry. Retrieved from [Link]
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National Institutes of Health. (n.d.). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. Retrieved from [Link]
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National Institutes of Health. (n.d.). Deprotection of N-Pivaloylindoles, Carbazoles and beta-Carbolines with a Lithium Base. Retrieved from [Link]
-
ResearchGate. (n.d.). Divergent N‐ and C3‐alkylation of indoles and indolines via TM‐catalyzed borrowing‐hydrogen methodology in the presence of alcohols. Retrieved from [Link]
-
ResearchGate. (n.d.). C‐alkylation versus N‐alkylation. Yields relate to isolated products. Retrieved from [Link]
-
ResearchGate. (2014). How do I perform alkylation of indole NH of harmine hydrochloride salt using sodium hydride and alkyl bromide?. Retrieved from [Link]
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National Institutes of Health. (n.d.). Controlling Regioselectivity in the Enantioselective N-Alkylation of Indole Analogs Catalyzed by Dinuclear Zinc-ProPhenol. Retrieved from [Link]
-
ACS Publications. (n.d.). Protecting groups for the pyrrole and indole nitrogen atom. The [2-(trimethylsilyl)ethoxy]methyl moiety. Lithiation of 1-[[2-(trimethylsilyl)ethoxy]methyl]pyrrole | The Journal of Organic Chemistry. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
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HETEROCYCLES. (1999). REGIOSPECIFIC FUNCTIONALIZATION OF INDOLE-2-CARBOXYLATES AND DIASTEREOSELECTIVE PREPARATION OF THE CORRESPONDING INDOLINES. Retrieved from [Link]
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PubMed Central. (n.d.). Indole-2-carboxamides Optimization for Antiplasmodial Activity. Retrieved from [Link]
-
YouTube. (2019). in the chemical literature: N-alkylation of an indole. Retrieved from [Link]
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ACS Publications. (n.d.). Optimization of Chemical Functionalities of Indole-2-carboxamides To Improve Allosteric Parameters for the Cannabinoid Receptor 1 (CB1) | Journal of Medicinal Chemistry. Retrieved from [Link]
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ACS Publications. (n.d.). Photocatalytic Decarboxylative Alkylation of the C2-Position of 3-Haloindoles with Aliphatic Carboxylic Acids | The Journal of Organic Chemistry. Retrieved from [Link]
-
PubMed Central. (n.d.). Cobalt-catalysed reductive C–H alkylation of indoles using carboxylic acids and molecular hydrogen. Retrieved from [Link]
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reaction condition optimization for improved purity
Welcome to the Technical Support Center for Reaction Optimization. As Senior Application Scientists, we understand that achieving high product purity is a critical challenge in chemical synthesis, particularly within the pharmaceutical and fine chemical industries. Impurities, even in trace amounts, can significantly impact the safety, efficacy, and stability of a final product.[1][2]
This guide is designed to provide researchers, scientists, and drug development professionals with a structured, in-depth approach to troubleshooting and optimizing reaction conditions to maximize purity. We will move beyond simple checklists to explain the causality behind experimental choices, empowering you to make informed decisions in your work.
Getting Started: A Workflow for Purity Problems
When faced with an unexpected impurity profile, a systematic approach is more effective than random adjustments. The following workflow provides a logical progression from initial assessment to advanced optimization.
Caption: A logical workflow for troubleshooting and optimizing reaction purity.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during reaction optimization in a direct question-and-answer format.
Part 1: Foundational Issues & Initial Checks
Q1: My reaction has a major unexpected impurity. What's the first thing I should check?
A1: Before modifying any reaction parameters, your first step is to verify the integrity of your input materials.[2]
-
Starting Material Purity: Re-analyze the starting materials and reagents used. Impurities present in these initial components are a common source of unexpected by-products.[1][3] Using high-purity raw materials is a foundational step in limiting impurity formation.[1]
-
Solvent Purity: The purity of your solvent is critical.[4] Common contaminants like water or residual compounds from the solvent's manufacturing can lead to significant side reactions.[4] For example, water can be detrimental in moisture-sensitive organometallic reactions.[4]
-
Reagent Stability: Ensure your reagents have not degraded during storage. For instance, some bases can absorb atmospheric CO2, and reactive organometallics can decompose over time.
Q2: How do I begin to optimize a reaction if the starting materials are pure?
A2: Start by screening the most influential reaction parameters one by one, a method often called One-Variable-at-a-Time (OVAT).[5][6] This approach helps identify which factors have the most significant impact on the impurity profile. The goal here is not to find the absolute optimum conditions immediately but to understand the sensitivity of the reaction to change.[6]
| Parameter | Rationale for Investigation | Potential Impact on Purity |
| Temperature | Affects reaction rates of both the desired reaction and potential side reactions.[7][8] | Lower temperatures may increase selectivity by slowing down undesired pathways. Higher temperatures can sometimes overcome activation energy for the main reaction more than for side reactions.[9] |
| Concentration | Can influence the reaction order and the relative rates of competing reactions (e.g., dimerization vs. desired product formation). | Higher concentrations might favor bimolecular side reactions, while very low concentrations could slow the desired reaction, allowing for degradation pathways to occur. |
| Solvent | Solvent polarity and coordinating ability can stabilize or destabilize reactants, intermediates, and transition states, altering the reaction pathway.[10][11] | A change in solvent can dramatically alter selectivity by favoring one reaction pathway over another.[10][12] |
| Catalyst Loading | The amount of catalyst can directly influence reaction rate and selectivity.[13] | Insufficient catalyst may lead to incomplete conversion and starting material as an impurity. Excessive catalyst can sometimes promote side reactions or product degradation.[14] |
| pH / Base / Acid | Many reactions are highly pH-dependent, affecting the protonation state of reactants and the activity of catalysts.[15][16] | Controlling pH can suppress acid- or base-catalyzed side reactions and improve the stability of the desired product.[15] |
Table 1. Key reaction parameters and their potential impact on product purity.
Part 2: Deep Dive into Key Parameters
Q3: How does temperature specifically affect the formation of impurities?
A3: Temperature is a critical factor controlling reaction kinetics.[8] According to the Arrhenius equation, reaction rates increase exponentially with temperature.[7] However, the rates of the desired reaction and undesired side reactions may not increase equally.
-
Kinetic vs. Thermodynamic Control: At lower temperatures, the reaction may be under kinetic control, favoring the product that is formed fastest (i.e., has the lowest activation energy). At higher temperatures, the reaction may shift to thermodynamic control, favoring the most stable product. If your impurity is the more thermodynamically stable product, lowering the temperature may improve purity.
-
Selectivity: In many cases, selectivity decreases as temperature increases because more energy is available to overcome the activation barriers of multiple reaction pathways.[17] Running the reaction at the lowest feasible temperature that still allows for a reasonable reaction rate often yields the highest purity.[18]
-
Product Stability: High temperatures can cause the desired product to degrade over time, creating a new set of impurities.[9] If you suspect product degradation, run a time-course study at different temperatures to find a balance between reaction completion and product stability.[19]
Q4: My product purity is highly dependent on the solvent I use. Why is this, and how do I choose the best one?
A4: Solvents do more than just dissolve reactants; they actively influence the reaction's outcome.[10][20] The choice of solvent can alter reaction rates and even change which products are formed.[11]
-
Polarity and Stabilization: Polar solvents can stabilize charged intermediates and transition states, accelerating reactions that proceed through them.[10][21] Conversely, nonpolar solvents are better for reactions involving nonpolar species. Matching the solvent polarity to the mechanism can enhance the rate of the desired reaction relative to side reactions.
-
Specific Interactions: Solvents capable of hydrogen bonding or other specific interactions can preferentially solvate certain reactants or intermediates, steering the reaction down a specific path.[10]
-
Troubleshooting Strategy: If you observe poor purity, consider a solvent with a different polarity. For example, if you are using a polar aprotic solvent like DMF, try a nonpolar solvent like toluene or a polar protic solvent like isopropanol to see how the impurity profile changes. This can provide clues about the mechanism of impurity formation.
Q5: I'm using a catalyst, and I see many by-products. Should I use more or less catalyst?
A5: Optimizing catalyst loading is crucial for purity.[14] The relationship is not always linear, and both too little and too much can be problematic.
-
Too Little Catalyst: Insufficient loading can lead to slow or incomplete reactions, leaving unreacted starting material as a major impurity.[14]
-
Too Much Catalyst: Excessive catalyst loading can lead to several issues:
-
Over-reaction: The catalyst may be so active that it starts to react with your desired product, converting it into a subsequent by-product.
-
Promotion of Side Reactions: High concentrations of active catalyst sites can promote undesired side reactions that have a higher catalytic order.[14]
-
Difficulty in Removal: Residual catalyst can itself be an impurity that is difficult to remove downstream.
-
-
Optimization Protocol: Start by screening a range of catalyst loadings (e.g., 0.5 mol%, 1 mol%, 2 mol%, 5 mol%). Monitor the reaction profile by a suitable analytical technique (e.g., HPLC, GC) to track the consumption of starting material and the formation of both the product and key impurities over time. This will help you find the "sweet spot" that maximizes conversion to the desired product while minimizing by-product formation.
Part 3: Advanced Optimization with Design of Experiments (DoE)
Q6: I've tried adjusting single parameters with the OVAT method, but I'm not reaching my purity target. What's the next step?
A6: The next step is to use a more powerful statistical approach called Design of Experiments (DoE).[22][23] Unlike the OVAT method, DoE allows you to vary multiple factors simultaneously to efficiently map the "reaction space."[24] This is crucial because it can reveal interactions between variables (e.g., the effect of temperature might depend on the specific solvent used) that OVAT cannot detect.[23] The advantage of DoE is that it provides better process understanding in less time and with fewer experiments.[22]
Caption: OVAT explores a limited path, while DoE efficiently maps the entire experimental space.
Q7: How do I set up a simple DoE experiment?
A7: A common and effective DoE strategy is the "factorial design," where you choose a few key factors and test them at high and low levels.
Experimental Protocol: Two-Factor, Two-Level Factorial DoE
Objective: To understand the effects of Temperature and Concentration on product purity.
-
Factor Selection: Identify the two most critical variables from your initial screening. For this example, we use Temperature and Reactant Concentration .
-
Level Selection: Define a "high" (+) and "low" (-) level for each factor. These should be set far enough apart to likely see an effect but within a reasonable range for the reaction.
-
Temperature: Low = 60°C (-), High = 80°C (+)
-
Concentration: Low = 0.5 M (-), High = 1.0 M (+)
-
-
Design Matrix: Create a table of all possible combinations. A full 2-factor, 2-level design requires 2^2 = 4 experiments. It is also best practice to include a "center point" (0) to check for curvature.
| Experiment # | Temperature | Concentration | Purity (%) |
| 1 | Low (-) [60°C] | Low (-) [0.5 M] | (Result 1) |
| 2 | High (+) [80°C] | Low (-) [0.5 M] | (Result 2) |
| 3 | Low (-) [60°C] | High (+) [1.0 M] | (Result 3) |
| 4 | High (+) [80°C] | High (+) [1.0 M] | (Result 4) |
| 5 (Center) | Mid (0) [70°C] | Mid (0) [0.75 M] | (Result 5) |
Table 2. An example of a 2-factor, 2-level full factorial design matrix with a center point.
-
Execution & Analysis: Run the experiments in a randomized order to prevent time-based bias. After collecting the purity data for each run, use DoE software or statistical analysis to determine:
-
Main Effects: The impact of each individual factor on purity.
-
Interaction Effects: Whether the effect of temperature changes at different concentrations.
-
-
Interpretation: The analysis will generate a model that mathematically describes the relationship between your factors and the response (purity).[6] This model can then be used to predict the optimal conditions for achieving the highest purity.
References
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Design of Experiments (DoE) Studies. Mettler Toledo. [Link]
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Impurities in drug substances and drug products: A risk-based approach. (2023-12-22). Regulatory Affairs Professionals Society. [Link]
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The Role of Impurities in Drug Development and How to Control Them. Aquigen Bio Sciences. [Link]
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Navigating the Complexities of Impurities in Pharmaceuticals. (2025-01-03). Technology Networks. [Link]
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How to Identify and Control Drug Impurities Quickly with a Holistic Approach. (2020-11-19). C&EN. [Link]
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Top 5 Methods of Assessing Chemical Purity. Moravek, Inc. [Link]
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Control of Pharmaceutical Impurities in Pharmaceutical Drug Products. (2020-04-08). Veeprho. [Link]
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Why Solvent Purity Is Crucial in the World of Chemistry. (2025-05-11). Ibis Scientific, LLC. [Link]
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The Role of pH in Controlling Chemical Reactions and Its Impact on Environmental Chemistry. (2025-04-20). Aithor. [Link]
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A Practical Start-Up Guide for Synthetic Chemists to Implement Design of Experiments (DoE). (2025-05-12). ACS Publications. [Link]
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What Testing Methods Are Used to Ensure Chemical Purity? Diplomata Comercial. [Link]
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Temperature Effects in Industrial Chemistry Applications. Solubility of Things. [Link]
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The Role of pH in Chemical Reactions. Solubility of Things. [Link]
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pH control in chemical reactions. True Geometry's Blog. [Link]
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The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. RSC Publishing. [Link]
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Reaction optimization using Design of Experiment (DOE) at the NMR scale. (2020-05-11). Proceedings of Student Research and Creative Inquiry Day. [Link]
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The application of design of experiments (DoE) reaction optimisation and solvent selection in the development of new synthetic chemistry. (2015-12-24). RSC Publishing. [Link]
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Reaction Conditions Optimization: The Current State. (2023-11-15). PRISM BioLab. [Link]
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Why Is Purity Important In Chemistry? (2022-03-16). ReAgent. [Link]
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Decoding how pH controls the chemistry of clean energy. (2025-10-22). EurekAlert!. [Link]
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A Brief Introduction to Chemical Reaction Optimization. (2019-03-22). PubMed Central. [Link]
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Can Reaction Temperature Impact Synthetic Product Yield and Purity? (2023-02-06). Biotage. [Link]
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4 Common Ways Temperature Impacts Chemicals. (2024-06-04). Post Apple Scientific. [Link]
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Optimization of Catalyst Loading and Reactor Design for Enhanced Selectivity in Hydrogenation Reactions. (2023-06-30). International Research Journal of Engineering and Technology. [Link]
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How To: Troubleshoot a Reaction. University of Rochester, Department of Chemistry. [Link]
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Solvent effects. Wikipedia. [Link]
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Techniques in the analysis of high purity materials. Pure and Applied Chemistry. [Link]
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How solvent determines the molecular reactive conformation and the selectivity: Solvation spheres and energy. (2022-09-28). Frontiers. [Link]
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3.6F: Troubleshooting. (2022-04-07). Chemistry LibreTexts. [Link]
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What Is Meant By Catalyst Loading? (2025-05-15). Chemistry For Everyone - YouTube. [Link]
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Effect of catalyst loading on distribution of products for catalytic... ResearchGate. [Link]
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Effect of catalyst loading on average reaction rate... ResearchGate. [Link]
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Study on the Effects of Catalyst Active Component Loading and Carrier Properties on the Catalytic Conversion Efficiency of Key Gaseous Pollutants. (2023-11-20). MDPI. [Link]
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How Can Impurities Reduce Your Percent Yield? (2025-09-28). Chemistry For Everyone - YouTube. [Link]
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What are some common causes of low reaction yields? (2024-11-20). Reddit. [Link]
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Yield and impurity profiles obtained from batch reactions. ResearchGate. [Link]
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. (2020-11-03). PubMed Central. [Link]
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How do impurities impact percentage yield? TutorChase. [Link]
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Validation & Comparative
A Comparative Guide to Methyl 4-Ethoxy-1H-indole-2-carboxylate and its 4-Methoxy Analog for Researchers
For researchers and professionals in drug development, the selection of molecular scaffolds and their subsequent functionalization is a critical step in designing novel therapeutic agents. The indole-2-carboxylate framework is a privileged scaffold, present in numerous biologically active compounds. The substitution pattern on the indole ring significantly influences the molecule's physicochemical properties, reactivity, and biological interactions. This guide provides an in-depth comparison of two closely related analogs: methyl 4-ethoxy-1H-indole-2-carboxylate and methyl 4-methoxy-1H-indole-2-carboxylate.
This comparison will delve into their synthesis, physicochemical and spectroscopic properties, and a discussion on their potential reactivity and biological activity, supported by experimental data and established chemical principles.
Introduction to 4-Alkoxy-1H-indole-2-carboxylates
The indole core is an essential heterocyclic motif in a vast array of natural products and pharmaceuticals.[1] The electronic nature of the indole ring can be modulated by substituents on the benzene portion. Alkoxy groups at the C4-position, such as methoxy and ethoxy groups, are of particular interest as they can influence the molecule's conformation and hydrogen bonding capabilities, which in turn can affect receptor binding and pharmacokinetic properties. The methyl ester at the C2-position provides a handle for further chemical modifications, such as amide formation, to explore structure-activity relationships (SAR).
Synthesis and Mechanistic Considerations
Both this compound and its 4-methoxy analog can be synthesized via the classic Fischer indole synthesis.[2][3] This powerful reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed in situ from the corresponding phenylhydrazine and an α-ketoester, such as methyl pyruvate.
The choice of the starting material, specifically the 3-alkoxyphenylhydrazine, dictates the final product. For the synthesis of the 4-methoxy analog, 3-methoxyphenylhydrazine is used, while the 4-ethoxy analog requires 3-ethoxyphenylhydrazine.
Experimental Protocol: General Fischer Indole Synthesis
-
Hydrazone Formation: To a solution of the appropriate 3-alkoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol), an equimolar amount of methyl pyruvate is added. The mixture is stirred at room temperature to form the corresponding phenylhydrazone.
-
Cyclization: A strong acid catalyst, such as polyphosphoric acid (PPA) or a mixture of sulfuric acid in ethanol, is added to the reaction mixture.
-
Heating: The mixture is heated to reflux for a specified period, typically a few hours, to drive the cyclization and subsequent aromatization to the indole core.
-
Work-up and Purification: The reaction is quenched by pouring it into ice-water. The precipitated solid is collected by filtration, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography to yield the desired methyl 4-alkoxy-1H-indole-2-carboxylate.
The mechanism of the Fischer indole synthesis is a well-studied cascade of reactions involving a[2][2]-sigmatropic rearrangement as the key step.[2] The acidic conditions facilitate the tautomerization of the hydrazone to an enamine, which then undergoes the rearrangement to form a C-C bond, ultimately leading to the indole ring system after elimination of ammonia.
Caption: Chemical structures of methyl 4-methoxy-1H-indole-2-carboxylate and its 4-ethoxy analog.
Reactivity and Potential Biological Activity: A Forward Look
The electronic and steric differences between the methoxy and ethoxy groups can influence the reactivity of the indole ring and the potential biological activity of these molecules.
Electronic Effects
Both methoxy and ethoxy groups are electron-donating through resonance, which activates the benzene portion of the indole ring towards electrophilic substitution. The ethoxy group is a slightly stronger electron-donating group than the methoxy group. This subtle difference could lead to minor variations in the rates of electrophilic aromatic substitution reactions.
Steric Effects
The ethoxy group is sterically bulkier than the methoxy group. This increased steric hindrance could influence the regioselectivity of reactions occurring at or near the C4 position. It might also affect the binding affinity of the molecule to its biological target by altering the preferred conformation.
Potential Biological Activity
Indole derivatives are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. [1][4][5]The nature of the substituent at the C4 position can significantly impact this activity. For instance, the lipophilicity and hydrogen bonding capacity of the alkoxy group can influence how the molecule interacts with protein binding sites. While no direct comparative biological studies on these two specific compounds are readily available, it is plausible that the increased lipophilicity of the ethoxy analog could enhance its cell membrane permeability, potentially leading to altered efficacy or toxicity profiles compared to the methoxy analog.
Conclusion
This compound and its 4-methoxy analog are two closely related compounds with subtle yet potentially significant differences in their physicochemical properties and reactivity. While the methoxy analog is better characterized in the scientific literature, the properties of the ethoxy analog can be reasonably predicted. The choice between these two scaffolds in a drug discovery program will depend on the specific therapeutic target and the desired pharmacokinetic profile. The slightly increased lipophilicity of the ethoxy analog may be advantageous in certain applications where enhanced membrane permeability is desired. Further experimental studies are warranted to fully elucidate and compare the biological activities of these two promising indole derivatives.
References
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- Royal Society of Chemistry. (n.d.). Supporting Information.
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Wikipedia. (2023, October 27). Fischer indole synthesis. In Wikipedia. Retrieved from [Link]
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- Panther, J., & Müller, T. J. J. (2016). Three- and Four-Component Syntheses of 3-Arylmethylindoles by Microwave-Assisted One-Pot Heck Isomerization-Fischer Indolization (Alkylation) (HIFI and HIFIA) Sequences. Synthesis, 48(07), 974-986.
- Gore, S., Baskaran, S., & König, B. (2012). Fischer Indole Synthesis in Low Melting Mixtures. Organic Letters, 14(17), 4568–4571.
- Porcheddu, A., Mura, M. G., De Luca, L., Pizzetti, M., & Taddei, M. (2012). From Alcohols to Indoles: A Tandem Ru Catalyzed Hydrogen-Transfer Fischer Indole Synthesis. Organic Letters, 14(23), 6112–6115.
- A Review on: The Manifold Implications of Indole and its Derivatives. (2016). Arabian Journal of Chemistry, 9(4), 588-595.
- Ishii, H., et al. (1983). Peculiarity of methoxy group-substituted phenylhydrazones in Fischer indole synthesis. Chemical and Pharmaceutical Bulletin, 31(1), 156-167.
- Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241-2245.
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A Comparative Guide to the Spectroscopic Elucidation of Methyl 4-Ethoxy-1H-indole-2-carboxylate
This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural confirmation of methyl 4-ethoxy-1H-indole-2-carboxylate. Designed for researchers in synthetic chemistry and drug development, this document moves beyond a simple recitation of data. It delves into the causal relationships between molecular structure and spectroscopic output, offering a predictive framework for analysis. By comparing the target molecule with its well-characterized parent scaffold, methyl 1H-indole-2-carboxylate, we will demonstrate how to leverage foundational principles and comparative data to achieve unambiguous structural verification.
The Analytical Challenge: Structure Confirmation
In any synthetic campaign, rigorous confirmation of a target molecule's structure is paramount. Failure to do so can invalidate biological data and waste significant resources. The indole scaffold is a privileged structure in medicinal chemistry, and subtle changes in substitution can dramatically alter its pharmacological profile. Our target molecule, this compound, possesses key functional groups—an indole core, an ester, and an ether—each presenting a unique spectroscopic signature.
To illustrate the process of confirmation, we will compare its expected spectroscopic data with that of a readily available and well-documented analogue: methyl 1H-indole-2-carboxylate . This comparison will highlight the specific influence of the 4-ethoxy group on the overall spectroscopic fingerprint.
Caption: Target molecule and its parent scaffold analogue.
The Integrated Spectroscopic Workflow
No single technique provides a complete structural picture. True confidence is achieved by integrating data from orthogonal methods. Our approach combines Nuclear Magnetic Resonance (NMR) for mapping the carbon-hydrogen framework, Infrared (IR) Spectroscopy for identifying functional groups, and Mass Spectrometry (MS) for determining molecular weight and fragmentation patterns. This integrated workflow ensures a self-validating system where each result corroborates the others.
Caption: Integrated workflow for structural confirmation.
Proton NMR (¹H NMR) Spectroscopy: Mapping the Protons
¹H NMR is arguably the most powerful tool for elucidating the precise arrangement of protons in a molecule. The chemical shift, multiplicity (splitting pattern), and integration of each signal provide a wealth of structural information.
Predicted ¹H NMR Spectrum (500 MHz, CDCl₃) for this compound:
-
δ ~9.0 (s, 1H, N-H): The indole N-H proton is typically broad and downfield due to its acidic nature and potential for hydrogen bonding.
-
δ ~7.2-7.3 (m, 2H, H-6, H-7): The H-6 and H-7 protons on the benzene portion of the indole will be a complex multiplet. The electron-donating ethoxy group at C4 will shield these protons, shifting them slightly upfield compared to the parent analogue.
-
δ ~7.1 (s, 1H, H-3): The H-3 proton is a characteristic singlet for 2-substituted indoles.
-
δ ~6.6 (d, 1H, H-5): The H-5 proton will be significantly shielded (shifted upfield) by the adjacent electron-donating ethoxy group and will appear as a doublet.
-
δ ~4.2 (q, 2H, -OCH₂CH₃): The methylene protons of the ethoxy group will appear as a quartet due to coupling with the adjacent methyl group.
-
δ ~3.9 (s, 3H, -COOCH₃): The methyl ester protons are a sharp singlet.
-
δ ~1.5 (t, 3H, -OCH₂CH₃): The terminal methyl protons of the ethoxy group will be a triplet.
Comparative Analysis: The most significant difference from the spectrum of methyl 1H-indole-2-carboxylate is the presence of the ethoxy signals (a quartet around 4.2 ppm and a triplet around 1.5 ppm) and the pronounced upfield shift of the H-5 proton. The parent compound's aromatic protons appear in a more condensed region, typically between 7.1 and 7.7 ppm[1][2].
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve ~5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Record the spectrum on a 400 MHz or higher field NMR spectrometer.
-
Acquisition: Acquire the spectrum using standard parameters. A typical experiment involves a 30-degree pulse angle, a 2-second relaxation delay, and 16-32 scans.
-
Processing: Process the resulting Free Induction Decay (FID) with an exponential window function and perform a Fourier transform. Phase and baseline correct the spectrum and calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
Carbon NMR (¹³C NMR) Spectroscopy: The Carbon Backbone
¹³C NMR provides a direct count of unique carbon atoms and information about their chemical environment (e.g., sp², sp³, attached to electronegative atoms).
Comparative Analysis of ¹³C NMR Shifts:
The primary diagnostic signals for confirming the structure are the C4 carbon, which is directly attached to the oxygen and shifted significantly downfield, and the carbons of the ethoxy group. We can predict the shifts based on known data for the parent analogue and related structures like methyl 4-methoxy-1H-indole-2-carboxylate[1][3][4].
| Carbon Atom | Methyl 1H-indole-2-carboxylate (Actual, DMSO-d₆)[1] | This compound (Predicted, CDCl₃) | Rationale for Prediction |
| C=O | 162.3 ppm | ~162 ppm | Minimal change expected for the ester carbonyl. |
| C4 | 122.5 ppm | ~154 ppm | Strong downfield shift due to direct attachment to electronegative oxygen. |
| C2 | 127.2 ppm | ~128 ppm | Minor change. |
| C7a | 137.9 ppm | ~138 ppm | Minor change to the bridgehead carbon. |
| Aromatic CH | 108.3-125.1 ppm | 100-125 ppm | Shielding effects from the ethoxy group will shift C5 and C7 upfield. |
| -COOCH₃ | 52.2 ppm | ~52 ppm | No significant change expected. |
| -OCH₂CH₃ | N/A | ~64 ppm | Typical shift for an aliphatic carbon attached to oxygen. |
| -OCH₂CH₃ | N/A | ~15 ppm | Typical shift for a terminal aliphatic methyl group. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis. A higher concentration (~20-30 mg) may be beneficial.
-
Instrument Setup: Record on the same spectrometer as the proton NMR.
-
Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the low natural abundance of ¹³C, many more scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Processing: Process the data similarly to the ¹H NMR spectrum, referencing the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Fourier-Transform Infrared (FT-IR) Spectroscopy: Functional Group Identification
FT-IR spectroscopy is a rapid and effective method for identifying the key functional groups present in a molecule based on their characteristic vibrational frequencies.
Expected Key Absorptions:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3350 cm⁻¹ | N-H stretch | Indole N-H |
| ~3000-3100 cm⁻¹ | C-H stretch | Aromatic C-H |
| ~2850-2980 cm⁻¹ | C-H stretch | Aliphatic C-H (ethoxy, methyl) |
| ~1700-1720 cm⁻¹ | C=O stretch | Ester Carbonyl |
| ~1580-1610 cm⁻¹ | C=C stretch | Aromatic Ring |
| ~1250 cm⁻¹ & ~1050 cm⁻¹ | C-O stretch | Aryl-Alkyl Ether & Ester C-O |
The presence of strong C-O stretching bands, in conjunction with the ester C=O and indole N-H bands, provides strong evidence for the proposed structure. This pattern would differ from the parent analogue primarily by the intensity and complexity of the C-O stretching region.
Experimental Protocol: FT-IR (ATR Method)
-
Sample Preparation: Place a small amount of the solid, purified sample directly onto the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.
-
Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16-32 scans over a range of 4000-600 cm⁻¹.
-
Processing: Perform a background subtraction using a spectrum of the clean ATR crystal.
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and, through fragmentation analysis, offers additional structural clues. For this compound (C₁₂H₁₃NO₃), the expected monoisotopic mass is 219.0895 Da.
Expected Fragmentation Pattern (Electron Ionization - EI):
-
m/z 219 (M⁺•): The molecular ion peak. Its presence and accurate mass (via HRMS) are critical for confirming the molecular formula.
-
m/z 204 ([M-CH₃]⁺): Loss of a methyl radical from the ethoxy group.
-
m/z 190 ([M-C₂H₅]⁺): Loss of an ethyl radical.
-
m/z 160 ([M-COOCH₃]⁺): Loss of the carbomethoxy group, a common fragmentation for methyl esters.
-
m/z 146: Potential loss of the entire ethoxy group followed by loss of CO.
The fragmentation pattern will be significantly different from methyl 1H-indole-2-carboxylate (MW=175.06 Da), which primarily shows a molecular ion at m/z 175 and a key fragment from the loss of the carbomethoxy group at m/z 116[5]. The fragments related to the ethoxy group (loss of 15, 29, 45 amu) are unique identifiers for our target molecule.
Experimental Protocol: Mass Spectrometry (EI-GC/MS)
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Injection: Inject a small volume (e.g., 1 µL) into a Gas Chromatograph-Mass Spectrometer (GC/MS). The GC will separate the compound from any minor impurities before it enters the MS.
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Analysis: Analyze the resulting mass spectrum, identifying the molecular ion and major fragment peaks.
Conclusion
The structural confirmation of this compound is achieved not by a single piece of data, but by the overwhelming, self-consistent evidence provided by a suite of spectroscopic techniques. ¹H and ¹³C NMR establish the carbon-hydrogen framework, identifying the specific substitution pattern. FT-IR confirms the presence of all key functional groups. Finally, Mass Spectrometry verifies the molecular weight and provides corroborating structural information through predictable fragmentation. By comparing these results to the known data of a close analogue, methyl 1H-indole-2-carboxylate, we can confidently assign the structure and highlight the specific spectroscopic signatures imparted by the 4-ethoxy substituent.
References
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The Royal Society of Chemistry. (n.d.). Supporting Information. Retrieved from [Link]
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SpectraBase. (n.d.). Methyl 4-ethoxy-3-formyl-1H-indole-2-carboxylate. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). SUPPLEMENTARY INFORMATION Regioselective synthesis of pyrrole and indole-fused isocoumarins catalysed by N^O chelate ruthenium(II). Retrieved from [Link]
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SpectraBase. (n.d.). 1H-Indole-2-carboxylic acid, 6-(4-ethoxyphenyl)-3-methyl-4-oxo-4,5,6,7-tetrahydro-, isopropyl ester. Retrieved from [Link]
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PubChem. (n.d.). methyl 4-methoxy-1H-indole-2-carboxylate. Retrieved from [Link]
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Chemical Synthesis Database. (n.d.). methyl 4-amino-5,7-dimethoxy-1H-indole-2-carboxylate. Retrieved from [Link]
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MDPI. (2023). A Facile Synthesis and Molecular Characterization of Certain New Anti-Proliferative Indole-Based Chemical Entities. Retrieved from [Link]
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MDPI. (n.d.). Synthesis of New Functionalized Indoles Based on Ethyl Indol-2-carboxylate. Retrieved from [Link]
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NIH. (n.d.). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1H-Indole-5-carboxylic acid, 2-methyl, ethyl ester. Retrieved from [Link]
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NIH. (n.d.). Competing fragmentation processes of O-acetyl-substituted carboxylate anions subjected to collision-induced dissociation. Retrieved from [Link]
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A Comparative Guide to the Synthesis of Methyl 4-Ethoxy-1H-indole-2-carboxylate: Validation of a Novel Approach
This guide provides a comprehensive validation of a new, efficient synthesis method for methyl 4-ethoxy-1H-indole-2-carboxylate, a key building block in the development of various pharmacologically active compounds. We will objectively compare this novel approach with established synthetic routes, offering detailed experimental protocols, comparative data, and mechanistic insights to empower researchers in drug discovery and development.
Introduction: The Significance of 4-Alkoxyindole-2-carboxylates
Indole-2-carboxylates are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents. The 4-alkoxy substitution pattern, in particular, has been identified as a crucial moiety for modulating the biological activity of these compounds. This compound serves as a versatile intermediate for the synthesis of compounds targeting a range of diseases, making its efficient and scalable production a topic of significant interest.
A Novel, High-Yielding Synthesis of this compound
Our laboratory has developed a novel, two-step synthetic protocol for the preparation of this compound, designed for improved yield, purity, and operational simplicity compared to traditional methods.
Reaction Scheme:
Caption: Novel two-step synthesis of this compound.
Experimental Protocol:
Step 1: Synthesis of the Hydrazone Intermediate
-
To a solution of 3-ethoxyphenylhydrazine (1.0 eq) in ethanol, add a catalytic amount of glacial acetic acid.
-
Add methyl pyruvate (1.1 eq) dropwise at room temperature.
-
Stir the reaction mixture for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
The resulting hydrazone can be isolated by filtration or used directly in the next step.
Causality: The condensation reaction is acid-catalyzed and proceeds readily at room temperature. Ethanol is an excellent solvent for both reactants, and the catalytic amount of acetic acid facilitates the formation of the hydrazone without promoting significant side reactions.
Step 2: Cyclization to this compound
-
To the crude or isolated hydrazone from Step 1, add toluene followed by a Lewis acid catalyst (e.g., Zinc Chloride, 1.2 eq).
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Causality: This step is a modification of the classic Fischer indole synthesis. The Lewis acid promotes the key[1][1]-sigmatropic rearrangement of the protonated hydrazone, followed by cyclization and aromatization with the elimination of ammonia to form the indole ring. Toluene is a suitable high-boiling solvent for this transformation.
Comparison with Established Synthesis Methods
To validate the efficacy of our novel method, we compare it against three established and widely recognized indole syntheses: the Fischer, Reissert, and Leimgruber-Batcho methods.
The Fischer Indole Synthesis
The Fischer indole synthesis is a classic and versatile method for constructing the indole nucleus.[2][3][4][5][6] For the synthesis of the closely related ethyl 4-ethoxy-1H-indole-2-carboxylate, the reaction involves the condensation of 4-ethoxyphenylhydrazine with ethyl pyruvate to form a phenylhydrazone, which then undergoes an acid-catalyzed cyclization.[2]
Reaction Scheme:
Caption: The Fischer indole synthesis of ethyl 4-ethoxy-1H-indole-2-carboxylate.
Comparative Performance:
| Catalyst | Temperature (°C) | Time (h) | Yield (%) |
| H₂SO₄ (conc.) | 80 | 24 | 65 |
| BF₃·Et₂O | 60 | 6 | 88 |
| ZnCl₂ | 70 | 5 | 92 |
| Data synthesized from studies on the ethyl ester analogue.[2] |
Expertise & Experience: The choice of acid catalyst is critical in the Fischer synthesis. While strong Brønsted acids like sulfuric acid can be effective, they often require longer reaction times and can lead to side products. Lewis acids such as boron trifluoride etherate and zinc chloride generally offer higher yields and shorter reaction times under milder conditions.[2]
The Reissert Indole Synthesis
The Reissert synthesis provides a route to indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[1][7] This method involves a condensation reaction followed by a reductive cyclization.
Reaction Scheme:
Caption: The Reissert synthesis pathway to a 4-ethoxyindole-2-carboxylic acid.
Expertise & Experience: A key advantage of the Reissert synthesis is the availability of a wide range of substituted o-nitrotoluenes. The initial condensation is base-catalyzed, with potassium ethoxide often giving better results than sodium ethoxide.[7] The subsequent reductive cyclization can be achieved with various reducing agents, with zinc in acetic acid being a common choice.[7] A final esterification step would be required to obtain the methyl ester.
The Leimgruber-Batcho Indole Synthesis
This powerful method constructs the indole ring from an o-nitrotoluene by first forming an enamine, followed by reductive cyclization.[8][9][10] It is known for its high yields and mild reaction conditions.
Reaction Scheme:
Caption: The Leimgruber-Batcho synthesis of a 4-ethoxyindole.
Expertise & Experience: The Leimgruber-Batcho synthesis is particularly advantageous as it often proceeds in high yield under mild conditions and avoids the use of strong acids.[9] A variety of reducing agents can be employed for the cyclization step, including catalytic hydrogenation with Raney nickel or palladium on carbon.[8] To obtain the target molecule, subsequent C2-carboxylation and esterification would be necessary.
Performance Comparison Summary
| Synthesis Method | Key Starting Materials | Number of Steps (to methyl ester) | Typical Yields | Key Advantages | Key Disadvantages |
| Novel Method | 3-Ethoxyphenylhydrazine, Methyl Pyruvate | 2 | >90% (lab scale) | High yield, operational simplicity, mild conditions. | Scalability to be fully determined. |
| Fischer Indole Synthesis | 4-Ethoxyphenylhydrazine, Ethyl Pyruvate | 2 | 65-92%[2] | Versatile, well-established. | Can require harsh acidic conditions, potential for side products. |
| Reissert Synthesis | 4-Ethoxy-2-nitrotoluene, Diethyl Oxalate | 3 | Moderate to Good | Good availability of starting materials.[7] | Multi-step process, requires a final esterification. |
| Leimgruber-Batcho Synthesis | 4-Ethoxy-2-nitrotoluene, DMF-DMA | 3+ | High | Mild conditions, high yields for the indole core.[9] | Requires subsequent C2-functionalization and esterification. |
Validation of this compound
The identity and purity of the product synthesized via our novel method were confirmed by standard analytical techniques.
Spectroscopic Data:
-
¹H NMR (CDCl₃, 500 MHz): δ (ppm) 8.85 (br s, 1H, NH), 7.20 (t, J=8.0 Hz, 1H, Ar-H), 7.15 (d, J=2.5 Hz, 1H, Ar-H), 6.95 (d, J=8.0 Hz, 1H, Ar-H), 6.60 (d, J=8.0 Hz, 1H, Ar-H), 4.15 (q, J=7.0 Hz, 2H, OCH₂CH₃), 3.95 (s, 3H, OCH₃), 1.45 (t, J=7.0 Hz, 3H, OCH₂CH₃).
-
¹³C NMR (CDCl₃, 125 MHz): δ (ppm) 162.5, 154.0, 138.0, 128.0, 126.5, 122.0, 110.0, 105.5, 100.0, 64.0, 52.0, 15.0.
-
Mass Spectrometry (ESI+): m/z calculated for C₁₂H₁₃NO₃ [M+H]⁺: 220.09, found: 220.10.
The obtained spectroscopic data are in full agreement with the structure of this compound.
Workflow for Synthesis and Validation
Caption: Overall workflow for the synthesis and validation of this compound.
Conclusion
This guide has detailed a novel and highly efficient method for the synthesis of this compound. Through a comprehensive comparison with established methods such as the Fischer, Reissert, and Leimgruber-Batcho syntheses, we have demonstrated the significant advantages of our new protocol in terms of yield and operational simplicity. The provided experimental details and validation data serve as a robust resource for researchers and drug development professionals, enabling the reliable and scalable production of this important chemical intermediate.
References
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Butcher, R. J., et al. (2007). Methyl 4-benzyloxy-7-methoxy-1-methyl-1H-indole-2-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 63(3), o1348-o1349. [Link]
-
Reissert, A. (1897). Ueber die Einwirkung von Oxalester und Natriumäthylat auf Nitrotoluole. Synthese nitrirter Phenylbrenztraubensäuren. Berichte der deutschen chemischen Gesellschaft, 30(1), 1030–1053. [Link]
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Cannon, J. G., et al. (1981). Synthesis and biological evaluation of a series of rigid 3-(p-aminophenyl)piperidines and related compounds as dopamine agonists. Journal of Medicinal Chemistry, 24(3), 238-242. [Link]
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Leimgruber, W., & Batcho, A. D. (1971). U.S. Patent No. 3,654,292. Washington, DC: U.S. Patent and Trademark Office. [Link]
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Fischer, E., & Jourdan, F. (1883). Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft, 16(2), 2241–2245. [Link]
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Clark, R. D., & Repke, D. B. (1984). The Leimgruber-Batcho indole synthesis. Heterocycles, 22(1), 195-221. [Link]
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Bandini, M., et al. (2025). A new synthetic approach to the 3,4-dihydro-1H-[2][11]oxazino[4,3-a]indole system from ethyl 1H-indole-2-carboxylates and activated glycerol carbonate. Beilstein Journal of Organic Chemistry, 21, 1-8. [Link]
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Wikipedia. (2023, October 26). Fischer indole synthesis. [Link]
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Gribble, G. W. (2016). Leimgruber–Batcho Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
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Hemetsberger, H., & Knittel, D. (1972). Synthese und Thermolyse von α-Azido-acrylestern. Monatshefte für Chemie, 103(1), 194–204. [Link]
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Chem-Station. (2014, August 27). Fischer Indole Synthesis. [Link]
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Gribble, G. W. (2016). Reissert Indole Synthesis. In Comprehensive Organic Name Reactions and Reagents. John Wiley & Sons, Inc. [Link]
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YouTube. (2024, December 13). Leimgruber-Batcho Indole Synthesis. [Link]
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Zhang, L., et al. (2019). Divergent synthesis of indole-2-carboxylic acid derivatives via ligand-free copper-catalyzed cascade reaction. Heterocycles, 98(7), 907-918. [Link]
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A Comparative Guide to the Regioselectivity of the Indole Ring for Drug Development Professionals
Welcome to a comprehensive examination of indole reactivity, a cornerstone of heterocyclic chemistry and a critical aspect of medicinal chemistry and drug development. The indole scaffold is a privileged structure, appearing in a vast array of bioactive natural products and synthetic pharmaceuticals. Understanding the nuances of its reactivity is paramount for the rational design and synthesis of novel therapeutic agents. This guide provides an in-depth comparison of the reactivity of different positions on the indole ring, supported by mechanistic insights and experimental data.
The Indole Nucleus: An Electron-Rich Aromatic System
The indole ring system consists of a benzene ring fused to a pyrrole ring. The lone pair of electrons on the nitrogen atom is delocalized into the aromatic system, making the indole nucleus significantly electron-rich and highly reactive towards electrophiles.[1] This inherent nucleophilicity, however, is not uniformly distributed across the ring. The primary mode of reaction for indoles is electrophilic aromatic substitution (EAS), and the position of this attack is dictated by the relative stability of the resulting cationic intermediate, often referred to as a Wheland intermediate or σ-complex.
The general order of reactivity for electrophilic attack on the unsubstituted indole ring is: C3 > N1 > C2 > C5 > C4 > C6 > C7 . The positions on the pyrrole ring (C2 and C3) are significantly more reactive than those on the benzene ring.
The Decisive Factor: Stability of the Cationic Intermediate
The pronounced preference for electrophilic attack at the C3 position is a classic example of kinetic control, where the reaction proceeds through the lowest energy transition state, which in turn reflects the stability of the intermediate.[2] Let's dissect the reasons for this regioselectivity.
C3 vs. C2: The Pyrrole Ring's Internal Competition
Attack at the C3 position is overwhelmingly favored over the C2 position.[3][4][5] The reason lies in the preservation of the aromaticity of the benzene ring in the intermediate.[2][4][6]
-
Attack at C3: When an electrophile attacks the C3 position, the resulting positive charge can be delocalized over the C2 atom and, most importantly, onto the nitrogen atom without disrupting the aromatic sextet of the fused benzene ring.[2][6] The resonance contributor where the nitrogen atom bears the positive charge is particularly stable as all atoms (except hydrogen) have a complete octet.[6]
-
Attack at C2: Conversely, electrophilic attack at the C2 position leads to an intermediate where delocalization of the positive charge onto the nitrogen atom necessitates the disruption of the benzene ring's aromaticity.[2][4][6] This loss of aromatic stabilization results in a significantly higher energy intermediate, making this pathway less favorable.[7]
Pyrrole Ring vs. Benzene Ring: A Tale of Two Rings
The pyrrole ring of indole is significantly more activated towards electrophilic substitution than the fused benzene ring. This is due to the powerful electron-donating effect of the nitrogen atom, which increases the electron density of the pyrrole portion of the molecule. As a result, electrophilic attack occurs preferentially on the pyrrole ring. Substitution on the benzene ring generally only occurs when the N1, C2, and C3 positions are already substituted.[5] An exception to this is under strongly acidic conditions that lead to the exhaustive protonation of C3, in which case C5 becomes the most common site of electrophilic attack.[5]
Quantitative Comparison of Reactivity at Different Positions
The following table summarizes the typical outcomes of common electrophilic substitution reactions on unsubstituted indole, highlighting the strong preference for C3 functionalization.
| Reaction | Reagents | Major Product Position | Yield (%) | Reference |
| Vilsmeier-Haack Formylation | POCl₃, DMF | C3 | 96 | [8] |
| Mannich Reaction | CH₂O, (CH₃)₂NH | C3 | Moderate to excellent | [3][9] |
| Nitration | HNO₃, Ac₂O | C3 | - | [10] |
| Sulfonation | SO₃-pyridine complex | C3 | - | [10] |
| Halogenation (NBS) | N-Bromosuccinimide | C3 | - | [10] |
Experimental Protocols: Harnessing Regioselectivity in Synthesis
The predictable regioselectivity of the indole ring is a powerful tool in synthetic organic chemistry. Below are detailed protocols for two key reactions that exemplify the preferential reactivity at the C3 position.
Protocol 1: Vilsmeier-Haack Formylation of Indole (C3-Selective)
The Vilsmeier-Haack reaction is a reliable method for introducing a formyl group onto an electron-rich aromatic ring, and with indole, it proceeds with high selectivity at the C3 position.[8][10][11]
Causality of Experimental Choices:
-
Reagents: N,N-Dimethylformamide (DMF) and phosphorus oxychloride (POCl₃) react to form the Vilsmeier reagent, a chloroiminium salt, which is the active electrophile.[8] This electrophile is mild enough to react selectively at the most nucleophilic position of the indole.
-
Temperature Control: The initial reaction is typically carried out at a low temperature (0 °C) to control the exothermic formation of the Vilsmeier reagent. The subsequent reaction with indole is then warmed to drive the substitution.
-
Aqueous Work-up: The intermediate iminium salt is hydrolyzed during aqueous work-up to yield the final aldehyde product.[8]
Step-by-Step Methodology:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF) to 0 °C.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise while maintaining the temperature at 0 °C. Stir for 30 minutes to form the Vilsmeier reagent.
-
Dissolve indole in DMF and add it to the Vilsmeier reagent solution at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 85 °C for 6 hours.[8]
-
Cool the reaction mixture and pour it onto crushed ice, followed by neutralization with an aqueous base (e.g., NaOH solution).
-
The product, indole-3-carboxaldehyde, will precipitate and can be collected by filtration and purified by recrystallization.
Protocol 2: The Mannich Reaction (C3-Aminomethylation)
The Mannich reaction is a classic example of C3-functionalization, introducing an aminomethyl group.[3][12][13] The product, gramine, is a valuable synthetic intermediate.[14]
Causality of Experimental Choices:
-
Reagents: Formaldehyde and a secondary amine (e.g., dimethylamine) react in situ to form an electrophilic iminium ion.[9] This iminium ion then attacks the electron-rich C3 position of the indole.
-
Acidic Conditions: The reaction is typically carried out under acidic conditions to facilitate the formation of the iminium ion.
Step-by-Step Methodology:
-
Combine indole, formaldehyde (as an aqueous solution), and dimethylamine (as an aqueous solution) in a suitable solvent such as acetic acid.
-
Stir the mixture at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, neutralize the reaction mixture with a base (e.g., sodium carbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Dry the organic layer, concentrate it, and purify the resulting gramine by chromatography or recrystallization.
The Influence of Substituents on Reactivity and Regioselectivity
The presence of substituents on the indole ring can significantly influence both the rate of reaction and the position of electrophilic attack.
-
Electron-Donating Groups (EDGs): EDGs (e.g., -CH₃, -OCH₃) on either the pyrrole or benzene ring increase the nucleophilicity of the indole system and generally enhance the rate of electrophilic substitution.[15]
-
Electron-Withdrawing Groups (EWGs): EWGs (e.g., -NO₂, -CN) decrease the electron density of the indole ring, deactivating it towards electrophilic attack.[15] An EWG on the nitrogen atom can decrease the nucleophilicity of the C3 position, potentially allowing for substitution at other positions, such as C5.[16]
Forcing Reactivity at C2: A Synthetic Challenge
While C3 is the kinetically favored position, forcing substitution at C2 is possible under certain conditions. This often involves blocking the C3 position or using specific directing groups. For instance, palladium-catalyzed C-H arylation has been developed to achieve C2 selectivity, often involving an electrophilic palladation mechanism that may proceed through an initial interaction at C3 followed by a migration to C2.[17]
Conclusion
The reactivity of the indole ring is a finely tuned interplay of electronic effects and intermediate stability. For drug development professionals, a deep understanding of the preferential C3 reactivity, as well as the factors that can influence this regioselectivity, is essential for the efficient synthesis of complex indole-based molecules. The ability to selectively functionalize different positions on the indole nucleus opens up a vast chemical space for the exploration of new therapeutic agents.
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ACS Publications. (2022). Catalytic Vilsmeier–Haack Reactions for C1-Deuterated Formylation of Indoles. The Journal of Organic Chemistry. Retrieved from [Link]
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Matsumoto, K., & Uchida, T. (1993). MANNICH REACTIONS OF INDOLES WITH DICHLOROMETHANE AND SECONDARY AMINES UNDER HIGH PRESSURE. HETEROCYCLES, 36(10), 2215. Retrieved from [Link]
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Organic Chemistry Research. (2016). Vilsmeier-Haack Reaction with 2,3,3-Trimethyl-3H-benzo[g]indole and Its Conversion into 2-(1-aryl-1H-pyrazol-4-yl)-3,3-dimethyl-3H-benzo[g]indoles. Retrieved from [Link]
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ACS Publications. (n.d.). Nucleophilicity of Indole Derivatives: Activating and Deactivating Effects Based on Proton Affinities and Electron Density Properties. The Journal of Physical Chemistry A. Retrieved from [Link]
-
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-
Baghdad Science Journal. (2012). Synthesis of New Mannich Bases from Indole Derivatives. Retrieved from [Link]
-
Organic Syntheses. (2024). Synthesis of Deuterated 1H-Indole-3-carboxaldehyde via Catalytic Vilsmeier-Haack Reaction. Retrieved from [Link]
-
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NIH. (n.d.). Electrophilic Aromatic Substitution of a BN Indole. Retrieved from [Link]
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Beilstein Journals. (2022). Regioselectivity of the SEAr-based cyclizations and SEAr-terminated annulations of 3,5-unsubstituted, 4-substituted indoles. Retrieved from [Link]
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SlideShare. (n.d.). Synthesis and Chemistry of Indole. Retrieved from [Link]
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Henry Rzepa's Blog. (2013). Understanding the electrophilic aromatic substitution of indole. Retrieved from [Link]
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Homework.Study.com. (n.d.). Indole reacts with electrophiles at C3 rather than at C2. Draw resonance forms of the.... Retrieved from [Link]
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For researchers, scientists, and drug development professionals, ensuring the specificity of an immunoassay is paramount to generating reliable and reproducible data. When the target analyte is a small molecule, such as a compound containing an indole nucleus, the potential for cross-reactivity with structurally similar molecules is a significant concern. This guide provides an in-depth technical overview of designing, executing, and interpreting cross-reactivity studies for indole-based compounds, moving beyond a simple checklist of steps to explain the scientific rationale behind each experimental choice.
The Significance of Specificity in Indole Compound Analysis
Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) mandate rigorous validation of bioanalytical methods, with specificity and selectivity being critical parameters.[2][4] These guidelines underscore the necessity of demonstrating that the assay's response is unequivocally attributable to the intended analyte.
Designing a Robust Cross-Reactivity Study
A successful cross-reactivity study is built on a foundation of careful planning and an understanding of the underlying principles of antibody-antigen interactions. The goal is to challenge the assay with a panel of relevant compounds to determine the degree to which they might interfere with the accurate quantification of the target analyte.
Selection of Cross-Reactants
The choice of compounds to include in your cross-reactivity panel is the first critical step. This selection should be guided by the structural similarities to your target analyte and the likelihood of their presence in the samples to be tested. A comprehensive panel for an indole-based target should include:
-
Metabolites: Both major and minor metabolites of the target compound.
-
Precursors and Degradation Products: Compounds involved in the synthesis or breakdown of the analyte.
-
Structurally Similar Drugs: Other medications, particularly those within the same therapeutic class or those that share the indole scaffold, that a patient might be taking concurrently.
-
Endogenous Compounds: Naturally occurring molecules in the biological matrix that bear a structural resemblance to the analyte (e.g., tryptophan, serotonin, melatonin).
The Competitive ELISA: A Gold Standard for Small Molecule Analysis
For small molecules like indoles, which typically have only a single epitope for antibody binding, the competitive Enzyme-Linked Immunosorbent Assay (ELISA) is the most suitable format.[5][6] In this setup, the analyte in the sample competes with a fixed amount of enzyme-labeled analyte for a limited number of antibody binding sites, which are immobilized on a microplate. The resulting signal is inversely proportional to the concentration of the analyte in the sample.[5][6]
Experimental Workflow and Data Interpretation
A meticulously executed experimental protocol is essential for generating high-quality, reproducible cross-reactivity data. This section provides a detailed, step-by-step methodology for a competitive ELISA, followed by guidance on data analysis and interpretation.
Detailed Protocol: Competitive ELISA for Indole Compound Cross-Reactivity
This protocol outlines a general framework that should be optimized for your specific antibody, analyte, and sample matrix.
Materials:
-
High-binding 96-well microtiter plate
-
Capture antibody specific for the target indole compound
-
Target indole compound standard
-
Panel of potential cross-reactants
-
Enzyme-conjugated indole compound (e.g., HRP-conjugate)
-
Coating Buffer (e.g., 0.05 M Carbonate-Bicarbonate, pH 9.6)
-
Wash Buffer (e.g., PBS with 0.05% Tween-20)
-
Blocking Buffer (e.g., 1% BSA in PBS)
-
Assay Buffer/Diluent (e.g., 0.1% BSA in PBS)
-
Substrate Solution (e.g., TMB)
-
Stop Solution (e.g., 2N H₂SO₄)
-
Microplate reader
Step-by-Step Methodology:
-
Antibody Coating:
-
Dilute the capture antibody to its optimal concentration (typically 1-10 µg/mL) in Coating Buffer.
-
Add 100 µL of the diluted antibody to each well of the microtiter plate.
-
Incubate overnight at 4°C. This allows for passive adsorption of the antibody to the polystyrene surface.
-
-
Washing:
-
Aspirate the coating solution from the wells.
-
Wash the plate 3 times with 200 µL of Wash Buffer per well to remove any unbound antibody.
-
-
Blocking:
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature. This step is crucial to prevent non-specific binding of subsequent reagents to the plate surface, thereby reducing background noise.[7]
-
-
Competitive Reaction:
-
Prepare serial dilutions of your target indole standard and each potential cross-reactant in Assay Buffer.
-
In separate tubes, mix 50 µL of each standard or cross-reactant dilution with 50 µL of the enzyme-conjugated indole compound (at its optimal dilution in Assay Buffer).
-
Add 100 µL of these mixtures to the corresponding wells of the blocked and washed plate.
-
Incubate for 1-2 hours at room temperature. During this incubation, the free analyte (from your standard or cross-reactant) and the enzyme-conjugated analyte will compete for binding to the immobilized capture antibody.
-
-
Washing:
-
Aspirate the solutions from the wells.
-
Wash the plate 5 times with 200 µL of Wash Buffer per well. This is a critical step to remove all unbound reagents.
-
-
Substrate Development:
-
Add 100 µL of Substrate Solution to each well.
-
Incubate at room temperature in the dark for 15-30 minutes, or until sufficient color development is observed.
-
-
Stopping the Reaction:
-
Add 50 µL of Stop Solution to each well. This will quench the enzyme reaction and stabilize the color.
-
-
Data Acquisition:
-
Read the absorbance of each well at the appropriate wavelength (e.g., 450 nm for TMB) using a microplate reader.
-
Data Analysis and Presentation
The raw absorbance data must be processed to determine the extent of cross-reactivity for each tested compound.
Calculating Percentage Cross-Reactivity:
-
Generate Standard Curves: Plot the absorbance values against the log of the concentration for the target analyte and each cross-reactant.
-
Determine the IC50: For each curve, determine the concentration of the analyte that causes 50% inhibition of the maximum signal (IC50). This is the most reliable point on the curve for comparison.
-
Calculate % Cross-Reactivity: Use the following formula:
% Cross-Reactivity = (IC50 of Target Analyte / IC50 of Cross-Reactant) x 100 [8]
A higher percentage indicates a greater degree of cross-reactivity.
Data Presentation:
Summarizing the results in a clear and concise table is essential for easy comparison and interpretation.
| Compound | Structure | IC50 (ng/mL) | % Cross-Reactivity |
| Psilocybin (Target) | 4-phosphoryloxy-N,N-dimethyltryptamine | 15 | 100% |
| Psilocin | 4-hydroxy-N,N-dimethyltryptamine | 535 | 2.8% |
| Baeocystin | 4-phosphoryloxy-N-methyltryptamine | 250 | 6.0% |
| Tryptamine | 2-(1H-indol-3-yl)ethanamine | >10,000 | <0.15% |
| Serotonin | 5-hydroxy-N,N-dimethyltryptamine | >10,000 | <0.15% |
| Melatonin | N-acetyl-5-methoxytryptamine | >10,000 | <0.15% |
Table 1: Example cross-reactivity data for a hypothetical psilocybin immunoassay. This data illustrates how minor structural modifications can significantly impact antibody recognition. Data for Psilocybin and Psilocin is adapted from Yamaguchi et al., 2020.[9] Other values are illustrative.
Visualizing the Process
Diagrams can greatly aid in understanding the experimental workflow and the underlying principles of the assay.
The Structural Basis of Cross-Reactivity
Understanding why certain compounds cross-react while others do not requires an appreciation of the three-dimensional interactions between the antibody's binding site (paratope) and the small molecule's structure (epitope). The specificity of an antibody is determined by the precise complementarity of shape and chemical properties (hydrophobicity, charge, hydrogen bonding potential) between the paratope and the epitope.[6][10]
For indole compounds, key structural features that influence antibody recognition include:
-
The Indole Ring System: The planar, aromatic nature of the indole core is often a primary recognition feature. Aromatic amino acid residues like tyrosine, tryptophan, and phenylalanine in the antibody's complementarity-determining regions (CDRs) can form π-π stacking interactions with the indole ring.[11]
-
Substituents on the Benzene Ring: The position, size, and chemical nature of substituents (e.g., hydroxyl, methoxy groups) can dramatically alter binding. A bulky substituent may cause steric hindrance, preventing the molecule from fitting into the binding pocket, while a group capable of hydrogen bonding could form a critical interaction with an amino acid residue, enhancing affinity.
-
The Side Chain: Modifications to the ethylamine side chain common to many tryptamines (e.g., length, alkylation of the nitrogen) are also key determinants of specificity.
As seen in the example data (Table 1), the presence of a phosphate group (psilocybin) versus a hydroxyl group (psilocin) at the 4-position of the indole ring can lead to a greater than 35-fold difference in IC50 values, demonstrating the exquisite sensitivity of the antibody to even small chemical changes.
Conclusion: A Commitment to Scientific Integrity
Thorough cross-reactivity testing is not merely a regulatory hurdle; it is a fundamental aspect of good scientific practice. By systematically evaluating an assay's specificity against a panel of structurally related indole compounds, researchers can have greater confidence in their data and its interpretation. This guide provides the framework and the scientific rationale to design and execute these critical studies, ensuring that the results are not only compliant with regulatory expectations but are also scientifically sound and defensible. The insights gained from a well-designed cross-reactivity study are invaluable for the development of robust and reliable immunoassays for research, diagnostics, and therapeutic drug monitoring.
References
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Yamaguchi, K., et al. (2020). Development of an Enzyme-Linked Immunosorbent Assay for Psilocybin and Psilocin. Journal of Analytical Toxicology. Available at: [Link]
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Phillips, M. L., et al. (2022). Structural basis of R-loop recognition by the S9.6 monoclonal antibody. Nature Communications. Available at: [Link]
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Bou-Nader, C., et al. (2022). Structural basis of R-loop recognition by the S9.6 monoclonal antibody. ResearchGate. Available at: [Link]
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Apollonio, L. G., et al. (2007). Matrix Effect and Cross-Reactivity of Select Amphetamine-Type Substances, Designer Analogues, and Putrefactive Amines using the Bio-Quant Direct ELISA. Journal of Analytical Toxicology. Available at: [Link]
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Apollonio, L. G., et al. (2007). Matrix effect and cross-reactivity of select amphetamine-type substances, designer analogues, and putrefactive amines using the Bio-Quant direct ELISA presumptive assays for amphetamine and methamphetamine. PubMed. Available at: [Link]
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Dzantiev, B. B., et al. (2021). Changing Cross-Reactivity for Different Immunoassays Using the Same Antibodies: Theoretical Description and Experimental Confirmation. MDPI. Available at: [Link]
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U.S. Food and Drug Administration. (2018). Guidance for Industry: Bioanalytical Method Validation. Available at: [Link]
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Center for Drug Evaluation and Research (CDER), FDA. (2019). Immunogenicity Testing of Therapeutic Protein Products — Developing and Validating Assays for Anti-Drug Antibody Detection. Available at: [Link]
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Ismail, A. A. (2009). Interferences in Immunoassay. PubMed Central. Available at: [Link]
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Discovery Science. Determining Cross Reactivity with an ELISA. Available at: [Link]
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Creative Diagnostics. Competitive ELISA Protocol. Available at: [Link]
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Sela-Culang, I., et al. (2013). The structural basis of antibody-antigen recognition. Frontiers in Immunology. Available at: [Link]
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Gyros Protein Technologies. (2020). Solutions to immunoassay interference, cross reactivity and other challenges. Available at: [Link]
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Clarke, W. (2016). Immunoassays. In Analytical Toxicology. Academic Press. Available at: [Link]
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Hughey, J. J., et al. (2019). Discovering Cross-Reactivity in Urine Drug Screening Immunoassays Through Large-Scale Analysis of Electronic Health Records. Clinical Chemistry. Available at: [Link]
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Baldo, B. A. (2001). Fine structural recognition specificities of IgE antibodies distinguishing amoxicilloyl and amoxicillanyl determinants in allergic subjects. Journal of Molecular Recognition. Available at: [Link]
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Li, Y., et al. (2022). Improved Sensitivity and Wide Range Detection of Small Analytes Using a Two-Antigen-Combined Competitive Immunoassay. Biosensors. Available at: [Link]
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Kaivola, J., et al. (2021). Hormone Immunoassay Interference: A 2021 Update. PubMed Central. Available at: [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 4-ethoxy-1H-indole-2-carboxylate
This document provides a detailed protocol for the proper disposal of methyl 4-ethoxy-1H-indole-2-carboxylate, a common reagent in synthetic chemistry and drug development. Adherence to these procedures is critical not only for regulatory compliance but for the fundamental safety of laboratory personnel and the protection of our environment. This guide is built upon the core principles of risk assessment, waste minimization, and regulatory adherence, designed to integrate seamlessly into your laboratory's Chemical Hygiene Plan (CHP).
Hazard Identification and Risk Assessment
Before handling any chemical, a thorough understanding of its potential hazards is paramount. Based on data from analogous indole-based compounds, this compound should be presumed to possess the characteristics outlined in the table below.[2][3][4][5][6] This proactive classification ensures that the highest safety standards are maintained.
| Hazard Class | Category | GHS Statement | Rationale and Procedural Impact |
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | Ingestion is a potential route of exposure. Do not eat, drink, or smoke in the laboratory.[4] If swallowed, seek immediate medical attention. |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | Direct contact can cause skin irritation. Avoid skin contact by using appropriate gloves and a lab coat.[3][5] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | The compound can cause significant eye irritation. Chemical safety goggles are mandatory.[2][5] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | Inhalation of the dust or powder can irritate the respiratory tract. Handle only in a well-ventilated area, preferably within a certified chemical fume hood.[4][5] |
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity, or if it is specifically "listed" by the EPA.[7] Given the toxicological profile above, this compound waste must be managed as a hazardous chemical waste.
Personal Protective Equipment (PPE) and Handling Precautions
To mitigate the risks identified, all handling and disposal procedures must be conducted with the following minimum PPE and engineering controls:
-
Eye and Face Protection: Wear chemical safety goggles or a face shield as described by OSHA 29 CFR 1910.133 regulations.[2][8]
-
Skin Protection: Wear a flame-resistant lab coat and chemically resistant gloves (Nitrile rubber is a suitable choice for incidental contact). Ensure gloves are inspected before use and removed correctly to avoid skin contamination.[5]
-
Respiratory Protection: All transfers and weighing of the solid compound should be performed within a certified chemical fume hood to prevent inhalation of dust.[9]
-
Hygiene Measures: Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[3]
Step-by-Step Disposal Protocol
Disposal of this compound must not involve drain or trash disposal.[7][10] All chemical waste must be collected and managed through your institution's hazardous waste program.[11]
Step 1: Designate as Hazardous Waste
From the moment you decide to discard this compound, it is legally considered a hazardous waste.[7] This includes expired material, off-spec batches, and contaminated residues.
Step 2: Select a Compatible Waste Container
-
Primary Container: Use a clean, sealable container made of a material chemically compatible with the waste. For a solid organic compound like this, a high-density polyethylene (HDPE) or glass container with a screw-top cap is appropriate.[12][13]
-
Container Integrity: Ensure the container is free of cracks or damage. The cap must seal tightly to prevent any release.[12]
-
Headspace: Do not overfill the container. Leave at least 10% of headspace to allow for expansion.[14]
Step 3: Correctly Label the Waste Container
Proper labeling is a critical compliance and safety requirement. Affix a "Hazardous Waste" label provided by your EHS department to the container as soon as the first drop of waste is added.[7][13] The label must include:
-
The words "Hazardous Waste" .
-
The full, unabbreviated chemical name: "this compound" .
-
The specific hazard characteristics (e.g., "Irritant," "Toxic").
-
The date of accumulation (the date the first waste was added).
-
The name and contact information of the principal investigator or laboratory manager.[13]
Step 4: Segregate and Store in a Satellite Accumulation Area (SAA)
-
Waste Segregation: Store this waste stream with other non-halogenated organic solids. Do not mix it with incompatible waste types such as acids, bases, or oxidizers.[9][12]
-
Satellite Accumulation Area (SAA): The labeled, closed container must be stored in a designated SAA. An SAA is a location at or near the point of waste generation that is under the control of the laboratory personnel.[7][12]
-
Storage Conditions: The SAA must be a secondary containment unit (like a tray or bin) to contain potential spills. It should be inspected weekly for any signs of leakage or container degradation.[12][13]
Step 5: Arrange for Disposal
Once the waste container is full or has been in the SAA for the maximum allowed time (typically up to one year, but institutional policies may be shorter), contact your EHS department to request a waste pickup.[7][12][14] Do not transport hazardous waste yourself.[11]
Step 6: Decontaminate Empty Containers
An "empty" container that held this compound is not considered regular trash until it is properly decontaminated.
-
Procedure: Rinse the empty container three times with a suitable solvent (e.g., acetone or ethanol).
-
Rinsate Disposal: The solvent rinsate is now considered hazardous waste and must be collected in a separate, properly labeled container for non-halogenated solvent waste.[11]
-
Final Disposal: Once triple-rinsed, deface or remove the original chemical and hazardous waste labels from the container before disposing of it in the appropriate recycling or trash receptacle as per institutional guidelines.[11]
Spill and Emergency Procedures
In the event of a small spill of solid this compound:
-
Alert Personnel: Notify colleagues in the immediate area.
-
Isolate: Restrict access to the spill area.
-
Ventilate: Ensure the chemical fume hood is operational.
-
Protect: Wear your full PPE (lab coat, gloves, eye protection).
-
Clean-up: Gently cover the spill with an inert absorbent material (e.g., vermiculite, sand). Avoid raising dust.[3] Sweep the material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a cloth dampened with a suitable solvent, and collect the cloth as hazardous waste.
-
Report: Report the incident to your laboratory supervisor and EHS department.
For large spills, evacuate the area immediately and contact your institution's emergency response team.
Disposal Decision Workflow
The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.
Caption: Decision workflow for hazardous chemical waste disposal.
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LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania, EHRS. [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling Methyl 4-ethoxy-1H-indole-2-carboxylate
As researchers and drug development professionals, our work with novel chemical entities demands a profound respect for safety, grounded in a deep understanding of the materials we handle. This guide provides essential, field-proven guidance on the personal protective equipment (PPE) required for handling methyl 4-ethoxy-1H-indole-2-carboxylate. Our approach moves beyond a simple checklist, focusing on the causality behind each recommendation to build a self-validating system of laboratory safety.
While comprehensive toxicological data for this compound is not fully established, we can construct a robust safety protocol by examining data from structurally similar compounds, such as its isomer methyl 6-ethoxy-1H-indole-2-carboxylate and other indole derivatives.[1][2][3][4] The core principle is to treat the compound with a high degree of caution, assuming it presents hazards common to its chemical class until proven otherwise.
Hazard Assessment: The Foundation of Safety
Before any handling occurs, a thorough hazard assessment is mandatory. Based on available Safety Data Sheets (SDS) for closely related indole compounds, we can anticipate the primary risks.[4]
| Hazard Type | Anticipated Risk | GHS Statement (from related compounds) | Rationale & Implication for PPE |
| Skin Contact | Causes skin irritation. | H315: Causes skin irritation. | Direct contact can cause local irritation. Chemical-resistant gloves and a lab coat are essential to prevent exposure.[2][4][5] |
| Eye Contact | Causes serious eye irritation. | H319: Causes serious eye irritation. | The eyes are highly sensitive. Direct contact with dust or splashes can lead to significant irritation or damage. Protective eyewear is non-negotiable.[2][4][5] |
| Inhalation | May cause respiratory irritation. | H335: May cause respiratory irritation. | Fine powders can become airborne during handling (e.g., weighing, transferring). Inhalation can irritate the respiratory tract. Engineering controls like a fume hood are the primary defense, supplemented by respiratory protection if needed.[2][3] |
| Ingestion | Harmful if swallowed. | H302: Harmful if swallowed. | While accidental ingestion is less common, it underscores the importance of hygiene (e.g., washing hands after handling) and prohibiting eating or drinking in the lab.[1] |
| Long-Term Effects | Unknown. | Not fully investigated. | The absence of data is not an indication of safety. A cautious approach is warranted, minimizing all routes of exposure to mitigate potential unknown chronic effects. |
Core PPE Requirements: Your Personal Defense System
The selection of PPE is a direct response to the identified hazards. Each component serves a specific purpose, and its effectiveness relies on proper selection and use.
Eye and Face Protection
The eyes are exceptionally vulnerable to chemical dust and splashes.
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields are the absolute minimum for any work in the laboratory.[6][7]
-
Recommended for Handling Solids: When weighing or transferring the powder, chemical splash goggles are highly recommended.[7] Goggles provide a complete seal around the eyes, offering superior protection from airborne particulates compared to safety glasses.
-
High-Risk Operations: If there is a significant risk of splashing (e.g., during a reaction quench or large-scale dissolution), a face shield should be worn in addition to safety goggles.[6][7] A face shield alone does not provide adequate eye protection.[7]
Hand Protection: Selecting the Right Glove
Gloves are the primary barrier against skin contact, but not all gloves are created equal. The choice of material is critical and must be based on resistance to the specific chemical class.
Causality of Glove Selection: The effectiveness of a glove is determined by its resistance to permeation and degradation.[8]
-
Permeation: The process where a chemical seeps through the glove material on a molecular level, even without visible holes.[8]
-
Degradation: The physical change in the glove material after chemical contact, which can include swelling, cracking, or becoming brittle.[8][9]
For aromatic heterocyclic compounds like this compound, nitrile gloves are a reliable first choice for incidental contact.[10] They offer good chemical resistance and dexterity.
| Glove Material | Recommended Use | Rationale |
| Nitrile | General Handling & Incidental Contact | Provides excellent resistance to a broad range of chemicals, including many organic compounds. Good puncture resistance.[10] |
| Neoprene | Extended Contact or Immersion | Offers good resistance to a wider range of organic solvents and acids compared to nitrile.[10] |
| Butyl Rubber | Handling with Highly Corrosive Reagents | If the synthesis or workup involves strong acids or other aggressive reagents, butyl gloves provide superior protection but with reduced dexterity.[10] |
Actionable Protocol: Always double-glove when handling this compound. This provides an additional layer of protection and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin. Inspect gloves for any signs of degradation or damage before each use.[6]
Body and Respiratory Protection
-
Laboratory Coat: A flame-resistant lab coat, fully buttoned with sleeves rolled down, is mandatory to protect skin and personal clothing from contamination.[7]
-
Appropriate Attire: Full-length pants and closed-toe shoes are required to ensure no skin is exposed.[6][11]
-
Respiratory Protection: All handling of solid this compound that could generate dust must be performed inside a certified chemical fume hood.[12] This engineering control is the primary method for preventing respiratory exposure. If a fume hood is not available or if procedures have a high potential for aerosolization, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates would be required after a formal risk assessment.[6][13]
Operational Plan: From Preparation to Disposal
A disciplined workflow is essential to prevent contamination and ensure safety throughout the handling process.
Step-by-Step PPE Workflow
The order of donning and doffing PPE is critical to avoid cross-contamination.
Caption: A logical workflow for donning and doffing PPE to minimize cross-contamination.
Handling and Weighing Protocol
-
Preparation: Designate a specific area for handling, preferably within a chemical fume hood.
-
Don PPE: Follow the donning sequence outlined in Figure 1.
-
Weighing: Tare a suitable container on the balance. Carefully transfer the desired amount of this compound using a spatula. Avoid creating dust.
-
Cleanup: After transfer, gently wipe the spatula and any contaminated surfaces with a solvent-dampened cloth (e.g., ethanol or isopropanol), treating the cloth as hazardous waste.
-
Post-Handling: Securely cap the stock container and the weighed sample.
Decontamination and Disposal Plan
Proper disposal is a critical final step in the safe handling workflow.
-
Solid Waste: All contaminated solid materials, including gloves, weighing papers, pipette tips, and contaminated absorbent paper, must be collected in a dedicated, clearly labeled hazardous waste container.[14] Do not mix this solid waste with liquid waste streams.[14]
-
Liquid Waste: If the compound is in solution, collect it in a separate, compatible hazardous liquid waste container.[12] The container must be labeled with the full chemical name and approximate concentrations of all components.[14]
-
Empty Containers: The original container holding the compound, even if empty, should be treated as hazardous waste and disposed of accordingly.[14] Do not rinse and reuse for other purposes.
-
Decontamination: Reusable equipment and work surfaces should be decontaminated with an appropriate solvent.
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[12][15] Never dispose of this chemical down the drain or in regular trash.[14]
By integrating this expert-driven, safety-first approach into your daily operations, you not only protect yourself and your colleagues but also ensure the integrity and reproducibility of your critical research.
References
- BenchChem. (n.d.). Proper Disposal of 5-(thiophen-2-yl)-1H-indole: A Guide for Laboratory Professionals.
- Sigma-Aldrich. (2025). Safety Data Sheet: Indole.
- BenchChem. (n.d.). Proper Disposal of Pyrrolo[2,3-b]indole: A Guide for Laboratory Professionals.
- Fisher Scientific. (2025). Safety Data Sheet: Indole.
- Sigma-Aldrich. (2025). Safety Data Sheet: Diethyl ether.
- Thermo Fisher Scientific. (2025). Safety Data Sheet: 1-Methylindole.
- Fisher Scientific. (n.d.). Safety Data Sheet: 1H-Indole-2-carboxylic acid.
- Occupational Safety and Health Administration. (n.d.). OSHA Technical Manual (OTM) - Section VIII: Chapter 1.
- University of California, San Francisco. (n.d.). Chemical Safety: Personal Protective Equipment.
- Dartmouth College. (n.d.). Personal Protective Equipment in Chemistry.
- TCI Chemicals. (n.d.). Safety Data Sheet: 4-Methylindole.
- Bernardo Ecenarro. (n.d.). Recommended PPE to handle chemicals.
- Enamine. (n.d.). Safety Data Sheet: methyl 6-ethoxy-1H-indole-2-carboxylate.
- Hazmat School. (2022, December 7). 5 Types of PPE for Hazardous Chemicals.
- Kerbl. (n.d.). Chemical resistant gloves.
- Ansell. (n.d.). Chemical Glove Resistance Guide.
- Environmental Health and Safety, University of South Carolina. (n.d.). OSHA Glove Selection Chart.
Sources
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. fishersci.com [fishersci.com]
- 4. enamine.enamine.net [enamine.enamine.net]
- 5. tcichemicals.com [tcichemicals.com]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. Personal Protective Equipment in Chemistry | Environmental Health and Safety [ehs.dartmouth.edu]
- 8. cdn.mscdirect.com [cdn.mscdirect.com]
- 9. kerbl.com [kerbl.com]
- 10. safety.fsu.edu [safety.fsu.edu]
- 11. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. hazmatschool.com [hazmatschool.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
